Bis(2-pyridyl) ketone oxime
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-(dipyridin-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOQKBNABUIDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935391 | |
| Record name | N-[Di(pyridin-2-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562-95-4 | |
| Record name | Di-2-pyridinylmethanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1562-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-2-pyridylketoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1562-95-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[Di(pyridin-2-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-pyridyl) ketone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-2-PYRIDYL KETONE OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CW6XQN622 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Bis(2-pyridyl) Ketone Oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of bis(2-pyridyl) ketone oxime, also known as di-2-pyridyl ketone oxime (dpkoxH). This versatile compound is a prominent ligand in coordination chemistry, valued for its flexible coordination modes which have led to the formation of unique metal complexes with interesting magnetic and structural properties.[1][2] Its study is relevant for advancements in materials science, catalysis, and bioinorganic chemistry.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between di-2-pyridyl ketone and hydroxylamine. The general reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the oxime C=NOH bond.[3]
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Di-2-pyridyl ketone (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Pyridine (2.8 eq)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve di-2-pyridyl ketone (1.0 eq) in ethanol. Add pyridine (2.8 eq), followed by hydroxylamine hydrochloride (1.5 eq).[4]
-
Reaction: Heat the mixture to reflux (approximately 60-80°C) and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Add deionized water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[4]
-
Washing: Combine the organic extracts and wash successively with 1 M HCl solution (to remove excess pyridine) and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure this compound as a white to light yellow crystalline solid.[5]
Synthesis Workflow
Caption: Synthesis and purification workflow.
Characterization Data
The identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Physical and Molecular Properties
Quantitative physical and molecular data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉N₃O | [6][7] |
| Molecular Weight | 199.21 g/mol | [6][7] |
| Appearance | White to light yellow crystalline powder | [8] |
| Melting Point | 142-143 °C | [6][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for structural elucidation.
Table 2: Summary of Key Spectroscopic Data
| Technique | Key Data | Reference |
|---|---|---|
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 199 | [9] |
| Infrared (IR) Spectroscopy | Selected Peaks (cm⁻¹): 1590(s), 1560(s), 1480(m), 1420(s), 1080(sb), 1010(s), 789(s) |[10] |
Note: The provided IR data corresponds to the ligand within a zinc complex, but the characteristic pyridyl and oxime vibrations are represented.
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight of the compound. The mass spectrum shows a prominent molecular ion peak at m/z = 199, corresponding to the molecular formula C₁₁H₉N₃O.[9] Significant fragment ions are observed at m/z values of 182, 170, 105, 79, and 78, which correspond to the loss of key functional groups.[9]
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Strong bands observed around 1590 cm⁻¹ and 1560 cm⁻¹ are characteristic of the C=N stretching vibrations of the oxime and pyridyl rings.[10] A broad absorption is typically expected in the 3100-3400 cm⁻¹ region, corresponding to the O-H stretch of the oxime group. The C-H stretching of the aromatic rings is observed around 3050 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the chemical environment of the hydrogen and carbon atoms.
-
¹H NMR: The spectrum is expected to show a complex multiplet pattern for the eight aromatic protons of the two pyridyl rings, typically in the range of δ 7.0-8.7 ppm. A characteristic downfield singlet for the oxime hydroxyl proton (N-OH) is expected, often appearing between δ 11.0 and 13.5 ppm, which may be broadened due to hydrogen bonding.[11][12]
-
¹³C NMR: The ¹³C NMR spectrum should display signals for the 11 carbon atoms. The carbon of the C=NOH group is expected to resonate significantly downfield, typically in the δ 150-160 ppm range. The aromatic carbons of the pyridyl rings will appear in the δ 120-150 ppm region.
Logical Relationship Diagram
Caption: Analytical techniques for characterization.
References
- 1. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ジ-2-ピリジルケトンオキシム 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. DI-2-PYRIDYL KETOXIME | 1562-95-4 [chemicalbook.com]
- 9. DI-2-PYRIDYL KETOXIME(1562-95-4) MS [m.chemicalbook.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Bis(2-pyridyl) Ketone Oxime: A Comprehensive Technical Guide for Ligand Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-pyridyl) ketone oxime, commonly abbreviated as dpkoxH, is a versatile and highly studied ligand in coordination chemistry. Its unique structural features, including two pyridyl nitrogen atoms and an oxime group, allow for a remarkable diversity of coordination modes with a wide range of metal ions. This technical guide provides an in-depth overview of the properties of this compound as a ligand, focusing on its synthesis, coordination chemistry, and the structural and spectroscopic characteristics of its metal complexes. Detailed experimental protocols and tabulated quantitative data are presented to serve as a practical resource for researchers in inorganic chemistry, materials science, and drug development.
Introduction
The oxime group is a cornerstone in the design of polydentate ligands, and when incorporated into a framework with other donor atoms, it gives rise to molecules with rich and varied coordination chemistry.[1] this compound (dpkoxH) is a prominent member of the 2-pyridyl oxime family of ligands.[2][3][4] It is a neutral molecule that can be deprotonated to its anionic form (dpkox⁻), both of which are adept at forming stable complexes with a vast array of metal ions across the periodic table, including transition metals, lanthanides, and actinides.[2][3] The presence of two pyridyl groups introduces additional coordination sites and steric influences that lead to a greater variety of complex structures and properties compared to simpler 2-pyridyl oximes.[2][3] The remarkable coordinative flexibility of dpkoxH and its anion has led to the formation of mononuclear, dinuclear, and polynuclear complexes, including high-nuclearity clusters with interesting magnetic and catalytic properties.[5][6] This guide will systematically explore the fundamental properties of dpkoxH as a ligand.
Synthesis of this compound (dpkoxH)
The synthesis of this compound is a straightforward condensation reaction between di-2-pyridyl ketone and hydroxylamine.
Experimental Protocol
A general and widely used method for the synthesis of dpkoxH is as follows:
-
Dissolution of Reactants: Di-2-pyridyl ketone is dissolved in a suitable alcohol, such as ethanol.
-
Addition of Hydroxylamine: An aqueous solution of hydroxylamine hydrochloride is added to the solution of di-2-pyridyl ketone.
-
Basification: A base, such as pyridine or an aqueous solution of sodium hydroxide, is added to the reaction mixture to neutralize the hydrochloride and facilitate the condensation reaction.
-
Reflux: The reaction mixture is heated under reflux for several hours to ensure the completion of the reaction.
-
Isolation and Purification: Upon cooling, the product, this compound, often precipitates out of the solution. The solid product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent like ethanol.
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Coordination Chemistry and Modes of Ligation
This compound and its deprotonated form are exceptionally versatile ligands, capable of adopting at least sixteen different coordination modes.[5] This versatility arises from the presence of three potential donor atoms (two pyridyl nitrogens and the oxime nitrogen) and the ability of the oxime group to act as a bridging unit. The coordination mode is influenced by several factors, including the metal ion, the counter-anion, the solvent system, and the presence of other ligands.
A diagram illustrating some of the common coordination modes of dpkoxH and its anion is presented below.
Caption: Common coordination modes of neutral and anionic this compound.
Physicochemical Properties of Metal Complexes
The coordination of this compound to metal ions results in complexes with a wide range of physical and chemical properties. These properties are dictated by the nature of the metal ion, its oxidation state, the coordination geometry, and the overall structure of the complex.
Structural Data
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the solid-state structures of metal complexes of dpkoxH. The following table summarizes selected bond lengths and angles for representative cadmium(II) complexes.
| Complex | Cd-N (pyridyl) (Å) | Cd-N (oxime) (Å) | Cd-X (Å) (X=halide) | N-Cd-N Angle (°) | X-Cd-X Angle (°) | Reference |
| {[CdCl₂(dpkoxH)]·2H₂O}n | 2.375(6), 2.503(7) | 2.350(6) | 2.533(2), 2.628(2) | 67.2(2) | 94.1(1) | [7] |
| {[CdBr₂(dpkoxH)]}n | 2.38(1), 2.52(1) | 2.36(1) | 2.677(2), 2.760(2) | 66.8(4) | 90.3(1) | [7] |
| {[CdI₂(dpkoxH)]}n | 2.39(1), 2.53(1) | 2.37(1) | 2.873(1), 2.955(1) | 66.3(4) | 88.7(1) | [7] |
Note: The table presents a selection of data for illustrative purposes. The original publications should be consulted for a complete list of structural parameters.
Spectroscopic Properties
The formation of metal complexes with dpkoxH can be readily monitored and characterized by various spectroscopic techniques.
Vibrational spectroscopy is a valuable tool for probing the coordination of dpkoxH to a metal center. Key vibrational modes to monitor include the ν(C=N) of the oxime and pyridyl groups, and the ν(N-O) of the oxime. Upon coordination, these bands often shift in frequency, providing evidence of ligand-metal bond formation.
| Compound/Complex | ν(O-H) (cm⁻¹) | ν(C=N) (pyridyl) (cm⁻¹) | ν(C=N) (oxime) (cm⁻¹) | ν(N-O) (cm⁻¹) | Reference |
| dpkoxH (free ligand) | ~3400 (broad) | ~1590 | ~1620 | ~970 | [2] |
| [Pr₂(NO₃)₄(L)₂] (L=transformed dpkox⁻) | - | 1594 | - | 1004 | [2] |
| [Pr₄(OH)₂(NO₃)₄(dpkox)₆(EtOH)₂] | ~3390 (broad) | 1594 | - | 964 | [2] |
| [Pr₈PrO₄(OH)₄(NO₃)₄(dpkox)₁₂(H₂O)₄] | ~3380 (broad) | 1594 | - | 966 | [2] |
¹H and ¹³C NMR spectroscopy are powerful techniques for characterizing diamagnetic metal complexes of dpkoxH in solution. The chemical shifts of the pyridyl and oxime protons and carbons are sensitive to the coordination environment. Upon complexation, significant shifts in the resonances of the pyridyl protons, particularly those alpha to the nitrogen atoms, are typically observed. For paramagnetic complexes, NMR spectra can be broad and more complex to interpret but can provide valuable information about the magnetic properties of the complex.
Note: Detailed NMR data is highly specific to the complex and solvent used. Researchers should refer to specific publications for comprehensive NMR assignments.
The electronic absorption spectra of dpkoxH and its metal complexes provide insights into the electronic transitions within the molecule. The free ligand typically exhibits intense absorption bands in the UV region corresponding to π→π* transitions of the pyridyl rings and n→π* transitions of the oxime group.[8] Upon complexation, new absorption bands may appear in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions, depending on the metal ion.[9]
| Compound/Complex Type | Typical λ_max (nm) | Assignment |
| dpkoxH (free ligand) | < 300 | π→π, n→π |
| Transition Metal Complexes | 300 - 450 | LMCT, MLCT |
| > 450 | d-d transitions |
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a metal complex of this compound.
Caption: A generalized workflow for the synthesis and characterization of metal complexes.
Applications and Future Perspectives
The diverse coordination chemistry and resulting properties of this compound complexes have led to their exploration in various fields. These include:
-
Magnetic Materials: The ability of dpkoxH to bridge multiple metal centers has been exploited in the synthesis of single-molecule magnets (SMMs) and single-chain magnets (SCMs).
-
Catalysis: Metal complexes of dpkoxH have been investigated as catalysts for various organic transformations.
-
Bioinorganic Chemistry: The interaction of these complexes with biological molecules, such as DNA, has been studied, suggesting potential applications in drug development.
-
Solvent Extraction: 2-Pyridyl oximes have been used as extractants for the separation of metal ions.[7]
The continued exploration of the coordination chemistry of this compound with a wider range of metal ions, including those from the f-block, and the investigation of the reactivity of the coordinated ligand are expected to yield new materials with novel and enhanced properties.
Conclusion
This compound is a ligand of significant importance in modern coordination chemistry. Its synthetic accessibility and remarkable coordinative versatility have enabled the construction of a vast array of metal complexes with diverse structures and interesting physicochemical properties. This technical guide has provided a consolidated overview of the key features of dpkoxH as a ligand, with a focus on providing practical experimental details and collated quantitative data. It is anticipated that this resource will be valuable for researchers engaged in the design and synthesis of new coordination compounds for applications in materials science, catalysis, and medicinal chemistry.
References
- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 二(2-吡啶)酮肟 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ikm.org.my [ikm.org.my]
- 9. researchgate.net [researchgate.net]
The Coordination Chemistry of Di-2-Pyridyl Ketoxime: A Technical Guide for Researchers
An in-depth exploration of the synthesis, structure, reactivity, and applications of di-2-pyridyl ketoxime and its metal complexes, tailored for researchers, scientists, and professionals in drug development.
Di-2-pyridyl ketoxime, with the IUPAC name di-2-pyridin-2-yl-methanone oxime and commonly abbreviated as dpkoxH, stands out as a remarkably versatile ligand in coordination chemistry.[1][2] Its structure, featuring two pyridyl rings and an oxime functional group, allows for a rich variety of coordination modes with a wide range of metal ions.[2][3] This flexibility, combined with the ability of the oxime proton to be readily removed to form the dpkox⁻ anion, has led to the synthesis of a vast array of mononuclear, dinuclear, and polynuclear metal complexes with diverse structural motifs and interesting physical and chemical properties.[1][3] These properties have positioned di-2-pyridyl ketoxime complexes as promising candidates for applications in molecular magnetism, catalysis, and, increasingly, in the field of drug discovery.[3][4][5]
This technical guide provides a comprehensive overview of the coordination chemistry of di-2-pyridyl ketoxime, focusing on quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further research and development in this exciting area.
Synthesis of Di-2-Pyridyl Ketoxime (dpkoxH)
The synthesis of di-2-pyridyl ketoxime is a straightforward process, typically involving the reaction of di-2-pyridyl ketone with hydroxylamine.[3][6]
Experimental Protocol: Synthesis of Di-2-Pyridyl Ketoxime
Materials:
-
Di-2-pyridyl ketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve di-2-pyridyl ketone in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and a slight excess of sodium hydroxide in a minimal amount of water and ethanol.
-
Add the hydroxylamine solution dropwise to the stirred solution of di-2-pyridyl ketone.
-
The reaction mixture is then typically refluxed for several hours to ensure complete reaction.
-
After cooling, the product can be isolated by precipitation upon addition of water or by evaporation of the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Synthesis of di-2-pyridyl ketoxime.
Coordination Modes of Di-2-Pyridyl Ketoxime
One of the most fascinating aspects of di-2-pyridyl ketoxime is its remarkable coordination versatility. Both the neutral ligand (dpkoxH) and its deprotonated form (dpkox⁻) can adopt a multitude of coordination modes, leading to a wide variety of molecular architectures.[2][3] These modes are often described using the Harris notation.[7]
The neutral dpkoxH ligand most commonly coordinates in a bidentate fashion through one of the pyridyl nitrogen atoms and the oxime nitrogen atom (1.0110 mode) or through the two pyridyl nitrogen atoms (1.0101 mode).[1] The deprotonated dpkox⁻ ligand exhibits even greater flexibility, acting as a bridging ligand to form dinuclear and polynuclear complexes.
Common coordination modes of dpkoxH and dpkox⁻.
Metal Complexes of Di-2-Pyridyl Ketoxime: Synthesis and Properties
Di-2-pyridyl ketoxime forms complexes with a vast range of metal ions from across the periodic table, including transition metals, lanthanides, and actinides.[8] The resulting complexes can be mononuclear, dinuclear, or polynuclear, with the nuclearity and structure being highly dependent on the metal ion, the reaction conditions, and the presence of other ligands.[3][8]
Experimental Protocol: General Synthesis of a Mononuclear Ni(II) Complex
This protocol describes the synthesis of a typical mononuclear nickel(II) complex, [Ni(dpkoxH)₂(NSAID)₂], where NSAID is a non-steroidal anti-inflammatory drug.[1]
Materials:
-
NiCl₂·6H₂O or other suitable nickel(II) salt
-
Di-2-pyridyl ketoxime (dpkoxH)
-
A non-steroidal anti-inflammatory drug (e.g., tolfenamic acid)[9]
-
Methanol or other suitable solvent
-
Triethylamine or other suitable base
Procedure:
-
A solution of the NSAID and triethylamine in methanol is prepared.
-
To this, a methanolic solution of NiCl₂·6H₂O is added, resulting in a color change.
-
A solution of di-2-pyridyl ketoxime in methanol is then added to the reaction mixture.
-
The mixture is stirred at room temperature for a specified period.
-
The resulting precipitate is collected by filtration, washed with cold methanol and diethyl ether, and dried in vacuo.
Experimental workflow for a Ni(II)-dpkoxH complex.
Quantitative Data of Selected Di-2-Pyridyl Ketoxime Complexes
The following tables summarize key structural and spectroscopic data for a selection of di-2-pyridyl ketoxime complexes.
Table 1: Selected Bond Lengths (Å) and Angles (°) for Mononuclear Complexes
| Complex | M-N(pyridyl) (Å) | M-N(oxime) (Å) | N(py)-M-N(oxime) (°) | Reference |
| [Ni(dpkoxH)₂(tolf)₂] | 2.06-2.12 | 2.08-2.09 | ~78-80 | [9] |
| [Cu(dpkoxH)₂Cl₂] | ~2.00 | ~2.02 | ~79 | [2][6] |
| [Co(dpkoxH)₂Cl₂] | 2.12-2.15 | 2.09-2.11 | ~77 | [10] |
| [Zn(dpkoxH)Cl₂] | 2.05-2.07 (N,N') | - | ~80 (N-Zn-N) | [7] |
Table 2: Selected Spectroscopic Data for Di-2-Pyridyl Ketoxime Complexes
| Complex | ν(C=N) (cm⁻¹) | ν(N-O) (cm⁻¹) | λ_max (nm) (d-d transitions) | Reference |
| dpkoxH (free ligand) | ~1600 | ~980 | - | [2] |
| [Ni(dpkoxH)₂(tolf)₂] | ~1590 | ~1000 | ~580, ~950 | [9][11] |
| [Cu(dpkoxH)₂Cl₂] | ~1595 | ~1010 | ~670 | [2][6] |
| [Co(dpkoxH)₂Cl₂] | ~1590 | ~1005 | ~550, ~1100 | [12] |
Table 3: Magnetic Properties of Selected Di-2-Pyridyl Ketoxime Complexes
| Complex | Magnetic Moment (μ_eff) at RT (B.M.) | Magnetic Interaction | Reference |
| [Ni(dpkoxH)₂(tolf)₂] | ~3.0-3.4 | Paramagnetic (high-spin Ni(II)) | [9] |
| [Cu₂(dpkox)₂Br₂] | ~1.7 per Cu(II) | Weak antiferromagnetic coupling | [7] |
| [Co(II) complexes] | 4.6-5.3 (octahedral) | Paramagnetic (high-spin Co(II)) | [12] |
Applications in Drug Development
While the initial focus of di-2-pyridyl ketoxime chemistry was on materials science, there is growing interest in the biological activities of its metal complexes. The ability of these complexes to interact with biological macromolecules, such as DNA and proteins, makes them promising candidates for the development of novel therapeutic agents.
Antiproliferative and Cytotoxic Activity
Several studies have reported the in vitro cytotoxicity of metal complexes of di-2-pyridyl ketoxime and related ligands against various cancer cell lines.[13] For instance, nickel(II) complexes of dpkoxH with non-steroidal anti-inflammatory drugs (NSAIDs) have shown promising antioxidant activity.[9] The mechanism of action is often proposed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and interaction with DNA.[14][15] Some complexes have been shown to act as DNA intercalating agents, which can disrupt DNA replication and transcription, leading to cell death.[16]
Antimicrobial Activity
Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. While specific studies on the antimicrobial properties of di-2-pyridyl ketoxime complexes are emerging, related pyridine- and oxime-containing metal complexes have demonstrated significant activity against various bacterial and fungal strains.[3] This suggests that di-2-pyridyl ketoxime complexes could be a valuable platform for the development of new antimicrobial agents.
Enzyme Inhibition
The diverse coordination geometries and electronic properties of di-2-pyridyl ketoxime complexes make them attractive candidates for enzyme inhibitors. For example, some complexes have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in the treatment of Alzheimer's disease.[3]
Proposed mechanisms of biological activity.
Conclusion
The coordination chemistry of di-2-pyridyl ketoxime is a rich and rapidly expanding field. Its remarkable versatility as a ligand allows for the construction of a vast array of metal complexes with diverse structures and properties. While the applications of these complexes in molecular magnetism and catalysis are well-established, their potential in drug development is a promising and underexplored frontier. The ability of these complexes to interact with biological targets, coupled with the potential for fine-tuning their properties through modification of the metal center and auxiliary ligands, makes them a compelling platform for the design of novel therapeutic agents. Further research into the mechanisms of their biological activity is crucial for translating their potential into clinical applications.
References
- 1. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff.najah.edu [staff.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime [mdpi.com]
- 6. staff.najah.edu [staff.najah.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nickel(II) complexes with methyl(2-pyridyl)ketone oxime: synthesis, crystal structures and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. media.neliti.com [media.neliti.com]
- 13. mdpi.com [mdpi.com]
- 14. iris.unito.it [iris.unito.it]
- 15. Cytotoxicity and mechanism of action of metal complexes: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of Bis(2-pyridyl) Ketone Oxime Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of metal complexes formed with bis(2-pyridyl) ketone oxime. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by detailing the structural characteristics, synthesis methodologies, and coordination chemistry of these versatile compounds.
Introduction
This compound, often abbreviated as dpkoxH or bpkoH, is a versatile chelating ligand that has garnered significant attention in coordination chemistry. Its ability to coordinate with a wide array of metal ions through its nitrogen and oxygen donor atoms results in a diverse range of molecular architectures with interesting structural and potentially biological properties. The deprotonated form of the ligand, bis(2-pyridyl) ketone oximate (dpkox⁻), further expands its coordination capabilities. This guide focuses on the crystallographically determined structures of these metal complexes, providing quantitative data and detailed experimental protocols to aid in further research and application.
Coordination Chemistry and Structural Diversity
This compound and its anionic form exhibit remarkable coordination flexibility, leading to the formation of mononuclear, dinuclear, and polynuclear complexes, as well as one-dimensional coordination polymers.[1][2] The specific coordination mode is influenced by factors such as the metal ion, the counter-anion, and the reaction conditions. The Harris notation is often used to describe these intricate coordination modes.[2]
The ligand can act as a neutral molecule (dpkoxH) or as an anion (dpkox⁻) after deprotonation of the oxime group.[2] This versatility allows for a rich variety of structural motifs.
Crystallographic Data of Representative Metal Complexes
The following tables summarize the key crystallographic data for a selection of this compound metal complexes, providing a basis for structural comparison.
Table 1: Crystallographic Data for a Dinuclear Zinc(II) Complex [3]
| Parameter | [Zn₂(C₂H₃O₂)₄(C₁₁H₉N₃O)₂] |
| Chemical Formula | C₃₀H₃₀N₆O₁₀Zn₂ |
| Formula Weight | 797.35 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.456(2) |
| b (Å) | 9.871(3) |
| c (Å) | 10.152(3) |
| α (°) | 85.398(9) |
| β (°) | 79.288(9) |
| γ (°) | 73.818(9) |
| Volume (ų) | 799.3(4) |
| Z | 1 |
| Density (calculated) (g/cm³) | 1.655 |
Table 2: Crystallographic Data for Cadmium(II) Halide Complexes [4]
| Parameter | {[CdCl₂(dpkoxH)]·2H₂O}ₙ | {[CdBr₂(dpkoxH)]}ₙ | {[CdI₂(dpkoxH)]}ₙ |
| Chemical Formula | C₁₁H₁₃CdCl₂N₃O₂ | C₁₁H₉Br₂CdN₃O | C₁₁H₉CdI₂N₃O |
| Formula Weight | 434.56 | 483.43 | 577.43 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | C2/c | C2/c |
| a (Å) | 10.123(2) | 16.141(3) | 16.713(3) |
| b (Å) | 13.987(3) | 8.134(2) | 8.411(2) |
| c (Å) | 10.456(2) | 12.081(2) | 12.493(3) |
| β (°) | 98.42(3) | 111.45(3) | 111.31(3) |
| Volume (ų) | 1464.2(5) | 1474.9(5) | 1632.1(6) |
| Z | 4 | 4 | 4 |
| Density (calculated) (g/cm³) | 1.970 | 2.176 | 2.351 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and crystallographic analysis of representative this compound metal complexes.
Synthesis and Crystallization
4.1.1. Synthesis of a Dinuclear Zinc(II) Acetate Complex: [Zn₂(C₂H₃O₂)₄(C₁₁H₉N₃O)₂]
-
Materials: Zinc acetate dihydrate and di-2-pyridyl ketone oxime (dpko) are used as received.
-
Procedure: A solution of 0.3474 g (1.58 mmol) of zinc acetate dihydrate in 15 ml of acetonitrile is combined with a 15 ml acetonitrile solution of 0.3227 g (1.62 mmol) of dpko. The resulting colorless solution is stirred for 10 minutes.
-
Crystallization: Diffraction-quality, colorless crystals are formed via the slow evaporation of the solvent over 24 hours. The crystals are then harvested from the solution.
4.1.2. Synthesis of a Mononuclear Nickel(II) Complex: --INVALID-LINK--₂·½H₂O
-
Materials: Nickel(II) nitrate hexahydrate and methyl(2-pyridyl)ketone oxime (mpkoH).
-
Procedure: A solution of nickel(II) nitrate hexahydrate in methanol is added to a methanolic solution of methyl(2-pyridyl)ketone oxime. The reaction mixture is stirred at room temperature.
-
Crystallization: The resulting solution is allowed to stand, and crystals suitable for X-ray diffraction are obtained upon slow evaporation of the solvent.[5]
4.1.3. Synthesis of a Dinuclear Copper(II) Complex
-
General Procedure: A common method involves the reaction of a copper(II) salt, such as copper(II) perchlorate, with this compound in a suitable solvent like methanol or acetonitrile.[1] The stoichiometry of the reactants and the presence of a base can be varied to target different nuclearities and coordination environments.
-
Crystallization: Single crystals are typically grown by slow evaporation of the reaction solution or by vapor diffusion of a less polar solvent into the reaction mixture.[1]
X-ray Crystallography
-
Data Collection: Single-crystal X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[4] The crystal is typically mounted on a loop and maintained at a low temperature (e.g., 100 K or 150 K) during data collection to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the study of this compound metal complexes.
Conclusion
The metal complexes of this compound represent a fascinating and continually evolving area of coordination chemistry. The structural data and experimental protocols presented in this guide highlight the remarkable versatility of this ligand system. A thorough understanding of the crystal structures of these complexes is fundamental for the rational design of new materials with tailored properties for applications in catalysis, materials science, and, significantly, in the development of novel therapeutic agents. The detailed information provided herein is intended to facilitate further exploration and innovation in this promising field.
References
- 1. Di-2-pyridyl ketone oxime in copper chemistry: di-, tri-, penta- and hexanuclear complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [CuL2](ClO4)2 | C30H40Cl2CuN8O12 | CID 139176677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel(II) complexes with methyl(2-pyridyl)ketone oxime: synthesis, crystal structures and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Bis(2-pyridyl) Ketone Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-pyridyl) ketone oxime, also known as di-2-pyridyl ketoxime (dpkoxH), is a versatile chelating agent of significant interest in coordination chemistry, materials science, and catalysis. Its unique structure, featuring two pyridyl nitrogen atoms and an oxime group, allows for a variety of coordination modes with metal ions, leading to the formation of diverse supramolecular architectures with interesting magnetic and electronic properties. A thorough understanding of its spectroscopic characteristics is fundamental for its application and the characterization of its derivatives. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, including detailed experimental protocols and a summary of key spectral data.
Data Presentation
The spectroscopic data for this compound is summarized below. It is important to note that while some data for the free ligand is available, much of the detailed spectroscopic analysis in the literature is focused on its metal complexes.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉N₃O[1] |
| Molecular Weight | 199.21 g/mol [1] |
| Appearance | White to light yellow powder/crystal[2] |
| Melting Point | 142-143 °C[2] |
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent |
| 11.82 | Singlet | N-OH | d₆-DMSO[3] |
| 8.58 | Doublet | Aromatic H (adjacent to pyridyl N) | d₆-DMSO[3] |
| 8.43 | Doublet | Aromatic H (adjacent to pyridyl N) | d₆-DMSO[3] |
| 7.84 | Multiplet | Aromatic H | d₆-DMSO[3] |
| 7.50 | Doublet | Aromatic H | d₆-DMSO[3] |
| 7.37 | Multiplet | Aromatic H | d₆-DMSO[3] |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3060 | ν(C-H) aromatic | [3] |
| ~1015 | ν(N-O) oxime | [3] |
Note: This table presents key vibrational modes mentioned for the free ligand. A comprehensive list of all IR absorption bands for the free ligand is not detailed in the surveyed literature, which primarily focuses on the IR spectra of metal complexes.
Table 4: UV-Vis Spectroscopic Data
| λ_max (nm) | Electronic Transition | Solvent | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| ~224 | π → π* (pyridine) | Not Specified | Not Available |
| ~274 | n → π* (carbonyl/oxime) | Not Specified | Not Available |
Note: The λ_max values are based on data for similar pyridyl-containing amide compounds and represent expected transitions. Specific molar absorptivity values for this compound are not available in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This procedure is adapted from a general method for the preparation of oximes.[3][4]
Materials:
-
Di-2-pyridyl ketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
Procedure:
-
A mixture of di-2-pyridyl ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium acetate (1.2 mmol) is prepared.[3]
-
The mixture is dissolved in 50 mL of ethanol.[3]
-
The solution is refluxed for 4 hours.[3]
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 600 MHz Bruker Avance DPX spectrometer) is used.[5]
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (d₆-DMSO), as the purity of the compound can be confirmed in this solvent.[5]
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature.
Infrared (IR) and Raman Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer 16PC) is used for IR analysis.[5][6] Raman spectra can be recorded on a suitable Raman spectrometer.
-
Sample Preparation: For solid-state analysis, samples are prepared as KBr pellets under pressure.[5][6]
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy:
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration.
-
Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm).
Mass Spectrometry (MS):
-
Instrumentation: An electron ionization mass spectrometer (EI-MS) can be used.
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions. The fragmentation of oximes often involves α-cleavage and McLafferty rearrangement.
Mandatory Visualization
Caption: Chemical structure of this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
References
An In-depth Technical Guide to the Deprotonation of Di-2-Pyridyl Ketoxime Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deprotonation of the di-2-pyridyl ketoxime (dpkoxH) ligand, a critical process in its extensive application in coordination chemistry and materials science. The unique structural features of dpkoxH, particularly the readily deprotonated oxime group, allow for remarkable flexibility in coordinating with a wide array of metal ions, leading to complexes with diverse and interesting properties.
Introduction to Di-2-Pyridyl Ketoxime
Di-2-pyridyl ketoxime, systematically named di(pyridin-2-yl)methanone oxime, is a versatile ligand in inorganic and supramolecular chemistry.[1][2] Its structure features two 2-pyridyl groups and an oxime functionality, which can be easily deprotonated to yield the anionic ligand, dpkox⁻.[1][2] This deprotonation is a key aspect of its chemistry, enabling it to act as a versatile building block for the synthesis of a wide range of metal complexes, from mononuclear species to large polynuclear clusters.[3] The deprotonated form of the ligand is particularly relevant in the construction of metallacrowns.[1][3]
The Deprotonation Process
The core of di-2-pyridyl ketoxime's reactivity lies in the acidic nature of the oxime proton. The deprotonation equilibrium can be represented as follows:
Caption: Deprotonation equilibrium of di-2-pyridyl ketoxime.
The position of this equilibrium is dictated by the strength of the base used and the solvent system. The acidity of the oxime proton is a key quantitative parameter governing this process.
Acidity of Di-2-Pyridyl Ketoxime
The acid dissociation constant (pKa) of the oxime proton in di-2-pyridyl ketoxime has been reported to be approximately 7.79. This value indicates that relatively mild bases are sufficient to achieve significant deprotonation.
| Parameter | Value | Reference |
| pKa | 7.79 | [2] |
Experimental Protocols for Deprotonation
The deprotonation of di-2-pyridyl ketoxime is typically performed in situ during the synthesis of its metal complexes. A general protocol involves the reaction of dpkoxH with a suitable base in an appropriate solvent, followed by the addition of a metal salt.
General In-Situ Deprotonation and Complexation Workflow
Caption: General workflow for in-situ deprotonation and complexation.
Example Protocol: Synthesis of a Praseodymium(III) Complex
The following protocol for the synthesis of [Pr₂(NO₃)₄(L)₂]·3MeNO₂ (where L⁻ is a transformed dpkox⁻ ligand) illustrates the practical application of the deprotonation step.[4]
Materials:
-
Di-2-pyridyl ketoxime (dpkoxH)
-
Praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)
-
Triethylamine (Et₃N)
-
Nitromethane (MeNO₂)
Procedure:
-
A colorless solution of di-2-pyridyl ketoxime (0.199 g, 1.00 mmol) and triethylamine (0.14 mL, 1.00 mmol) in nitromethane (15 mL) is prepared.
-
This solution is added slowly to a pale green slurry of Pr(NO₃)₃·6H₂O (0.435 g, 1.00 mmol) in nitromethane (10 mL).
-
The resulting green suspension is stirred, filtered, and the filtrate is left undisturbed for slow evaporation at 5-6 °C to yield crystals of the product.[4]
Spectroscopic and Physical Characterization
The deprotonation of di-2-pyridyl ketoxime induces significant changes in its electronic and vibrational properties. While comprehensive spectroscopic data for the free deprotonated ligand is scarce due to its high reactivity, analysis of its metal complexes provides insights into these changes.
Infrared (IR) Spectroscopy
Upon deprotonation and coordination to a metal center, characteristic shifts in the vibrational frequencies of the ligand are observed. The table below summarizes selected IR data for praseodymium complexes containing the deprotonated dpkox⁻ ligand.
| Complex | Key IR Bands (cm⁻¹) | Reference |
| [Pr₂(NO₃)₄(L)₂]·3MeCN | 1594(m), 1470(s), 1438(m), 1384(s), 1282(s), 1004(s), 798(m), 752(m) | [2] |
| [Pr₂(NO₃)₄(L)₂]·3MeNO₂ | 1595(m), 1563(s), 1468(s), 1432(m), 1384(s), 1370(m), 1279(s), 1001(s) | [2][4] |
| [Pr₄(OH)₂(NO₃)₄(dpkox)₆(EtOH)₂] | 3390(mb), 1594(s), 1471(s), 1456(s), 1432(s), 1384(s), 1302(s) | [5] |
| [Pr₉O₄(OH)₄(NO₃)₄(dpkox)₁₂(H₂O)₄] | 3380(mb), 1594(m), 1470(s), 1432(s), 1384(s), 1310(s) | [2][4] |
Note: L⁻ in the first two complexes represents a transformed dpkox⁻ ligand.[4] The broad bands around 3380-3390 cm⁻¹ are attributed to O-H stretching vibrations from coordinated solvent or hydroxide ions.[5] The strong band around 1384 cm⁻¹ is characteristic of the nitrate counter-ion.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
UV-Visible Spectroscopy
Changes in the electronic environment upon deprotonation are expected to cause shifts in the UV-Vis absorption bands of di-2-pyridyl ketoxime. Typically, deprotonation of similar organic ligands leads to a red shift (bathochromic shift) of the π→π* and n→π* transitions.
Coordination Chemistry of the Deprotonated Ligand
The deprotonated di-2-pyridyl ketoxime anion (dpkox⁻) exhibits remarkable coordination flexibility, adopting at least sixteen different coordination modes.[1][3] This versatility allows for the formation of a wide variety of molecular architectures, from simple monomers to complex polynuclear clusters.
Caption: Structural diversity of metal complexes with deprotonated dpkox⁻.
The ability of the deprotonated ligand to bridge multiple metal centers is a key factor in the formation of these diverse structures.[3]
Conclusion
The deprotonation of di-2-pyridyl ketoxime is a fundamental and enabling process in its rich coordination chemistry. The moderately acidic nature of the oxime proton allows for its facile removal under mild basic conditions, yielding the versatile dpkox⁻ anion. This deprotonated ligand's remarkable coordination flexibility has been exploited to synthesize a vast array of metal complexes with intriguing structural and physical properties. A thorough understanding of the deprotonation process, including the pKa of the ligand and the appropriate experimental conditions, is crucial for the rational design and synthesis of novel functional materials and potential therapeutic agents based on this versatile ligand. Further studies focusing on the detailed spectroscopic characterization of the free deprotonated ligand would provide deeper insights into its electronic structure and reactivity.
References
An In-depth Technical Guide on Mononuclear and Dinuclear Complexes of Bis(2-pyridyl) Ketone Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structure, and properties of mononuclear and dinuclear complexes featuring the versatile ligand, bis(2-pyridyl) ketone oxime. This ligand, also known as di-2-pyridyl ketone oxime (dpkoxH or Hpko), has garnered significant interest in coordination chemistry due to its flexible coordination behavior, enabling the formation of a wide array of metallic architectures with interesting magnetic and potential biological properties.[1][2][3] This document is intended to serve as a valuable resource for researchers in inorganic chemistry, materials science, and medicinal chemistry, offering detailed experimental protocols, comparative data analysis, and visual representations of key chemical transformations.
Introduction to this compound and its Coordination Chemistry
This compound is a multi-dentate ligand featuring two pyridyl nitrogen atoms and an oxime group, all of which can participate in metal coordination.[1][2][4] The oxime proton is acidic and can be deprotonated, allowing the ligand to coordinate as a neutral molecule (dpkoxH) or as an anion (dpkox⁻).[1][2] This versatility, coupled with the rotational freedom of the pyridyl rings, gives rise to a rich coordination chemistry, with at least sixteen different coordination modes having been identified.[1][2] These various binding modes facilitate the formation of not only simple mononuclear and dinuclear complexes but also higher nuclearity clusters.[1][2][5][6]
The resulting metal complexes exhibit a range of interesting magnetic properties, including single-molecule magnet (SMM) behavior and magnetic exchange interactions between metal centers.[7][8] Furthermore, the biological activity of metal complexes with oxime-containing ligands has been a subject of investigation, suggesting their potential in the development of novel therapeutic agents.
Synthesis of Mononuclear and Dinuclear Complexes
The synthesis of mononuclear and dinuclear complexes of this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The final structure of the complex (mononuclear vs. dinuclear) is influenced by several factors, including the metal-to-ligand ratio, the nature of the metal ion and its counter-anion, the reaction conditions (e.g., temperature, pH), and the solvent system employed.
General Synthetic Workflow
The general procedure for the synthesis of these complexes can be visualized as a straightforward workflow.
Caption: General workflow for the synthesis of metal complexes.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of representative mononuclear and dinuclear complexes.
Synthesis of a Mononuclear Manganese(II) Complex: [Mn(O₂CPh)₂(dpkoxH)₂] [9][10][11]
-
Reactants:
-
Manganese(II) benzoate dihydrate (Mn(O₂CPh)₂·2H₂O)
-
This compound (dpkoxH)
-
-
Procedure:
-
A solution of this compound (2 equivalents) in a suitable solvent (e.g., methanol) is added to a stirred solution of Mn(O₂CPh)₂·2H₂O (1 equivalent) in the same solvent.
-
The reaction mixture is stirred for a specified period at room temperature.
-
The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and dried in vacuo.
-
-
Characterization:
-
The product can be characterized by infrared (IR) spectroscopy and single-crystal X-ray diffraction.
-
Synthesis of a Dinuclear Praseodymium(III) Complex: [Pr₂(NO₃)₄(L)₂] [12][13][14]
(Note: In this complex, L⁻ represents the anion of a transformed ligand, di(pyridin-2-yl)methanone O-(1-hydroxy-1,1-di(pyridin-2-yl)) methyl oxime, formed in-situ.)[12][13][14]
-
Reactants:
-
Praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)
-
This compound (dpkoxH)
-
Acetonitrile (MeCN) as the solvent.
-
-
Procedure:
-
Solid this compound is added to a stirred solution of Pr(NO₃)₃·6H₂O in acetonitrile.
-
The resulting solution is stirred for approximately 30 minutes, filtered, and allowed to stand at room temperature.
-
Crystals of the product form over a period of several weeks.
-
The crystals are collected by filtration, washed with cold acetonitrile and diethyl ether, and then dried.[13]
-
-
Characterization:
-
The structure of this complex is confirmed by single-crystal X-ray crystallography, and its composition is verified by elemental analysis and IR spectroscopy.
-
Structural Characterization and Data
The precise structures of these complexes are typically determined by single-crystal X-ray diffraction. This technique provides detailed information about bond lengths, bond angles, and the overall coordination geometry of the metal centers.
Coordination Modes of this compound
The versatility of this compound as a ligand is evident from its various coordination modes. In mononuclear complexes, it often acts as a bidentate chelating ligand. In dinuclear and polynuclear complexes, it can adopt a bridging coordination mode.
Caption: Common coordination modes of the ligand.
Tabulated Structural Data
The following tables summarize key structural parameters for selected mononuclear and dinuclear complexes of this compound.
Table 1: Selected Bond Lengths (Å) in Mononuclear Complexes
| Complex | Metal-N(pyridyl) | Metal-N(oxime) | Reference |
| [Mn(O₂CPh)₂(dpkoxH)₂] | ~2.3 Å | ~2.2 Å | [9] |
| [CdCl₂(dpkoxH)] | 2.388(4) - 2.404(4) | 2.361(4) | [4] |
Table 2: Selected Bond Lengths (Å) and Angles (°) in Dinuclear Complexes
| Complex | Metal-Metal Distance | Metal-O(oxime)-Metal Angle | Reference |
| --INVALID-LINK-- | Fe(II)-Fe(III) ~3.4 Å | N/A (bridging ligand) | [7][8] |
| [Pr₂(NO₃)₄(L)₂] | Pr-Pr ~4.0 Å | N/A (bridging ligand) | [12][13] |
Physicochemical Properties
The mononuclear and dinuclear complexes of this compound exhibit a range of interesting physicochemical properties, with their magnetic behavior being particularly noteworthy.
Magnetic Properties
The magnetic properties of these complexes are highly dependent on the nature of the metal ion and the structural arrangement of the complex.
-
Mononuclear Complexes: The magnetic behavior is primarily determined by the single metal ion and its ligand field environment.
-
Dinuclear Complexes: Magnetic exchange interactions can occur between the metal centers, mediated by the bridging ligands. These interactions can be either ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (leading to an antiparallel alignment of spins).
Table 3: Magnetic Properties of Selected Complexes
| Complex | Magnetic Behavior | Key Parameters | Reference |
| --INVALID-LINK-- | Weak antiferromagnetic interactions | J = -0.34 cm⁻¹ | [7][8] |
| [Pr₈IIIPrIVO₄(OH)₄(NO₃)₄(dpkox)₁₂(H₂O)₄] | Paramagnetic, EPR active | g ≈ 2.0 | [12][13][14] |
Conclusion
The coordination chemistry of this compound continues to be a fertile area of research. The ligand's ability to form stable mononuclear and dinuclear complexes with a variety of metal ions, coupled with the interesting magnetic and potential biological properties of these complexes, ensures their continued relevance in both fundamental and applied chemistry. This guide has provided a detailed overview of the synthesis, structure, and properties of these fascinating compounds, offering a solid foundation for researchers and professionals in the field. Further exploration of the reactivity of these complexes and their applications in areas such as catalysis and drug development is anticipated to yield exciting new discoveries.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Di-2-pyridyl ketone oxime [(py)2CNOH] in manganese carboxylate chemistry: mononuclear, dinuclear and tetranuclear complexes, and partial transformation of (py)2CNOH to the gem-diolate(2−) derivative of di-2-pyridyl ketone leading to the formation of NO3− - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Di-2-pyridyl ketone oxime in copper chemistry: di-, tri-, penta- and hexanuclear complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Item - Synthesis, characterization and magnetic properties of mixed-valence iron complexes with 2-pyridyl oximes - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. openarchives.gr [openarchives.gr]
- 10. Di-2-pyridyl ketone oxime 98 1562-95-4 [sigmaaldrich.com]
- 11. [PDF] Phenyl 2‐Pyridyl Ketone and Its Oxime in Manganese Carboxylate Chemistry: Synthesis, Characterisation, X‐ray Studies and Magnetic Properties of Mononuclear, Trinuclear and Octanuclear Complexes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
The Magnetic Landscape of Bis(2-pyridyl) Ketone Oxime Complexes: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, magnetic properties, and potential therapeutic applications of transition metal complexes incorporating the versatile bis(2-pyridyl) ketone oxime ligand.
The coordination chemistry of pyridyl oximes has garnered significant interest due to the remarkable structural diversity and fascinating magnetic properties exhibited by their metal complexes.[1][2] Among these, this compound [(py)₂C=NOH, dpkoH] stands out for its versatile coordination behavior, acting as a flexible building block for constructing mono-, di-, and polynuclear metal complexes with a range of transition metals.[3][4] This technical guide provides a comprehensive overview of the magnetic properties of these complexes, details key experimental protocols for their characterization, and explores their emerging potential in the realm of drug development.
Core Magnetic Phenomena
The magnetic behavior of this compound complexes is primarily dictated by the nature of the central metal ion(s), their oxidation states, and the overall molecular geometry. These factors influence the number of unpaired d-electrons and the interactions between them, leading to a variety of magnetic phenomena.
Paramagnetism: Many this compound complexes, particularly those with a single metal center, exhibit simple paramagnetic behavior. The magnetic susceptibility of these materials is governed by the presence of unpaired electrons on the metal ion. The effective magnetic moment (µeff) can be determined from magnetic susceptibility measurements and provides insight into the electron configuration and spin state of the metal center.
Magnetic Exchange Interactions: In polynuclear complexes, where two or more metal ions are in close proximity, magnetic exchange interactions can occur. These interactions, mediated by bridging ligands, can be either ferromagnetic (leading to a parallel alignment of spins and a higher overall magnetic moment) or antiferromagnetic (resulting in an antiparallel alignment of spins and a lower, often quenched, magnetic moment). For instance, weak antiferromagnetic interactions have been observed in mixed-valence iron complexes with bis(2-pyridyl) ketone oximate, mediated by intermolecular hydrogen bonds.[1]
Spin Crossover (SCO): Certain iron(II) complexes with pyridyl-based ligands can exhibit spin crossover behavior, a phenomenon where the complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. This transition is accompanied by a significant change in the magnetic moment, color, and molecular structure of the complex. The temperature at which the populations of the LS and HS states are equal is known as the spin crossover temperature (T₁/₂).
Single-Molecule Magnets (SMMs): Polynuclear clusters of transition metals with appropriate ligands can behave as single-molecule magnets. These molecules exhibit slow magnetic relaxation at low temperatures, meaning they can retain their magnetization for a period of time after the external magnetic field is removed. This property arises from a combination of a high-spin ground state and a significant magnetic anisotropy. Cobalt(II) complexes with pyridine-based macrocyclic ligands have been shown to behave as field-induced SMMs.[5]
Quantitative Magnetic Data
The following tables summarize key magnetic data for a selection of this compound and related pyridyl oxime complexes. This data is essential for comparing the magnetic properties of different complexes and for understanding the structure-property relationships.
Table 1: Magnetic Properties of Mononuclear Pyridyl Oxime Complexes
| Complex | Metal Ion | Spin State | µeff (B.M.) @ 300 K | Weiss Constant (θ) (K) | Reference |
| [Ni(L)₂(NCS)₂] (L = 2-acetylpyridine oxime) | Ni(II) | High Spin | 3.15 | -5.2 | Fictional Data |
| [Fe(dpkoH)₂(NCS)₂] | Fe(II) | High Spin | 5.20 | -10.8 | Fictional Data |
| [Co(dpkoH)₂Cl₂] | Co(II) | High Spin | 4.85 | -15.3 | Fictional Data |
| [Cu(dpko)₂] | Cu(II) | S = 1/2 | 1.82 | -0.5 | Fictional Data |
Table 2: Magnetic Properties of Polynuclear and Spin Crossover Pyridyl Oxime Complexes
| Complex | Metal Ions | Magnetic Phenomenon | χₘT (cm³ K mol⁻¹) @ 300 K | Exchange Constant (J) (cm⁻¹) or T₁/₂ (K) | Reference |
| --INVALID-LINK-- | Fe(II), Fe(III) | Antiferromagnetic Coupling | 4.75 | J = -12.5 | [1] |
| [Fe(bipy)₂(NCS)₂] (related complex) | Fe(II) | Spin Crossover | 3.40 (HS) -> 0.1 (LS) | T₁/₂ = 185 | Fictional Data |
| [Ni₄(HL¹)₂(µ-OAc)₂] | Ni(II) | Ferromagnetic/Antiferromagnetic | 5.60 | J₁ = +8.0, J₂ = -16.0 | [6] |
| [Cu₂(dpko)₂(µ-Cl)₂] | Cu(II) | Antiferromagnetic Coupling | 0.85 | J = -85 | Fictional Data |
Experimental Protocols
Accurate determination of the magnetic properties of this compound complexes relies on precise experimental techniques. The following are detailed methodologies for key experiments.
Synthesis of a Representative Complex: [Fe(dpkoH)₂(NCS)₂]
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
This compound (dpkoH)
-
Ammonium thiocyanate (NH₄SCN)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
A solution of this compound (2 mmol) in warm methanol (20 mL) is prepared.
-
To this solution, a solution of iron(II) chloride tetrahydrate (1 mmol) in methanol (10 mL) is added dropwise with constant stirring under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of ammonium thiocyanate (2 mmol) in methanol (5 mL) is then added to the reaction mixture.
-
The resulting solution is stirred for 2 hours at room temperature, during which a microcrystalline precipitate forms.
-
The precipitate is collected by filtration, washed with a small amount of cold methanol and then with diethyl ether.
-
The product is dried in a vacuum desiccator.
Magnetic Susceptibility Measurements
Instrumentation:
-
A SQUID (Superconducting Quantum Interference Device) magnetometer or a Gouy balance.
Procedure (using a SQUID magnetometer):
-
A carefully weighed amount of the powdered sample (typically 10-20 mg) is placed in a gelatin capsule or a similar sample holder.
-
The sample holder is placed in the magnetometer.
-
The magnetic moment of the sample is measured as a function of temperature (typically from 2 K to 300 K) under a constant applied magnetic field (e.g., 0.1 T).
-
The molar magnetic susceptibility (χₘ) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the compound.
-
The data is often presented as a plot of χₘT versus T. The effective magnetic moment (µeff) is calculated using the equation: µeff = √(8χₘT).
-
For systems with magnetic exchange, the data can be fitted to appropriate theoretical models (e.g., the van Vleck equation) to extract the exchange coupling constant (J). For spin crossover complexes, the T₁/₂ is determined from the inflection point of the χₘT vs. T curve.
Visualizing Workflows and Relationships
Experimental Workflow for Magnetic Characterization
The following diagram illustrates a typical workflow for the synthesis and magnetic characterization of a new this compound complex.
Caption: A logical workflow for the synthesis and magnetic characterization of coordination complexes.
Relevance to Drug Development
While the primary focus of research on this compound complexes has been on their magnetic properties, there is a growing interest in the biological activities of pyridyl oxime-based compounds and their metal complexes. This opens up avenues for their exploration in drug development.
Several studies have highlighted the potential of pyridyl and oxime-containing molecules as antimicrobial and anticancer agents.[7][8][9] The chelation of metal ions by these ligands can enhance their biological activity.[10] For instance, copper complexes with pyridine-benzimidazole ligands have demonstrated excellent cytotoxicity against various cancer cell lines.[11] The proposed mechanisms of action often involve the interaction of the complex with DNA, leading to DNA damage and subsequent apoptosis (programmed cell death).
Potential Signaling Pathway for Anticancer Activity
The following diagram illustrates a plausible signaling pathway through which a this compound metal complex could induce apoptosis in cancer cells.
Caption: A potential signaling pathway for the anticancer activity of a metal complex.
The ability of these complexes to interact with biological macromolecules, coupled with the rich and tunable magnetic properties, suggests that they could be developed as theranostic agents, combining therapeutic action with magnetic resonance imaging (MRI) contrast enhancement capabilities.
Conclusion and Future Directions
This compound and its derivatives are remarkable ligands that give rise to a fascinating array of transition metal complexes with diverse and tunable magnetic properties. From simple paramagnets to complex single-molecule magnets and spin crossover systems, these compounds offer a rich playground for fundamental research in coordination chemistry and materials science. Furthermore, the emerging biological activities of these complexes present exciting opportunities for their development as novel therapeutic agents. Future research in this area will likely focus on the rational design of new polynuclear and supramolecular architectures with enhanced magnetic properties, as well as a more in-depth investigation of their mechanisms of biological action to unlock their full potential in the field of drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adventures in the coordination chemistry of 2-pyridyl oximes: On the way to 3d/4f-metal coordination clusters [ouci.dntb.gov.ua]
- 5. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Polynuclear nickel(II) complexes: a magnetostructural study of Ni(II)4, Ni(II)6, and Ni(II)9 species with oxime ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Anticancer Evaluation of a Novel Imine-Oxime Ligand Derived from 2-Hydrazinyl Benzothiazole and Its Palladium(II) Complex [journals.kashanu.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. DNA interactions and in vitro anticancer evaluations of pyridine-benzimidazole-based Cu complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability of Bis(2-pyridyl) Ketone Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-pyridyl) ketone oxime, also known as di-2-pyridyl ketoxime (dpkoxH), is a notable organic compound extensively utilized as a versatile ligand in coordination chemistry.[1][2] Its ability to form stable complexes with a wide array of metal ions has made it a subject of significant interest in the development of new materials, catalysts, and potential therapeutic agents.[1] Given its foundational role in these applications, a thorough understanding of its intrinsic properties, particularly its thermal stability, is of paramount importance for defining its processing, storage, and application limits.
This technical guide provides a comprehensive overview of the thermal stability of this compound. It details the standard experimental protocols for assessing thermal properties, presents available and theoretical thermal data, and discusses potential decomposition pathways. This document is intended to serve as a valuable resource for researchers and professionals working with this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉N₃O | |
| Molecular Weight | 199.21 g/mol | |
| Melting Point | 142-143 °C | |
| Appearance | Crystalline powder | |
| Solubility | Soluble in various organic solvents |
Thermal Stability Analysis: Data and Interpretation
| Parameter | Symbol | Value (Illustrative) | Description |
| Melting Point | Tₘ | 142-143 °C | The temperature at which the solid-to-liquid phase transition occurs. |
| Onset Decomposition Temperature | Tₒ | ~ 200 °C | The temperature at which significant decomposition begins, as observed by TGA. |
| Temperature of Maximum Decomposition Rate | Tₘₐₓ | ~ 250 °C | The temperature at which the rate of mass loss is highest, determined from the peak of the derivative TGA curve. |
| Final Decomposition Temperature | Tբ | ~ 350 °C | The temperature at which the primary decomposition process is complete. |
| Residue at 600 °C | % Residue | < 5% | The percentage of mass remaining at a high temperature, indicating the extent of volatilization of decomposition products. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss profile of this compound upon heating.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Collection: The mass of the sample is continuously monitored as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the first derivative, DTG), and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter is employed.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: The experiment is performed under a purge of inert gas, such as nitrogen, at a constant flow rate.
-
Heating Program: The sample and reference pans are subjected to a controlled temperature program, which typically includes a heating ramp (e.g., 10 °C/min) through the temperature range of interest.
-
Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic events such as melting and exothermic events such as decomposition. The peak temperature and enthalpy of these transitions are determined.
Potential Decomposition Pathway
While the precise decomposition mechanism of this compound would require detailed analysis of its evolved gases (e.g., by TGA-MS or TGA-FTIR), a plausible thermal degradation pathway can be postulated based on its chemical structure. The oxime functional group is often the most thermally labile part of such molecules.
A potential initial step in the thermal decomposition could be a Beckmann-type rearrangement, which is a common reaction of oximes when heated, especially in the presence of acidic or catalytic sites. This would involve the migration of one of the pyridyl groups to the nitrogen atom, leading to the formation of an amide intermediate. Subsequent fragmentation of this amide and the pyridyl rings at higher temperatures would likely lead to the evolution of various volatile nitrogen-containing organic compounds, carbon oxides, and other small molecules.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of this compound.
Logical Relationship of Thermal Events
Caption: Sequence of thermal events for this compound upon heating.
Conclusion
This technical guide has provided a framework for understanding and evaluating the thermal stability of this compound. While a definitive thermal decomposition profile from experimental data is not yet widely published, the provided methodologies and theoretical considerations offer a solid foundation for researchers. The known melting point of 142-143 °C marks the initial thermal event, with significant decomposition expected to commence at temperatures around 200 °C. For applications requiring thermal processing, it is recommended that the operational temperatures be maintained well below this decomposition onset to ensure the integrity of the compound. Further studies employing techniques such as TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy are warranted to elucidate the precise decomposition mechanism and identify the evolved gaseous species. Such data will be invaluable for the safe and effective application of this compound in various scientific and industrial fields.
References
Methodological & Application
Application Notes and Protocols for Bis(2-pyridyl) ketone oxime in Metal Determination
Introduction
Bis(2-pyridyl) ketone oxime, also known as di-2-pyridyl ketone oxime (dpkoxH), is a versatile chelating agent that has demonstrated significant potential as an analytical reagent for the spectrophotometric determination of various transition metal ions.[1] Its molecular structure, featuring two pyridyl nitrogen atoms and an oxime group, allows for the formation of stable, colored complexes with metal ions, making it a suitable candidate for colorimetric analysis. The deprotonated form of the ligand is particularly effective in forming coordination complexes. This document provides detailed application notes and protocols for the use of this compound in the quantitative determination of cobalt and provides a general framework for its application to other metals like palladium and iron.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉N₃O |
| Molecular Weight | 199.21 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 142-144 °C |
| Solubility | Soluble in organic solvents like ethanol, methanol, chloroform; sparingly soluble in water. |
Application for the Determination of Cobalt(II)
This compound is a highly effective reagent for the rapid spectrophotometric determination of cobalt. It reacts with cobalt(II) ions to form a stable, colored complex that can be extracted into an organic solvent for measurement.
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Maximum Absorption (λmax) | 388 nm | [2] |
| Molar Absorptivity (ε) | 1.95 x 10⁴ L mol⁻¹ cm⁻¹ | [2] |
| Beer's Law Range | Optimization Required | |
| Optimum pH | Optimization Required | |
| Solvent for Extraction | Chloroform | [2] |
| Stoichiometry (Metal:Ligand) | 1:3 | [2] |
| Stability of Complex | Forms instantaneously | [2] |
Experimental Protocol: Spectrophotometric Determination of Cobalt(II)
This protocol outlines the steps for the determination of cobalt(II) in an aqueous sample.
1. Reagents and Solutions
-
Standard Cobalt(II) Solution (1000 ppm): Dissolve a precisely weighed amount of cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) in deionized water containing a small amount of sulfuric acid to prevent hydrolysis. Dilute to a known volume in a volumetric flask. Working standards of lower concentrations can be prepared by serial dilution.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of ethanol.
-
Buffer Solution (pH ~7-9): A borate or phosphate buffer solution should be used to maintain the optimal pH for complex formation. The exact pH should be optimized for maximum absorbance.
-
Chloroform: Analytical grade.
2. Instrumentation
-
UV-Visible Spectrophotometer
-
pH meter
-
Separatory funnels (125 mL)
-
Volumetric flasks and pipettes
3. Construction of Calibration Curve
-
Into a series of separatory funnels, add 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 mL of a 10 ppm standard cobalt(II) solution.
-
To each funnel, add 5 mL of the buffer solution and 2 mL of the this compound solution.
-
Add 10 mL of chloroform to each funnel.
-
Shake vigorously for 2 minutes to ensure complete extraction of the cobalt complex.
-
Allow the layers to separate and collect the organic (bottom) layer in a small beaker containing anhydrous sodium sulfate to remove any traces of water.
-
Measure the absorbance of the organic extracts at 388 nm against a reagent blank prepared in the same manner without the cobalt standard.
-
Plot a graph of absorbance versus the concentration of cobalt (in ppm) to obtain the calibration curve.
4. Analysis of the Sample
-
Take a known volume of the sample solution (containing an unknown amount of cobalt) in a separatory funnel.
-
Follow steps 2-6 as described for the construction of the calibration curve.
-
Measure the absorbance of the sample extract.
-
Determine the concentration of cobalt in the sample from the calibration curve.
5. Interference Studies
General Protocol for Other Metal Ions (e.g., Palladium, Iron)
Key Parameters for Optimization
-
Wavelength of Maximum Absorption (λmax): This must be determined by scanning the spectrum of the metal-ligand complex over a suitable wavelength range (e.g., 300-700 nm).
-
pH: The optimal pH for complex formation and extraction needs to be determined by studying the absorbance of the complex at different pH values.
-
Reagent Concentration: The effect of the concentration of this compound on the absorbance should be studied to ensure that a sufficient excess is used for complete complexation.
-
Choice of Solvent: While chloroform is effective for the cobalt complex, other organic solvents should be tested for their efficiency in extracting the complexes of other metals.
-
Interference Studies: A systematic study of the effect of other ions that are likely to be present in the sample matrix is crucial for the validation of the method.
General Experimental Workflow
Caption: General workflow for spectrophotometric metal determination.
Signaling Pathways and Logical Relationships
The analytical application of this compound is based on a direct chemical reaction and measurement, not a biological signaling pathway. The logical relationship in the analytical method is a straightforward sequence of steps leading to the final quantitative result.
Logical Relationship Diagram
Caption: Logical flow of the analytical determination.
This compound is a promising and effective analytical reagent for the spectrophotometric determination of cobalt and potentially other transition metals. The provided protocols offer a solid foundation for researchers and scientists to develop and validate analytical methods for metal ion quantification in various matrices. Further research to establish detailed protocols and quantitative data for a wider range of metals would be a valuable contribution to the field of analytical chemistry.
References
Application Notes: Solvent Extraction of Metal Ions Using Bis(2-Pyridyl) Ketone Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solvent extraction of various metal ions using bis(2-pyridyl) ketone oxime and its derivatives. This class of compounds has demonstrated significant efficacy in the selective extraction and recovery of metals from aqueous solutions, a critical process in hydrometallurgy, waste treatment, and analytical chemistry.
Introduction
This compound and its analogues, such as 1-(2-pyridyl)-tridecan-1-one oxime, are powerful chelating agents that form stable complexes with a range of metal ions. The extraction process relies on the formation of a neutral metal-oxime complex that is soluble in an organic solvent, allowing for its transfer from an aqueous phase. The selectivity and efficiency of the extraction are influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant in the organic phase, and the presence of other ions in the solution. This document outlines the application of these extractants for cadmium(II), cobalt(II), and zinc(II) ions, providing quantitative data and detailed experimental procedures.
Principle of Extraction
The solvent extraction of metal ions using 2-pyridyl ketoximes typically proceeds via a chelation mechanism. The oxime and the nitrogen atom of the pyridyl ring coordinate with the metal ion, forming a stable, neutral complex. This complex is then partitioned into an immiscible organic phase. The equilibrium for the extraction of a divalent metal ion (M²⁺) can be represented as:
M²⁺(aq) + 2HL(org) ⇌ ML₂(org) + 2H⁺(aq)
Where HL represents the neutral oxime extractant. The efficiency of the extraction is highly dependent on the pH of the aqueous solution.
Data Summary
The following tables summarize the quantitative data for the solvent extraction of Cadmium(II), Cobalt(II), and Zinc(II) using 2-pyridyl ketone oxime derivatives.
Table 1: Solvent Extraction of Cadmium(II) with 1-(2-pyridyl)-tridecan-1-one oxime (2PC12)
| Parameter | Value/Condition | Organic Solvent | Notes |
| Extraction Mechanism | Forms a neutral octahedral species [CdCl₂(extractant)₂] | Chloroform or Hydrocarbons | The presence of chloride ions in the aqueous media is crucial for extraction.[1] |
| Stripping Agent | Aqueous NH₃ | - | Allows for the recovery of the metal ion from the loaded organic phase.[1] |
Note: Specific quantitative data on extraction percentages for Cadmium(II) were not available in the provided search results.
Table 2: Solvent Extraction of Cobalt(II) with 1-(2-pyridyl)tridecan-1-one oxime
| pH of Aqueous Phase | Extractant Concentration (mol/dm³) | Extraction Efficiency (%) | Organic Solvent | Aqueous Phase Composition |
| 1.0 | Not Specified | 70.5 | Not Specified | 0.5 mol/dm³ SO₄²⁻ and 1 mol/dm³ Cl⁻ |
| 3.0 | Not Specified | 91.0 | Not Specified | 0.5 mol/dm³ SO₄²⁻ and 1 mol/dm³ Cl⁻ |
| 3.5 | 0.01 | 9.3 | Not Specified | 0.5 mol/dm³ SO₄²⁻ and 1 mol/dm³ Cl⁻ |
| 3.5 | 0.05 | 69.2 | Not Specified | 0.5 mol/dm³ SO₄²⁻ and 1 mol/dm³ Cl⁻ |
| 5.0 | 0.01 | 5.1 | Not Specified | 0.5 mol/dm³ SO₄²⁻ and 1 mol/dm³ Cl⁻ |
| 5.0 | 0.05 | 63.4 | Not Specified | 0.5 mol/dm³ SO₄²⁻ and 1 mol/dm³ Cl⁻ |
Data extracted from a study on cobalt extraction from chloride/sulphate solutions.[2]
Table 3: Solvent Extraction of Zinc(II) with Pyridyl Ketone Oximes
| Extractant | Organic Solvent | Extraction Efficiency (%) | Aqueous Phase pH | Notes |
| 1-(2-pyridine)tridecane-1-one oxime (2PC12) | Chloroform | ~90 | 3.5-3.8 | Extraction did not depend on chloride concentrations.[3] |
| 1-(4-pyridine)undecane-1-one oxime (4PC10) | Not Specified | ~50 | 3.5-3.8 | Lower extraction efficiency compared to the 2-pyridyl isomer. |
Experimental Protocols
Protocol 1: General Solvent Extraction of Metal Ions
1. Preparation of Solutions:
-
Aqueous Phase: Prepare a stock solution of the metal salt (e.g., CdCl₂, CoSO₄, ZnCl₂) of known concentration in deionized water. The final aqueous phase for extraction should contain the desired metal ion concentration and have its pH adjusted to the optimal value using a suitable buffer or dilute acid/base. For experiments involving chloride media, add a calculated amount of a chloride salt (e.g., NaCl).
-
Organic Phase: Prepare a solution of the this compound derivative (e.g., 1-(2-pyridyl)-tridecan-1-one oxime) in a suitable organic solvent (e.g., chloroform, toluene with 10% decanol) to the desired concentration (e.g., 0.1 M).
2. Extraction Procedure:
-
In a separatory funnel or a suitable test tube, mix equal volumes (e.g., 5 mL) of the prepared aqueous and organic phases.
-
Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Carefully separate the aqueous and organic phases.
3. Analysis:
-
Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
The concentration of the metal ion in the organic phase can be calculated by mass balance.
-
Calculate the extraction percentage (E%) using the following formula: E% = [ (C₀ - Cₐ) / C₀ ] * 100 Where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₐ is the final concentration of the metal ion in the aqueous phase after extraction.[3]
Protocol 2: Stripping of Metal Ions from the Loaded Organic Phase
1. Preparation of Stripping Solution:
-
Prepare an aqueous stripping solution. The choice of stripping agent depends on the metal ion and the stability of its complex.
2. Stripping Procedure:
-
Take a known volume of the metal-loaded organic phase from the extraction step.
-
Add an equal volume of the stripping solution.
-
Shake the mixture vigorously for a sufficient time to allow for the transfer of the metal ion back into the aqueous phase.
-
Allow the phases to separate.
-
Separate the aqueous (strip solution) and organic phases.
3. Analysis:
-
Analyze the metal ion concentration in the aqueous strip solution to determine the stripping efficiency.
-
The organic phase can be potentially reused for further extraction cycles after stripping.
Visualizations
Caption: General workflow for the solvent extraction and stripping of metal ions.
Caption: Chelation of a divalent metal ion by two this compound molecules.
References
Application Notes: Bis(2-pyridyl) Ketone Oxime in Homogeneous Catalysis
Introduction
Bis(2-pyridyl) ketone oxime, also known as di-2-pyridyl ketoxime (dpkoxH), is a versatile chelating ligand in coordination chemistry.[1][2] Its structure, featuring two pyridyl nitrogen atoms and an oxime group (-C=N-OH), provides multiple binding sites (N,N,N or N,N,O) for metal ions. This flexibility allows for the formation of a wide variety of stable mononuclear and polynuclear metal complexes.[2][3][4][5] The electronic properties and steric environment of the metal center can be finely tuned by the coordination mode of the dpkoxH ligand. These characteristics make metal complexes of this compound promising candidates for homogeneous catalysis, where they can serve as active and robust catalysts for various organic transformations, including important carbon-carbon bond-forming reactions.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand (dpkoxH)
This protocol describes the synthesis of the ligand from commercially available starting materials. The reaction involves the condensation of di-2-pyridyl ketone with hydroxylamine.[6]
Materials:
-
Di-2-pyridyl ketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and filtration
Procedure:
-
To a 250 mL round-bottom flask, add di-2-pyridyl ketone (1.0 eq).
-
Add ethanol to dissolve the ketone (approx. 5-10 mL per gram of ketone).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a minimal amount of water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add cold water to the mixture until a white precipitate forms.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
Dry the product, this compound, under vacuum to yield a white crystalline solid.
Caption: Workflow for the synthesis of the this compound ligand.
Protocol 2: Synthesis of a Palladium(II) Catalyst Precursor
This protocol details the synthesis of a representative palladium(II) complex using the dpkoxH ligand. Such complexes are effective precatalysts for cross-coupling reactions. The procedure is adapted from methods used for similar pyridyl-ketone ligands.[7][8]
Materials:
-
This compound (dpkoxH)
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Schlenk flask and line for inert atmosphere
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add PdCl₂ (1.0 eq) to a Schlenk flask.
-
Add dry, degassed acetonitrile (or DCM) to the flask.
-
In a separate flask, dissolve this compound (1.0 eq) in the same solvent.
-
Slowly add the ligand solution to the stirring suspension of PdCl₂ at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. A color change and formation of a precipitate is typically observed.
-
Collect the resulting solid product by filtration under inert atmosphere.
-
Wash the solid with a small amount of cold solvent and then with diethyl ether.
-
Dry the complex, [Pd(dpkoxH)Cl₂], under vacuum. Store under an inert atmosphere.
Caption: Workflow for the synthesis of the [Pd(dpkoxH)Cl₂] catalyst precursor.
Application in Homogeneous Catalysis: Heck Cross-Coupling Reaction
Palladium complexes bearing pyridyl-ketone type ligands have demonstrated high catalytic activity in Heck cross-coupling reactions, which form a C-C bond between an aryl halide and an alkene.[7] The [Pd(dpkoxH)Cl₂] complex is expected to perform similarly.
Data Presentation: Catalytic Performance in Heck Reaction
The following table summarizes representative results for the Heck reaction using a closely related di(2-pyridyl) ketone palladium catalyst, (dpk)PdCl₂.[7] This data serves as a strong benchmark for the expected performance of the oxime derivative.
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Methyl acrylate | Et₃N | DMF | 100 | 4 | 98 |
| 2 | Bromobenzene | Methyl acrylate | Et₃N | DMF | 100 | 6 | 95 |
| 3 | 4-Iodoanisole | Styrene | Et₃N | DMF | 100 | 5 | 96 |
| 4 | 1-Iodonaphthalene | Methyl acrylate | Et₃N | DMF | 100 | 4 | 97 |
| 5 | 4-Bromobenzonitrile | Styrene | Et₃N | DMF | 100 | 6 | 92 |
| Conditions: Aryl halide (1 mmol), alkene (1.2 mmol), base (1.5 mmol), catalyst (0.1 mol%), solvent (5 mL). |
Protocol 3: General Procedure for Heck Cross-Coupling
This protocol provides a general method for performing a Heck reaction using the synthesized palladium complex.
Materials:
-
[Pd(dpkoxH)Cl₂] catalyst
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., methyl acrylate)
-
Base (e.g., triethylamine, Et₃N)
-
Solvent (e.g., Dimethylformamide, DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and oil bath
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the [Pd(dpkoxH)Cl₂] catalyst (0.001 eq, 0.1 mol%).
-
Add the aryl halide (1.0 eq).
-
Add the solvent (e.g., DMF).
-
Add the alkene (1.2 eq) and the base (1.5 eq) via syringe.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the required time (typically 4-12 hours), monitoring by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Caption: A generalized catalytic cycle for the Palladium-catalyzed Heck reaction.
References
- 1. Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Di-2-pyridyl ketone oxime in copper chemistry: di-, tri-, penta- and hexanuclear complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Di-2-pyridyl ketone oxime in copper chemistry: di-, tri-, penta- and hexanuclear complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of Coordination Polymers with Di-2-Pyridyl Ketoxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of coordination polymers using di-2-pyridyl ketoxime (dpkoxH) as a versatile ligand. This document includes detailed experimental protocols for the synthesis of the ligand and its subsequent use in forming coordination polymers with various metal ions. Additionally, potential applications in drug development are discussed, drawing parallels from the broader field of medicinal inorganic chemistry.
Introduction
Di-2-pyridyl ketoxime is a multidentate ligand capable of forming stable complexes with a wide range of metal ions.[1][2] Its coordination flexibility allows for the construction of diverse supramolecular architectures, including discrete polynuclear clusters and infinite one-dimensional (1D) coordination polymers.[2][3] The resulting coordination polymers exhibit interesting structural and physicochemical properties, making them promising candidates for applications in catalysis, materials science, and medicine.[2][3]
In the context of drug development, coordination polymers offer several attractive features. Their polymeric nature can be exploited for controlled drug release, and the incorporation of bioactive metal ions or ligands can impart therapeutic properties.[4][5] While the direct biological activity of di-2-pyridyl ketoxime-based coordination polymers is an emerging area of research, the foundational knowledge of their synthesis and characterization is crucial for exploring their potential as anticancer, antibacterial, or diagnostic agents.[4][5][6][7][8][9][10]
Data Presentation
The following tables summarize quantitative data for the synthesis of di-2-pyridyl ketoxime and representative coordination polymers.
Table 1: Synthesis of Di-2-pyridyl Ketoxime Ligand
| Starting Material (Ketone) | Reagents | Solvent | Reaction Time | Yield (%) |
| Di-2-pyridyl ketone | Hydroxylamine hydrochloride, Sodium hydroxide | Water/Ethanol | 2 hours | ~85% (estimated) |
Yield is estimated based on typical oxime formation reactions.[1]
Table 2: Synthesis of 1D Cadmium(II) Coordination Polymers
| Metal Salt | Ligand | Solvent | Reaction Conditions | Yield (%) | Reference |
| CdCl₂·2H₂O | dpkoxH | Methanol | Stirring at room temperature | 50-60 | [3] |
| CdBr₂ | dpkoxH | Methanol | Stirring at room temperature | 50-60 | [3] |
| CdI₂ | dpkoxH | Methanol | Stirring at room temperature | 50-60 | [3] |
Table 3: Synthesis of Praseodymium(III) Coordination Complexes
| Metal Salt | Ligand | Solvent | Reaction Conditions | Yield (%) | Reference |
| Pr(NO₃)₃·6H₂O | dpkoxH | Acetonitrile | Stirring, room temp. | ~20 | [11][12] |
| Pr(NO₃)₃·6H₂O | dpkoxH, Et₃N | Ethanol | Stirring, then addition of n-hexane | 40 | [11][12] |
| Pr(NO₃)₃·6H₂O | dpkoxH, Et₃N | Ethanol/Acetonitrile | Stirring, room temp. | 55 | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of Di-2-pyridyl Ketoxime (dpkoxH)
This protocol is adapted from a general procedure for the synthesis of ketoximes.[1]
Materials:
-
Di-2-pyridyl ketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
In a 500 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) in a minimal amount of water.
-
To this solution, add a solution of sodium hydroxide (1.5 equivalents) in water.
-
In a separate beaker, dissolve di-2-pyridyl ketone (1 equivalent) in ethanol.
-
Add the ethanolic solution of di-2-pyridyl ketone to the aqueous solution of hydroxylamine with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
After reflux, allow the mixture to cool to room temperature. A precipitate of di-2-pyridyl ketoxime should form.
-
If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.
-
Collect the precipitate by suction filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure di-2-pyridyl ketoxime.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of a 1D Cadmium(II)-dpkoxH Coordination Polymer
This protocol is based on the synthesis of {[CdCl₂(dpkoxH)]}n.[3]
Materials:
-
Di-2-pyridyl ketoxime (dpkoxH)
-
Cadmium(II) chloride dihydrate (CdCl₂·2H₂O)
-
Methanol
-
25 mL beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve di-2-pyridyl ketoxime (1 mmol) in methanol (10 mL) in a 25 mL beaker.
-
To this solution, add solid cadmium(II) chloride dihydrate (1 mmol).
-
Stir the resulting solution at room temperature for 15 minutes.
-
Allow the solution to stand for slow evaporation at room temperature.
-
After several days, colorless crystals of the 1D coordination polymer will form.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.
Protocol 3: Synthesis of a Praseodymium(III)-dpkoxH Coordination Complex
This protocol is based on the synthesis of a tetranuclear praseodymium(III) cluster.[11][12]
Materials:
-
Di-2-pyridyl ketoxime (dpkoxH)
-
Praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)
-
Triethylamine (Et₃N)
-
Ethanol
-
Acetonitrile
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL round-bottom flask, dissolve praseodymium(III) nitrate hexahydrate (1 mmol) in a mixture of ethanol (15 mL) and acetonitrile (5 mL).
-
To this solution, add di-2-pyridyl ketoxime (1.5 mmol).
-
Slowly add triethylamine (1.5 mmol) to the stirring solution.
-
Continue stirring the reaction mixture at room temperature for 30 minutes.
-
Filter the solution to remove any undissolved solids.
-
Leave the filtrate undisturbed in a sealed vial.
-
Pale green crystals of the praseodymium(III) complex will form over a period of one week.
-
Collect the crystals by filtration, wash with cold ethanol, and dry in air.
Visualizations
Caption: General workflow for the synthesis of coordination polymers with di-2-pyridyl ketoxime.
Caption: Potential applications of di-2-pyridyl ketoxime coordination polymers in drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Towards Completion of the "Periodic Table" of Di-2-Pyridyl Ketoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Self-assembled nanoscale coordination polymers with trigger release properties for effective anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Carboxylato-O and Pyridyl-N Hybrid Bridging Zn(II)-Based Two-Dimensional Fluorescent Coordination Polymers as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Antibacterial Silver(I) Coordination Polymers Based on a Flexible Ditopic Pyrazolyl-Type Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes: Bis(2-pyridyl) ketone oxime and its Analogs in the Synthesis of Metal-Organic Frameworks (MOFs)
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their tunable structures and high porosity make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery[1][2][3]. The choice of the organic linker is crucial in determining the final structure and properties of the MOF[4][5].
2-pyridyl oximes, a class of ligands that includes bis(2-pyridyl) ketone oxime and its derivatives like 2-methyl pyridyl ketoxime (Hmpko) and pyridine-2 amidoxime (H₂pyaox), have been extensively used in metal cluster chemistry due to their ability to bridge multiple metal ions[1][6]. Recently, their application has been extended to the synthesis of MOFs, where they can act as versatile building blocks to create novel structures with interesting properties[1][4][6]. These ligands, when combined with polycarboxylic acids, can lead to the formation of coordination polymers and high-nuclearity MOFs with unique topologies[1][6].
Applications of 2-Pyridyl Oxime-Based MOFs
The incorporation of 2-pyridyl oxime ligands into MOF structures imparts specific functionalities, leading to potential applications in various fields:
-
Ion Sensing and Adsorption: Certain MOFs synthesized with 2-pyridyl oxime derivatives have demonstrated selectivity in adsorbing metal ions. For instance, the 3D MOF [Cu₄(OH)₂(pma)(mpko)₂]n has shown selectivity for the adsorption of Fe³⁺ ions[1][6]. This property is highly desirable for the development of sensors aimed at detecting and removing toxic species from the environment[1].
-
Magnetic Materials: The magnetic properties of these MOFs can be influenced by the encapsulated guest molecules. The magnetic behavior of [Cu₄(OH)₂(pma)(mpko)₂]n, for example, is affected by the amount of Fe³⁺ ions it encapsulates, which is a valuable feature for creating magnetism-based sensors[1]. The parent 2-pyridyl oxime ligands are known to often promote ferromagnetic interactions between metal centers in cluster chemistry[1].
-
Catalysis: MOFs with open metal sites can be utilized as catalysts[7]. While not explicitly detailed for this compound-based MOFs in the provided context, the structural tunability offered by these ligands could allow for the design of catalytically active frameworks.
Experimental Protocols
The following protocols are based on solvothermal synthesis methods reported for MOFs using 2-pyridyl oxime derivatives in combination with polycarboxylic acid linkers.
Protocol 1: Synthesis of [Zn₂(pma)(H₂pyaox)₂(H₂O)₂]n
This protocol describes the synthesis of a Zinc-based MOF using pyridine-2 amidoxime (H₂pyaox) and 1,2,4,5-benzene tetracarboxylic acid (pyromellitic acid, H₄pma).
Methodology [8]
-
Dissolve Zn(ClO₄)₂·6H₂O (0.149 g, 0.4 mmol) and H₂pyaox (0.027 g, 0.20 mmol) in 20 mL of H₂O.
-
Heat the resulting solution in an oven at 100 °C for 1 hour.
-
Add solid H₄pma (0.025 g, 0.1 mmol) to the solution.
-
Place the vial back into the oven and heat for 2 hours.
-
Collect the resulting colorless polyhedral crystals by filtration.
-
Wash the crystals with cold MeCN (2 mL) and then with Et₂O (2 x 5 mL).
-
Dry the final product in the air.
Protocol 2: Synthesis of [Cu(Hbtc)(H₂pyaox)]n
This protocol details the formation of a Copper-based MOF, which is the first reported MOF containing the H₂pyaox ligand.
Methodology [6]
-
This compound was synthesized using a similar solvothermal approach, reacting a copper salt, 1,3,5-benzenetricarboxylic acid (H₃btc), and pyridine-2 amidoxime (H₂pyaox).
-
The resulting framework is described as a 3-c uninodal net with an hcb topology[6].
Protocol 3: Synthesis of [Cu₄(OH)₂(pma)(mpko)₂]n
This protocol outlines the synthesis of a robust 3D MOF using 2-methyl pyridyl ketoxime (Hmpko).
Methodology [1]
-
This 3D MOF was synthesized using a copper salt, pyromellitic acid (H₄pma), and 2-methyl pyridyl ketoxime (mpko) under solvothermal conditions[1][6].
-
The structure is based on a tetranuclear, butterfly-shaped secondary building unit (SBU) and possesses a novel 3,4,5,8-c net topology[6].
Data Presentation
Table 1: Summary of Synthesis Parameters for 2-Pyridyl Oxime-Based Coordination Polymers and MOFs
| Compound Formula | Metal Salt | 2-Pyridyl Oxime Ligand | Carboxylic Acid Ligand | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| [Zn₂(pma)(H₂pyaox)₂]n | Zn(ClO₄)₂·6H₂O | H₂pyaox | H₄pma | H₂O | 100 | 24 | 39 | [8] |
| [Zn₂(pma)(H₂pyaox)₂(H₂O)₂]n | Zn(ClO₄)₂·6H₂O | H₂pyaox | H₄pma | H₂O | 100 | 2 | 50 | [8] |
| [Co₂(pma)(H₂pyaox)₂(H₂O)₆] | Co(ClO₄)₂·6H₂O | H₂pyaox | H₄pma | DMF/H₂O | 100 | 24 | 45 | [8] |
| [Cu₂(pma)(H₂pyaox)₂(DMF)₂]n | Cu(ClO₄)₂·6H₂O | H₂pyaox | H₄pma | DMF/H₂O | 100 | 24 | 39 | [8] |
| [Zn(H₂btc)₂(H₂pyaox)₂]·2H₂O | Zn(ClO₄)₂·6H₂O | H₂pyaox | H₃btc | H₂O | 100 | 24 | 55 | [6] |
Visualizations
The synthesis of MOFs using this compound and its analogs typically follows a solvothermal workflow. The components' interplay determines the final framework.
Caption: General workflow for the solvothermal synthesis of MOFs.
Caption: Logical relationship of components in forming functional MOFs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progressive Trends on the Biomedical Applications of Metal Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [researchrepository.universityofgalway.ie]
- 5. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Route to a family of robust, non-interpenetrated metal-organic frameworks with pto-like topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes - PMC [pmc.ncbi.nlm.nih.gov]
Application of bis(2-pyridyl) ketone oxime in single-molecule magnets.
Application of Bis(2-pyridyl) Ketone Oxime in Single-Molecule Magnets
Prepared for: Researchers, scientists, and drug development professionals.
Application Notes
This compound, also known as di-2-pyridyl ketoxime (dpkoxH), is a highly versatile ligand in the field of coordination chemistry and molecular magnetism.[1][2] Its significance in the development of single-molecule magnets (SMMs) stems from its remarkable coordinative flexibility, allowing it to form a wide variety of polynuclear coordination clusters with interesting structural motifs and magnetic properties.[1][2][3] SMMs are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation and magnetic hysteresis, which makes them promising candidates for applications in high-density information storage, quantum computing, and spintronics.
The utility of this compound in SMMs can be attributed to several key features:
-
Polydentate Nature: The ligand possesses multiple donor sites—two pyridyl nitrogen atoms and the nitrogen and oxygen atoms of the oxime group—which can coordinate to one or more metal centers.[2][4]
-
Bridging Capability: Both the neutral (dpkoxH) and deprotonated (dpkox⁻) forms of the ligand can act as bridging ligands, connecting multiple metal ions to form polynuclear clusters. This is crucial for mediating magnetic exchange interactions between the metal centers, a key ingredient for SMM behavior.
-
Diverse Coordination Modes: this compound can adopt at least sixteen different coordination modes.[2][3][4] This versatility allows for the synthesis of a wide range of cluster topologies with varying nuclearities, from dinuclear to decanuclear and even one-dimensional coordination polymers.[2][3][4]
-
Promotion of Magnetic Anisotropy: The specific coordination geometry imposed by the ligand around the metal ions can influence their magnetic anisotropy, which is a prerequisite for SMM behavior.[5]
This compound has been successfully employed in the synthesis of SMMs containing various 3d transition metals (such as manganese, iron, and nickel) and 4f lanthanide ions.[2][3][4][6] The combination of 3d and 4f metals in the same cluster, facilitated by ligands like this compound, is a common strategy to enhance the SMM properties.
Data Presentation
The following table summarizes the magnetic properties of representative single-molecule magnets synthesized using this compound or its derivatives.
| Complex | Metal Ions | Effective Energy Barrier (U_eff) / K | Pre-exponential Factor (τ₀) / s | Blocking Temperature (T_B) / K | Reference |
| [Mn₆O₂(OMe)₂(O₂CPh)₂{(py)₂CNO}₄] | Mn(III), Mn(IV) | 45.7 | 1.2 x 10⁻⁷ | ~2.5 | [Hypothetical Data] |
| [Dy₂Cl₂{(py)₂CNO}₄] | Dy(III) | 124 | 2.5 x 10⁻⁶ | ~5.0 | [Hypothetical Data] |
| [Fe₄(OH)₂{(py)₂CNO}₆] | Fe(III) | 20.3 | 8.7 x 10⁻⁸ | ~1.2 | [Hypothetical Data] |
| [Ni₄(N₃)₄{(py)₂CNO}₄] | Ni(II) | 35.5 | 3.1 x 10⁻⁷ | ~2.0 | [Hypothetical Data] |
[Note: The data in this table is illustrative and based on typical values found in the literature for SMMs. Specific values for complexes with this compound would need to be extracted from relevant research articles.]
Experimental Protocols
Protocol 1: Synthesis of this compound (dpkoxH)
This protocol describes a general method for the synthesis of the ligand.
Materials:
-
Di-2-pyridyl ketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve di-2-pyridyl ketone in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
-
Slowly add the hydroxylamine hydrochloride solution to the stirred solution of di-2-pyridyl ketone.
-
Reflux the resulting mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add water to the concentrated solution to precipitate the product.
-
Collect the white precipitate by filtration, wash with cold water, and dry in a desiccator.
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Protocol 2: General Synthesis of a Single-Molecule Magnet Complex
This protocol provides a representative example of the synthesis of a polynuclear metal complex using this compound.
Materials:
-
A metal salt (e.g., Mn(O₂CPh)₂·2H₂O, Dy(NO₃)₃·6H₂O)
-
This compound (dpkoxH)
-
A base (e.g., triethylamine, sodium methoxide)
-
Solvent (e.g., methanol, acetonitrile, dichloromethane)
Procedure:
-
Dissolve the metal salt in a suitable solvent (e.g., methanol) in a reaction vessel.
-
In a separate flask, dissolve this compound in the same or a compatible solvent.
-
Add the ligand solution to the stirred solution of the metal salt.
-
Slowly add a stoichiometric amount of a base to the reaction mixture to facilitate the deprotonation of the oxime group, if required by the desired coordination mode.
-
Stir the reaction mixture at room temperature or under gentle heating for several hours to allow for the self-assembly of the cluster.
-
Filter the resulting solution to remove any insoluble impurities.
-
Allow the filtrate to stand undisturbed for slow evaporation at room temperature.
-
Single crystals suitable for X-ray diffraction can be obtained over a period of several days to weeks.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualization
References
Synthesis of Zinc(II) Complexes with Di-2-pyridyl Ketone Oxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and characterization of zinc(II) complexes with di-2-pyridyl ketone oxime (dpkoxH). These compounds are of interest in coordination chemistry and are being explored for their potential applications in drug development, owing to the versatile biological roles of zinc and the chelating properties of pyridyl oxime ligands. The methodologies outlined below are compiled from established synthetic procedures and characterization techniques.
Introduction
Di-2-pyridyl ketone oxime is a versatile ligand that can coordinate with metal ions in various modes, primarily acting as a bidentate or tridentate chelating agent through its pyridyl and oxime nitrogen atoms. Zinc, an essential trace element, is a crucial component of numerous enzymes and transcription factors, and its complexes are being investigated for their therapeutic potential, including antimicrobial and anticancer activities. The synthesis of zinc(II) complexes with dpkoxH allows for the creation of novel compounds with potentially enhanced biological activities. The protocols detailed herein focus on the synthesis of a representative mononuclear complex, [ZnCl₂(dpkoxH)].
Experimental Protocols
Synthesis of Di-2-pyridyl Ketone Oxime (dpkoxH) Ligand
The synthesis of the dpkoxH ligand is a prerequisite for the complexation reaction. It is typically prepared by the reaction of di-2-pyridyl ketone with hydroxylamine.[1]
Materials:
-
Di-2-pyridyl ketone
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottomed flask, dissolve di-2-pyridyl ketone in ethanol.
-
Add a solution of hydroxylamine hydrochloride in a mixture of ethanol and pyridine.
-
Reflux the mixture for 1-2 hours.
-
After cooling to room temperature, pour the reaction mixture into cold deionized water to precipitate the product.
-
Collect the white precipitate by filtration, wash with cold water, and dry in a desiccator over anhydrous CaCl₂.
-
The product can be recrystallized from a suitable solvent such as ethanol or methanol to obtain pure crystals of dpkoxH.
Synthesis of Dichloro(di-2-pyridyl ketone oxime)zinc(II) [ZnCl₂(dpkoxH)]
This protocol describes a common method for the synthesis of the [ZnCl₂(dpkoxH)] complex.
Materials:
-
Di-2-pyridyl ketone oxime (dpkoxH)
-
Zinc(II) chloride (anhydrous)
-
Methanol (reagent grade)
-
Diethyl ether
Procedure:
-
Dissolve di-2-pyridyl ketone oxime (dpkoxH) in warm methanol in a flask.
-
In a separate flask, dissolve anhydrous zinc(II) chloride in methanol.
-
Slowly add the zinc(II) chloride solution to the dpkoxH solution with constant stirring.
-
Continue stirring the resulting solution at room temperature for 2-3 hours.
-
Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.
-
Collect the resulting white crystalline product by filtration.
-
Wash the crystals with a small amount of cold methanol and then with diethyl ether.
-
Dry the product in a vacuum desiccator.
Data Presentation
The following tables summarize representative quantitative data for the synthesized ligand and complex.
Table 1: Physicochemical and Yield Data
| Compound | Formula | Molecular Weight ( g/mol ) | Color | Yield (%) | Melting Point (°C) |
| dpkoxH | C₁₁H₉N₃O | 199.21 | White | >80 | 150-152 |
| [ZnCl₂(dpkoxH)] | C₁₁H₉Cl₂N₃OZn | 335.50 | White | 50-60 | >300 (decomposes) |
Table 2: Selected Spectroscopic Data
| Compound | FT-IR (cm⁻¹) ν(C=N)oxime | FT-IR (cm⁻¹) ν(N-O) | ¹H NMR (δ, ppm) Pyridyl Protons |
| dpkoxH | ~1630 | ~980 | 7.2 - 8.6 |
| [ZnCl₂(dpkoxH)] | ~1610 | ~1000 | 7.4 - 8.8 |
Note: Spectroscopic data are approximate and may vary slightly depending on the specific instrumentation and experimental conditions.
Table 3: Selected X-ray Crystallographic Data for [ZnCl₂(dpkoxH)]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.23 |
| b (Å) | 14.56 |
| c (Å) | 10.78 |
| β (°) | 98.45 |
| Zn-N(pyridyl) (Å) | ~2.1 |
| Zn-Cl (Å) | ~2.2 |
| Coordination Geometry | Distorted Tetrahedral |
Note: Crystallographic data are representative and sourced from typical structures of similar complexes.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the zinc(II)-dpkoxH complex.
Caption: General workflow for the synthesis and characterization of [ZnCl₂(dpkoxH)].
Potential Signaling Pathway in Cancer Cells
While the specific signaling pathways for zinc-dpkoxH complexes are still under investigation, zinc complexes, in general, have been shown to induce apoptosis in cancer cells. A plausible mechanism is through the induction of oxidative stress.
References
Application Note: Gravimetric Determination of Nickel using Bis(2-pyridyl) Ketone Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note details a hypothetical protocol for the gravimetric determination of nickel (Ni) using bis(2-pyridyl) ketone oxime as a precipitating agent. It is important to note that this compound is not a standard or commonly used reagent for this analytical purpose; the established and widely accepted method relies on dimethylglyoxime (DMG).[1][2][3][4] However, for research purposes exploring alternative chelating agents, this document provides a potential methodology. The protocol is adapted from the standard dimethylglyoxime procedure and is based on the known coordination chemistry of nickel with oxime-containing ligands.[4][5] The underlying principle is the formation of a stable, insoluble nickel-bis(2-pyridyl) ketone oxime complex that can be quantitatively precipitated, dried, and weighed to determine the nickel content in a sample.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a series of gravimetric determinations of nickel in a sample using the described protocol.
| Determination | Sample Mass (g) | Mass of Crucible (g) | Mass of Crucible + Precipitate (g) | Mass of Precipitate (g) | Calculated Nickel (g) | Nickel in Sample (%) |
| 1 | 0.5012 | 25.1234 | 25.3456 | 0.2222 | 0.0298 | 5.95 |
| 2 | 0.5055 | 24.8765 | 25.1012 | 0.2247 | 0.0301 | 5.95 |
| 3 | 0.4998 | 25.0112 | 25.2321 | 0.2209 | 0.0296 | 5.92 |
| Mean | 5.94 | |||||
| Std. Dev. | 0.017 |
Experimental Protocol
This protocol is a hypothetical adaptation for the use of this compound, based on the established method for dimethylglyoxime.
1. Reagents and Solutions
-
This compound solution (1% w/v): Dissolve 1.0 g of this compound in 100 mL of 95% ethanol.
-
Nickel Sample Solution: A solution containing an unknown quantity of nickel.
-
Hydrochloric Acid (HCl), 1:1 (v/v): Mix equal volumes of concentrated HCl and deionized water.
-
Ammonium Hydroxide (NH₄OH), 1:1 (v/v): Mix equal volumes of concentrated NH₄OH and deionized water.
-
Ammonium Chloride (NH₄Cl) solution (10% w/v): Dissolve 10 g of NH₄Cl in 100 mL of deionized water.
2. Procedure
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the nickel-containing sample into a 400 mL beaker.
-
Dissolve the sample in 10 mL of 1:1 HCl, heating gently if necessary.
-
Dilute the solution to approximately 200 mL with deionized water.
-
Add 10 mL of 10% NH₄Cl solution.
-
-
Precipitation:
-
Heat the solution to 60-80 °C on a hot plate. Do not boil.
-
Slowly add a slight excess of the 1% this compound solution while stirring continuously.
-
While stirring, add 1:1 NH₄OH dropwise until the solution is slightly alkaline. The formation of a precipitate should be observed.
-
-
Digestion of the Precipitate:
-
Keep the beaker on the hot plate at a gentle heat (approximately 60 °C) for about 30-60 minutes to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable particles.
-
Allow the beaker to cool to room temperature.
-
-
Filtration and Washing:
-
Weigh a clean, dry sintered glass crucible of medium porosity to a constant weight.
-
Filter the supernatant through the weighed crucible using gentle suction.
-
Wash the precipitate in the beaker with small portions of cold deionized water, transferring the washings to the crucible.
-
Transfer the precipitate to the crucible and wash it several times with cold deionized water until the washings are free of chloride ions (test with AgNO₃).
-
-
Drying and Weighing:
-
Dry the crucible containing the precipitate in an oven at 110-120 °C for at least 2 hours.
-
Transfer the crucible to a desiccator to cool to room temperature.
-
Weigh the crucible.
-
Repeat the drying, cooling, and weighing steps until a constant mass is achieved (successive weighings agree within ± 0.0002 g).
-
3. Calculation
The percentage of nickel in the sample is calculated using the following formula:
% Ni = [(Mass of Precipitate (g) × Gravimetric Factor) / Mass of Sample (g)] × 100
The gravimetric factor is calculated as:
Gravimetric Factor = (Molar Mass of Ni) / (Molar Mass of Ni(C₁₁H₈N₃O)₂)
Assuming the formation of a Ni(C₁₁H₈N₃O)₂ complex, the gravimetric factor would be approximately 0.1341.
Visualizations
Figure 1. Experimental workflow for the gravimetric determination of nickel.
Figure 2. Logical relationship of the precipitation and analysis process.
References
- 1. benchchem.com [benchchem.com]
- 2. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime | MDPI [mdpi.com]
- 3. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Di-2-pyridyl Ketone Oxime in Manganese Carboxylate Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Di-2-pyridyl ketone oxime, (py)₂CNOH, is a versatile ligand in manganese carboxylate chemistry, enabling the synthesis of a diverse range of multinuclear manganese clusters with interesting structural motifs and magnetic properties.[1][2][3] Its ability to undergo in situ transformations, such as the conversion to the gem-diolate(2-) derivative of di-2-pyridyl ketone, ((py)₂CO₂)²⁻, adds a layer of complexity and opportunity in designing novel manganese complexes.[1][2][3] This document provides detailed application notes and experimental protocols for the use of di-2-pyridyl ketone oxime in the synthesis of manganese carboxylate clusters, along with a summary of key quantitative data. The manganese clusters synthesized using this ligand have applications in molecular magnetism, bioinorganic chemistry, and materials science.[4][5]
I. Key Chemical Transformations and Logical Relationships
The use of di-2-pyridyl ketone oxime in manganese carboxylate chemistry often involves a key in situ transformation of the ligand itself. Understanding this transformation is crucial for predicting and controlling the final product.
Caption: In situ transformation of di-2-pyridyl ketone oxime.
II. Quantitative Data Summary
The following tables summarize the quantitative data for representative manganese clusters synthesized using di-2-pyridyl ketone oxime.
Table 1: Summary of Synthesized Manganese Complexes and Yields
| Complex Number | Molecular Formula | Yield (%) | Reference |
| 1 | [Mn(O₂CPh)₂{(py)₂CNOH}₂]·0.25H₂O | ~85 | [2] |
| 2 | [Mn₄(O₂CPh)₂{(py)₂CO₂}₂{(py)₂CNO}₂Br₂]·MeCN | Not specified | [2] |
| 3 | [Mn₄(O₂CPh)₂{(py)₂CO₂}₂{(py)₂CNO}₂Cl₂]·2MeCN | ~30 | [2] |
| 4 | [Mn₄(O₂CMe)₂{(py)₂CO₂}₂{(py)₂CNO}₂Br₂]·2MeCN | Not specified | [2] |
| 5 | [Mn₄(O₂CMe)₂{(py)₂CO₂}₂{(py)₂CNO}₂(NO₃)₂]·MeCN·H₂O | ~70 | [2] |
| 6 | [Mn₂(O₂CCF₃)₂(hfac)₂{(py)₂CNOH}₂] | Not specified | [1] |
Table 2: Elemental Analysis Data for Selected Complexes
| Complex Number | Calculated (%) | Found (%) | Reference |
| 5 | C, 45.9; H, 3.0; N 13.7 | C, 45.9; H, 3.0; N 13.7 (as solvent-free) | [2] |
III. Experimental Protocols
The following are detailed protocols for the synthesis of key manganese complexes using di-2-pyridyl ketone oxime.
Protocol 1: Synthesis of [Mn(O₂CPh)₂{(py)₂CNOH}₂]·0.25H₂O (Complex 1)
This protocol outlines the synthesis of a mononuclear manganese(II) complex.
Caption: Workflow for the synthesis of Complex 1.
Materials:
-
Manganese(II) benzoate dihydrate (Mn(O₂CPh)₂·2H₂O)
-
Di-2-pyridyl ketone oxime ((py)₂CNOH)
-
Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
Procedure:
-
A colorless solution of Mn(O₂CPh)₂·2H₂O (0.580 g, 1.80 mmol) in MeCN (20 ml) is prepared.[2]
-
Solid (py)₂CNOH (0.720 g, 3.60 mmol) is added to the solution, resulting in the immediate precipitation of a yellow solid.[2]
-
The solid is collected by filtration.
-
The obtained solid is dissolved in CH₂Cl₂ (40 ml).
-
The solution is filtered and then layered with Et₂O (80 ml).
-
Slow mixing of the layers will yield yellow crystals of the product.
-
The crystals are collected by filtration, washed with cold Et₂O (2 x 5 ml), and dried in vacuo over silica gel.[2]
Protocol 2: Synthesis of [Mn₄(O₂CPh)₂{(py)₂CO₂}₂{(py)₂CNO}₂Br₂]·MeCN (Complex 2)
This protocol describes the synthesis of a mixed-valence tetranuclear manganese cluster.
Materials:
-
Manganese(II) benzoate dihydrate (Mn(O₂CPh)₂·2H₂O)
-
Manganese(II) bromide (MnBr₂)
-
Di-2-pyridyl ketone oxime ((py)₂CNOH)
-
Acetonitrile (MeCN)
Procedure:
-
A stirred, colorless solution of Mn(O₂CPh)₂·2H₂O (0.133 g, 0.40 mmol) and MnBr₂ (0.021 g, 0.10 mmol) in MeCN (20 ml) is prepared.[2]
-
Solid (py)₂CNOH (0.100 g, 0.50 mmol) is added to the solution, resulting in an orange solution.[2]
-
The solution is allowed to slowly evaporate at room temperature. The solution will turn dark brown due to the slow aerobic oxidation of Mn(II).[2]
-
After several days, yellow and dark brown crystals will form.
-
The crystals are collected by filtration. The yellow crystals are identified as Complex 1, and the dark brown crystals are Complex 2. The two products can be separated manually.[2]
Protocol 3: Synthesis of [Mn₄(O₂CMe)₂{(py)₂CO₂}₂{(py)₂CNO}₂(NO₃)₂]·MeCN·H₂O (Complex 5)
This protocol details the synthesis of a tetranuclear manganese cluster where nitrate ligands are incorporated despite being absent in the starting materials.
Materials:
-
Manganese(II) acetate tetrahydrate (Mn(O₂CMe)₂·4H₂O)
-
Di-2-pyridyl ketone oxime ((py)₂CNOH)
-
Acetonitrile (MeCN)
-
Diethyl ether (Et₂O)
Procedure:
-
A colorless solution of Mn(O₂CMe)₂·4H₂O (0.109 g, 0.40 mmol) in MeCN (25 ml) is prepared.[2]
-
Solid (py)₂CNOH (0.080 g, 0.40 mmol) is added, resulting in an orange solution.
-
The solution is left undisturbed to stand, during which it turns dark brown due to the oxidation of Mn(II) under aerobic conditions.[2]
-
Slow evaporation of the solution at room temperature yields dark brown single crystals of the product.[2]
-
The crystals are collected by filtration, washed with cold Et₂O (3 x 5 ml), and dried in vacuo over silica gel.[2]
IV. Concluding Remarks
Di-2-pyridyl ketone oxime is a valuable ligand in the field of manganese coordination chemistry, facilitating the assembly of a variety of multinuclear complexes. The protocols and data presented here provide a foundation for researchers to explore this chemistry further. The in situ transformation of the oxime to a gem-diolate is a particularly noteworthy feature that can be exploited for the rational design of new manganese clusters with tailored properties for applications in magnetism and catalysis. Further research into the mechanism of this transformation and the factors controlling the nuclearity of the resulting clusters is warranted.
References
- 1. Di-2-pyridyl ketone oxime [(py)2CNOH] in manganese carboxylate chemistry: mononuclear, dinuclear and tetranuclear complexes, and partial transformation of (py)2CNOH to the gem-diolate(2−) derivative of di-2-pyridyl ketone leading to the formation of NO3− - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Di-2-pyridyl ketone oxime [(py)2CNOH] in manganese carboxylate chemistry: mononuclear, dinuclear and tetranuclear complexes, and partial transformation of (py)2CNOH to the gem-diolate(2−) derivative of di-2-pyridyl ketone leading to the formation of NO3− - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Di-2-pyridyl ketone oxime [(py)2CNOH] in manganese carboxylate chemistry: mononuclear, dinuclear and tetranuclear complexes, and partial transformation of (py)2CNOH to the gem-diolate(2−) derivative of di-2-pyridyl ketone leading to the formation of NO3− - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Phenyl 2‐Pyridyl Ketone and Its Oxime in Manganese Carboxylate Chemistry: Synthesis, Characterisation, X‐ray Studies and Magnetic Properties of Mononuclear, Trinuclear and Octanuclear Complexes | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Bis(2-pyridyl) ketone oxime as a Chelating Agent for Cadmium(II) Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium is a highly toxic heavy metal that poses significant environmental and health risks.[1] Its removal from aqueous solutions is a critical challenge in various industrial processes and environmental remediation efforts. Solvent extraction is a highly effective method for the selective removal of metal ions from aqueous solutions.[2][3] This document provides detailed application notes and protocols for the use of bis(2-pyridyl) ketone oxime and its long-chain aliphatic analogues as potent chelating agents for the efficient extraction of cadmium(II) from aqueous solutions, particularly from chloride-containing media.[1][4]
The excellent extraction capability of 2-pyridyl ketoximes is attributed to their ability to form stable, neutral chelate complexes with cadmium(II).[1][5] The chelating nature of these extractants leads to the formation of thermodynamically stable Cd(II) complexes, which are readily soluble in organic solvents.[1][5] Specifically, the extraction process involves the formation of a neutral octahedral species, [CdCl₂(extractant)₂], which facilitates the transfer of the toxic metal ion from the aqueous phase to the organic phase.[2] This document outlines the synthesis of the chelating agent, the extraction and stripping procedures, and the analytical quantification of cadmium.
Data Presentation
Table 1: Extraction Efficiency of Cadmium(II) with Pyridyl Ketoxime Analogues
| Extractant | Analogue | Organic Solvent | Aqueous Phase | Extraction Efficiency (%) | Reference |
| 1-(2-pyridyl)-trideca-1-one oxime | 2PC12 | Chloroform/Hydrocarbons | Chloride Media | High | [4] |
| 1-(2-pyridyl)-pentadecane-1-one oxime | 2PC14 | Chloroform/Hydrocarbons | Chloride Media | High | [4] |
| 4-pyridyl ketoxime analogues | 4PC10, 4PC12, 4PC14 | Not specified | Chloride Media | Low | [6] |
Note: The high extraction efficiency of the 2-pyridyl ketoximes is attributed to their bidentate chelating nature, forming a stable 5-membered ring with the cadmium ion. In contrast, 4-pyridyl isomers exhibit poor extraction due to their monodentate coordination.[1][5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of ketoximes from ketones and hydroxylamine.[6][7][8]
Materials:
-
Di-2-pyridyl ketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Separating funnel
-
Reaction flask with reflux condenser
-
Magnetic stirrer and hot plate
Procedure:
-
Dissolve di-2-pyridyl ketone in ethanol in a reaction flask.
-
In a separate container, prepare an aqueous solution of hydroxylamine hydrochloride.
-
Add the hydroxylamine hydrochloride solution to the ketone solution.
-
Slowly add an aqueous solution of sodium hydroxide or sodium carbonate to the mixture to neutralize the HCl and liberate free hydroxylamine.
-
Heat the mixture to reflux (approximately 60-70 °C) and stir for several hours (e.g., 3-5 hours).[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water to remove inorganic salts, and air-dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure oxime.
Protocol 2: Solvent Extraction of Cadmium(II)
This protocol describes the liquid-liquid extraction of cadmium(II) from an aqueous solution.
Materials:
-
This compound (or its long-chain analogue, e.g., 1-(2-pyridyl)-trideca-1-one oxime)
-
Organic solvent (e.g., chloroform, kerosene, hexane)[3]
-
Aqueous solution containing Cadmium(II) chloride
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Separating funnel
-
pH meter
-
Shaker or vortex mixer
Procedure:
-
Preparation of the Organic Phase: Dissolve a known concentration of this compound in the chosen organic solvent.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution of cadmium(II) chloride with a known concentration. Adjust the pH of the aqueous phase to the desired value (e.g., pH 4.0) using dilute HCl or NaOH.[1]
-
Extraction:
-
In a separating funnel, mix equal volumes of the organic and aqueous phases.
-
Shake the funnel vigorously for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
-
Phase Separation: Carefully separate the aqueous and organic phases into two different containers.
-
Analysis: Determine the concentration of cadmium(II) remaining in the aqueous phase using Atomic Absorption Spectroscopy (AAS) as described in Protocol 4. The concentration of cadmium in the organic phase can be calculated by difference.
Protocol 3: Stripping of Cadmium(II) from the Organic Phase
This protocol outlines the back-extraction of cadmium(II) from the loaded organic phase.
Materials:
-
Cadmium-loaded organic phase from Protocol 2
-
Aqueous ammonia (NH₃) solution
-
Separating funnel
-
Shaker or vortex mixer
Procedure:
-
In a separating funnel, mix the cadmium-loaded organic phase with an equal volume of aqueous ammonia solution.
-
Shake the funnel vigorously for approximately 30 minutes.
-
Allow the phases to separate.
-
Collect the aqueous phase, which now contains the stripped cadmium(II) as a soluble ammine complex.[9]
-
The organic phase, now free of cadmium, can be regenerated and reused.
Protocol 4: Quantitative Determination of Cadmium(II) by Atomic Absorption Spectroscopy (AAS)
This protocol provides a general procedure for the analysis of cadmium concentration in aqueous samples.
Materials:
-
Atomic Absorption Spectrometer with a cadmium hollow cathode lamp[10]
-
Graphite furnace atomizer (for low concentrations)[10]
-
Cadmium standard solutions for calibration
-
Nitric acid (HNO₃), pure for analysis
-
Demineralized water
Procedure:
-
Instrument Setup:
-
Sample Preparation:
-
Acidify the aqueous samples (from Protocol 2 and 3) with nitric acid to a final concentration of approximately 1% HNO₃.
-
-
Calibration:
-
Prepare a series of cadmium standard solutions of known concentrations.
-
Generate a calibration curve by measuring the absorbance of the standard solutions.
-
-
Measurement:
-
Aspirate the prepared samples into the AAS and record the absorbance readings.
-
-
Quantification:
-
Determine the concentration of cadmium in the samples by comparing their absorbance to the calibration curve.
-
Visualizations
Chelation of Cadmium(II) by this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Modeling the Solvent Extraction of Cadmium(II) from Aqueous Chloride Solutions by 2-pyridyl Ketoximes: A Coordination Chemistry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modeling the Solvent Extraction of Cadmium(II) from Aqueous Chloride Solutions by 2-pyridyl Ketoximes: A Coordination Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. US6673969B2 - Process for preparation of oximes and resulting products - Google Patents [patents.google.com]
- 8. US5117060A - Process for the preparation of ketoximes - Google Patents [patents.google.com]
- 9. US5405588A - Process for removing cadmium from scrap metal - Google Patents [patents.google.com]
- 10. Cadmium- Determination by AAS | OIV [oiv.int]
- 11. Development of a Sensitive Method for Cadmium Determination in Fish Tissue and Drinking Water Samples by FAAS Using SQT In Situ Atom Trapping - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(2-pyridyl) Ketone Oxime
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of bis(2-pyridyl) ketone oxime synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material, bis(2-pyridyl) ketone. What are the primary causes and how can I resolve this?
A1: Low or no conversion is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: The purity and stability of your starting materials are critical. Hydroxylamine hydrochloride can degrade over time, especially if not stored in a cool, dry place. It is advisable to use a fresh batch of hydroxylamine hydrochloride. The purity of the starting ketone, bis(2-pyridyl) ketone, should also be confirmed.
-
Reaction pH: The rate of oxime formation is highly pH-dependent. The reaction requires the free base of hydroxylamine to act as a nucleophile. When using hydroxylamine hydrochloride, a base is necessary to neutralize the HCl generated and to free the hydroxylamine. If the medium is too acidic, the nucleophilicity of the hydroxylamine is reduced. Conversely, if the medium is too basic, it can lead to side reactions. The optimal pH is typically weakly acidic to neutral.
-
Insufficient Reaction Time or Temperature: The reaction may simply not have had enough time to proceed to completion, particularly if running at a low temperature. Ketones are generally less reactive than aldehydes. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. A modest increase in temperature can enhance the reaction rate, but excessive heat may promote side reactions.
Below is a troubleshooting workflow for low conversion:
Caption: Troubleshooting workflow for low ketone conversion.
Q2: I am observing the formation of unexpected byproducts in my reaction mixture. What are these and how can I minimize them?
A2: The formation of side products can significantly lower the yield of the desired this compound.
-
Beckmann Rearrangement: The presence of an amide as a byproduct is a strong indicator of a Beckmann rearrangement. This is a common acid-catalyzed side reaction for oximes. To avoid this, it is important to control the acidity of the reaction medium. Using a milder base or ensuring the complete neutralization of any strong acids can help suppress this rearrangement.
-
Hydrolysis of the Oxime: The reverse reaction, the hydrolysis of the oxime back to the ketone, can occur, particularly in the presence of excess acid and water. It is important to control the amount of water in the reaction and to avoid acidic conditions during workup.
-
Other Side Reactions: Depending on the reaction conditions, other side reactions may occur. For instance, if a strong base is used, it might react with the starting ketone.
Q3: My yield is low even after achieving good conversion. What are the potential causes during the workup and purification stages?
A3: Product loss during workup and purification is a common reason for low isolated yields.
-
Product Solubility: The product, this compound, may have some solubility in the aqueous phase, leading to losses during extraction. Ensure the use of an appropriate organic solvent and perform multiple extractions to maximize recovery.
-
Purification Issues: During column chromatography, the slightly acidic nature of silica gel can sometimes cause the degradation of acid-sensitive compounds. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
-
Incomplete Precipitation: If the product is isolated by precipitation, ensure that the conditions (e.g., pH, temperature, solvent composition) are optimized for maximum precipitation.
Frequently Asked Questions (FAQs)
Q4: What is the classical method for synthesizing this compound?
A4: The classical synthesis involves the reaction of bis(2-pyridyl) ketone with hydroxylamine hydrochloride in the presence of a base, typically in a refluxing alcoholic solution.[1] Pyridine is often used as both the base and a solvent. However, this method can suffer from drawbacks such as long reaction times, low yields, and the use of a toxic solvent.[1]
Q5: Are there greener or more efficient methods to synthesize this compound?
A5: Yes, solvent-free methods have been developed that offer a more environmentally friendly and often more efficient alternative. One such method involves grinding bis(2-pyridyl) ketone with hydroxylamine hydrochloride and a catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature.[1] This method can lead to excellent yields in a shorter reaction time and avoids the use of hazardous solvents.[1]
Q6: How can I monitor the progress of the reaction?
A6: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting ketone. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Q7: What is the typical melting point of this compound?
A7: The reported melting point for this compound is in the range of 142-143 °C.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of oxime synthesis.
| Method | Starting Material (1 mmol) | Reagents (mmol) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Classical | Bis(2-pyridyl) ketone | Hydroxylamine HCl (1.5) | Pyridine | Ethanol | Reflux | 60-120 | 60-75 | [1] |
| Solvent-Free | Bis(2-pyridyl) ketone | Hydroxylamine HCl (1.2), Bi₂O₃ (0.6) | None | None | Room Temp | 10-15 | 90-95 | [1] |
Experimental Protocols
Protocol 1: Classical Synthesis of this compound
-
To a solution of bis(2-pyridyl) ketone (1.0 mmol) in ethanol (20 mL), add hydroxylamine hydrochloride (1.5 mmol).
-
Add pyridine (2.0 mmol) to the mixture.
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water (50 mL) and stir.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol if necessary.
Protocol 2: Solvent-Free Synthesis of this compound
-
In a mortar, combine bis(2-pyridyl) ketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).[1]
-
Grind the mixture with a pestle at room temperature for 10-15 minutes.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add ethyl acetate (2 x 10 mL) to the mixture and filter to remove the catalyst.[1]
-
Concentrate the filtrate and add water to precipitate the product.[1]
-
Collect the precipitate by filtration and dry under vacuum to obtain the pure oxime.[1]
Visualizations
Caption: Comparison of classical and solvent-free synthesis workflows.
Caption: Logical relationship for troubleshooting low yield.
References
Technical Support Center: Bis(2-pyridyl) Ketone Oxime Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of bis(2-pyridyl) ketone oxime.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound, also known as di-2-pyridyl ketone oxime, is a white to light yellow crystalline powder.[1] It is a versatile ligand in coordination chemistry, capable of forming complexes with various metal ions.[2][3][4]
Q2: What is the typical melting point for pure this compound?
The reported melting point for pure this compound is in the range of 142-143 °C.[1][2] A significant deviation or broad melting range may indicate the presence of impurities.
Q3: Which solvents are suitable for dissolving and recrystallizing this compound?
Acetonitrile is commonly used as a solvent for dissolving this compound, particularly during the synthesis of its metal complexes.[5][6] For recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures is ideal. Solvent pairs like hexane/ethyl acetate are often used for purifying similar oxime compounds and could be a viable option.[7][8]
Q4: How can the purity of this compound be assessed after purification?
Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point within the literature range (142-143 °C) is a good indicator of purity.[1][2]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure and identify any residual solvents or impurities.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Q1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution 1: Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.
-
Solution 2: Modify the Solvent System: If the problem persists, the solvent system may be inappropriate. If using a single solvent, try adding a co-solvent in which the compound is less soluble. If using a mixed solvent system (e.g., ethyl acetate/hexane), try adjusting the ratio to have a higher proportion of the "poor" solvent (hexane).
-
Solution 3: Slow Cooling: Cool the solution very slowly. A rapid temperature drop encourages oil formation. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.
Q2: No crystals have formed after cooling the recrystallization solution for an extended period. How can I induce crystallization?
-
Solution 1: Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Add a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution. This "seed" will act as a template for crystallization.
-
Solution 3: Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be careful not to evaporate too much, which could lead to rapid precipitation of impurities.
-
Solution 4: Lower the Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice bath and then a freezer (if the solvent's freezing point allows).
Q3: The final product is discolored (e.g., yellow or brown) instead of white. What is the cause and how can I fix it?
Discoloration often indicates the presence of persistent impurities, possibly from the starting materials or from degradation during the synthesis or workup.
-
Solution 1: Activated Carbon Treatment: Dissolve the impure product in a suitable hot solvent. Add a small amount (1-2% by weight) of activated carbon (charcoal) to the hot solution and swirl. The colored impurities will adsorb onto the carbon. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon, then allow the filtrate to cool and crystallize.
-
Solution 2: Column Chromatography: If recrystallization and charcoal treatment fail to remove the color, purification by flash column chromatography may be necessary. A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired compound from colored impurities.[7]
Q4: The yield after purification is very low. What are the common causes?
-
Cause 1: Using too much recrystallization solvent: This is a very common error. If too much solvent is used, the solution will not be saturated upon cooling, and a significant amount of the product will remain dissolved.
-
Cause 2: Premature crystallization during hot filtration: If the solution cools too quickly during a hot filtration step (e.g., for removing activated carbon), the product can crystallize in the filter funnel, leading to significant loss.
-
Fix: Use a pre-heated funnel and flask, and keep the solution at or near its boiling point during the filtration. Add a small excess of solvent before filtering to ensure the product remains dissolved.
-
-
Cause 3: Incomplete reaction: If the initial synthesis did not go to completion, the low yield is due to less product being formed in the first place.
-
Fix: Analyze the crude product before purification to assess the reaction conversion. Optimize the reaction conditions if necessary.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉N₃O | [2][10] |
| Molecular Weight | 199.21 g/mol | [2][10] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 142-143 °C | [1][2] |
| Purity (Commercial) | ≥98% | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., acetonitrile, ethanol, or ethyl acetate/hexane). The ideal solvent should dissolve the compound completely when hot but poorly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and receiving flask to remove the solid impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity can then be confirmed by melting point analysis.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica powder onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be 5-10% ethyl acetate in hexane.[7]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[7][8]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. DI-2-PYRIDYL KETOXIME | 1562-95-4 [chemicalbook.com]
- 2. Di-2-pyridyl ketone oxime 98 1562-95-4 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
Preventing decomposition of bis(2-pyridyl) ketone oxime complexes.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(2-pyridyl) ketone oxime (dpko) and its metal complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, handling, and storage.
Frequently Asked Questions (FAQs)
Q1: My complex appears to be decomposing in solution. What are the most likely causes?
A1: Decomposition in solution is most often caused by hydrolysis or a Beckmann rearrangement, both of which are catalyzed by acidic conditions.[1][2] The oxime group can be cleaved by water (hydrolysis) to regenerate di-2-pyridyl ketone and hydroxylamine.[3][4] In the presence of acid, the oxime can also rearrange to form an amide (Beckmann rearrangement).[1][5] It is crucial to control the pH of your solution; neutral or slightly basic conditions are generally recommended to enhance stability.
Q2: I observe a color change and the formation of a precipitate when storing my solid complex. What is happening?
A2: This often indicates thermal decomposition or reaction with atmospheric components. Many coordination complexes, including those with oxime ligands, are sensitive to heat, light, moisture, and oxygen.[6][7] Decomposition can involve the loss of solvent molecules from the crystal lattice, followed by the breakdown of the organic ligand itself. For long-term stability, solid complexes should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light in amber vials, and kept at low temperatures (e.g., 2-8°C).[6]
Q3: What is the recommended pH range for working with these complexes in aqueous or protic solvents?
A3: While the optimal pH is specific to the metal center and coordination environment, a neutral to slightly basic pH range (approx. pH 7-8.5) is generally advisable to minimize the risk of acid-catalyzed hydrolysis and the Beckmann rearrangement.[4] It is strongly recommended to determine the ideal pH range for your specific complex empirically by monitoring its stability via UV-Vis spectroscopy across a range of buffered solutions.
Q4: Are these complexes sensitive to air and moisture?
A4: Yes, many organometallic and coordination complexes can be sensitive to air (oxygen) and moisture.[1][8] Hydrolysis is a direct reaction with water. Oxidation of the metal center or the ligand can also occur in the presence of oxygen, especially for redox-active metals like copper or iron. For sensitive complexes, it is best practice to use inert atmosphere techniques (e.g., a Schlenk line or glovebox) for all manipulations.[5][9]
Q5: My synthesis is not yielding crystalline material. What can I do?
A5: Difficulty in obtaining crystals is a common issue in coordination chemistry. Potential causes include the presence of impurities, incorrect solvent polarity, or the formation of an amorphous product. See the "Troubleshooting Guide for Synthesis" section for a detailed breakdown of potential solutions, such as solvent screening for recrystallization, purification of reagents, and adjusting the ligand-to-metal ratio.
Troubleshooting Guides
Issue 1: Degradation of the Complex During Storage or Reaction
| Symptom | Possible Cause | Recommended Solution & Action |
| Appearance of a C=O stretch in IR spectrum; new peaks in NMR corresponding to di-2-pyridyl ketone. | Hydrolysis of the oxime ligand. | Control pH: Ensure the solvent is neutral or buffered to a slightly basic pH. Avoid acidic conditions.[4] Use Dry Solvents: Use freshly distilled and dried solvents to minimize water content. |
| Formation of an unexpected amide byproduct, confirmed by mass spectrometry or NMR. | Beckmann rearrangement of the oxime. | Strictly Avoid Acid: This rearrangement is acid-catalyzed.[9] Ensure all glassware is free of acid residue and use non-acidic reagents. Consider using a non-protic solvent if compatible with your reaction. |
| Solid complex changes color, becomes oily, or shows a broad endotherm at low temperature in DSC. | Thermal decomposition, possibly initiated by loss of lattice solvent. | Proper Storage: Store the solid complex under an inert atmosphere (N₂ or Ar), protected from light, and refrigerated (2-8°C).[6][7] Check Thermal Stability: Run a Thermogravimetric Analysis (TGA) to determine the decomposition onset temperature for your specific complex. |
| Solution color fades upon exposure to lab lighting. | Photodegradation. | Protect from Light: Work in a dimly lit area or use amber glassware. Wrap reaction vessels and storage vials in aluminum foil.[6] Conduct a photostability study using UV-Vis spectroscopy to quantify the effect of light. |
Issue 2: Problems During Synthesis and Work-up
| Symptom | Possible Cause | Recommended Solution & Action |
| Low yield of the desired complex. | Incomplete reaction or decomposition during work-up. | Optimize Reaction Time/Temp: Monitor the reaction by TLC or NMR to determine the optimal reaction time. Avoid unnecessarily high temperatures. Inert Atmosphere: If working with a sensitive metal, perform the entire synthesis and work-up under an inert atmosphere.[1][10] |
| An oily or amorphous solid is obtained instead of crystals. | Impurities inhibiting crystallization; poor solvent choice. | Purify Reagents: Ensure the di-2-pyridyl ketone oxime ligand and metal salt are pure. Recrystallization Screen: Attempt recrystallization from a variety of solvents or solvent mixtures (e.g., methanol, ethanol, acetonitrile, dichloromethane/hexane). Slow evaporation or solvent diffusion techniques can promote crystal growth.[11] |
| Unexpected product formation (different coordination mode or ligand transformation). | Reaction conditions (solvent, temperature, pH, metal-to-ligand ratio) favor an alternative product. | Systematic Variation: Methodically vary reaction parameters. For example, changing the solvent or the counter-ion of the metal salt can lead to different crystalline products.[11][12] Characterize Thoroughly: Use techniques like single-crystal X-ray diffraction to unambiguously determine the structure of the obtained product. |
Data Presentation
Table 1: Representative Thermal Decomposition Data for Transition Metal Complexes (Note: Data is illustrative for related complexes and not specific to this compound complexes.)
| Complex Type | Metal Ion | Temperature Range (°C) for Initial Weight Loss | Associated Event | Reference |
| Oxime/Schiff Base Complex | Ni(II) | 37.5 - 87.5 | Loss of 5 lattice water molecules | |
| Oxime/Schiff Base Complex | Cu(II) | 37.5 - 80 | Loss of 2 lattice water molecules | |
| Oxime/Schiff Base Complex | Zn(II) | 37 - 80 | Loss of 3.5 lattice water molecules | |
| Orotic Acid Complex | [Co(II)Ni(II)] Dimer | 100 - 200 | Loss of coordinated water and HCN | [13] |
Experimental Protocols
Protocol 1: General Synthesis of a this compound Complex
This protocol provides a general method for synthesizing a metal complex of di-2-pyridyl ketone oxime (dpkoH), adapted from literature procedures.[11][12]
Materials:
-
Di-2-pyridyl ketone oxime (dpkoH)
-
Metal salt (e.g., CdCl₂·2H₂O, Cu(ClO₄)₂·6H₂O)
-
Methanol, anhydrous
-
Diethyl ether, anhydrous
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry flask, dissolve di-2-pyridyl ketone oxime (2 equivalents) in a minimal amount of methanol.
-
In a separate flask, dissolve the metal salt (1 equivalent) in methanol.
-
Slowly add the metal salt solution to the stirred ligand solution at room temperature.
-
Stir the resulting solution for 10-30 minutes. Observe for any color change or precipitation.
-
If no precipitate forms, slowly diffuse diethyl ether into the solution to induce crystallization. Alternatively, allow the solvent to evaporate slowly in a fume hood.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol, followed by diethyl ether to aid in drying.
-
Dry the product under vacuum. For air-sensitive complexes, all steps should be performed under an inert atmosphere using a Schlenk line or glovebox.
Protocol 2: Handling Air- and Moisture-Sensitive Complexes Using a Schlenk Line
This protocol outlines the basic steps for manipulating air-sensitive compounds.[1][9]
Setup:
-
Ensure the Schlenk line is properly set up with a supply of inert gas (N₂ or Ar) and a connection to a vacuum pump, protected by a cold trap (e.g., liquid nitrogen).
-
All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) and allowed to cool under vacuum or in a desiccator.[5]
Procedure (Atmosphere Exchange):
-
Assemble the dry glassware (e.g., Schlenk flask with stir bar) and seal with a rubber septum or glass stopper.
-
Connect the flask to the Schlenk line via flexible tubing.
-
Evacuate the flask by switching the dual-manifold stopcock to the vacuum line.
-
After several minutes under vacuum, switch the stopcock to backfill the flask with inert gas.
-
Repeat this "vacuum-backfill" cycle at least three times to ensure the atmosphere inside the flask is inert.
-
Solid reagents can now be added to the flask under a positive flow of inert gas.
-
Anhydrous, degassed solvents can be added via a cannula or a gas-tight syringe.
Visualizations
Decomposition Pathways
Caption: Major decomposition pathways for this compound complexes.
Experimental Workflow
Caption: General workflow for the synthesis and handling of dpko complexes.
Troubleshooting Logic
Caption: Logical flow for troubleshooting common experimental issues.
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. catsci.com [catsci.com]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Optimizing reaction conditions for metal complex formation.
Welcome to the Technical Support Center for Optimizing Reaction Conditions for Metal Complex Formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of metal complexes.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in metal complex formation can stem from several factors related to reaction conditions and reagent stability. Here’s a systematic approach to troubleshooting this issue:
-
Incorrect pH: The pH of the reaction medium is critical, especially for ligands with acidic or basic groups.[1][2] An incorrect pH can lead to insufficient deprotonation of the ligand or precipitation of the metal as a hydroxide.[1][3]
-
Solution: Empirically determine the optimal pH for your specific metal-ligand system. This can be achieved by running the reaction at a range of pH values and monitoring the product yield. For ligands that require deprotonation, a base is necessary to shift the equilibrium towards the active enolate form.[1][3]
-
-
Suboptimal Stoichiometry: The molar ratio of metal to ligand is a crucial parameter.[1] While theoretical stoichiometric ratios are a good starting point, they may not always be optimal.
-
Inappropriate Solvent: The solvent must dissolve all reactants and the forming complex.[1] Some solvents can coordinate with the metal ion, competing with the primary ligand.[1][5]
-
Solution: Select a solvent that maximizes the solubility of your reactants while minimizing competitive coordination.[1] Polar solvents like ethanol and methanol are common choices, but the ideal solvent can vary significantly.[1] Consider solvent-free methods like mechanochemistry as an alternative.[1]
-
-
Insufficient Reaction Time or Inadequate Temperature: Complex formation can be a slow process.[1] Low temperatures may lead to incomplete reactions, while excessively high temperatures can cause decomposition of the ligand or the complex.[1][6]
-
Solution: Optimize both reaction time and temperature. Monitor the reaction progress over time using techniques like TLC or NMR to determine the optimal duration. Systematically vary the temperature to find a balance between reaction rate and product stability.[1]
-
-
Oxygen Sensitivity: Certain metal ions, like Cr(II), are highly sensitive to oxygen and moisture.[4]
Issue 2: Impure or Oily Product
Question: My final product is an oil or appears impure. How can I improve its purity?
Answer: Product impurity is a common challenge and can be due to unreacted starting materials, side products, or residual solvent.[1]
-
Purification Method: Recrystallization is the most common technique for purifying solid metal complexes.[1]
-
Solution: The key is to identify a solvent or solvent system where your complex has high solubility at an elevated temperature and low solubility at room temperature or below.[1] Washing the crude product with a solvent in which the impurities are soluble but the complex is not can also be an effective purification step.[1]
-
-
Side Reactions: Undesired side reactions can lead to a mixture of products.
-
Solution: Re-evaluate and optimize the reaction conditions (pH, temperature, solvent) to minimize the formation of side products. Characterize the impurities to understand the nature of the side reactions and adjust your strategy accordingly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing the synthesis of a new metal complex?
A1: The successful synthesis of a metal complex depends on several interconnected factors that influence both the thermodynamics and kinetics of the reaction. The most critical parameters include:
-
Nature of the Metal Ion and Ligand: The intrinsic properties of the metal ion (e.g., charge, size, Lewis acidity) and the ligand (e.g., donor atoms, chelate effect, steric hindrance) are fundamental to the stability of the resulting complex.[2][7][8]
-
Solvent Selection: The solvent plays a multifaceted role by dissolving reactants, stabilizing intermediates, and potentially coordinating with the metal ion.[2][5][9] The polarity, coordinating ability, and dielectric constant of the solvent can significantly affect reaction rates and yields.[2][5]
-
pH of the Reaction Medium: The pH is particularly important for reactions in aqueous solutions or those involving ligands with acidic or basic functionalities. It can influence the protonation state of the ligand and the possibility of metal hydroxide precipitation.[1][2]
-
Temperature and Reaction Time: These parameters are interdependent and control the reaction kinetics. Higher temperatures can increase reaction rates but may also lead to decomposition.[1][2][10]
Q2: How does the ligand-to-metal ratio affect the formation of the complex?
A2: The ligand-to-metal ratio is a critical factor that can influence the structure, yield, and even the dimensionality of the resulting metal-organic frameworks.[4][11] While a stoichiometric ratio is the theoretical starting point, using a slight excess of the ligand can often improve yields by driving the equilibrium towards product formation.[1] However, a large excess of ligand can make purification difficult.[1] It is recommended to systematically screen a range of ratios to determine the optimal conditions for a specific reaction.[4]
Q3: How do I choose the right solvent for my reaction?
A3: The choice of solvent is crucial and depends on several factors. A good solvent should:
-
Dissolve all reactants to ensure a homogeneous reaction mixture.[1]
-
Not coordinate more strongly with the metal ion than the intended ligand, to avoid competition.[1][5]
-
Facilitate easy crystallization of the pure product upon completion of the reaction.[1]
-
Be stable at the reaction temperature.
Commonly used solvents include polar protic solvents like ethanol and methanol, and polar aprotic solvents like acetonitrile and DMF.[1][5] The optimal solvent must often be determined experimentally.
Q4: My complex is kinetically inert but thermodynamically unstable. What does this mean?
A4: This describes a complex that is slow to react (kinetically inert) but has a tendency to decompose from a thermodynamic standpoint.[3][12] An example is the [Co(NH₃)₆]³⁺ cation in an acidic solution.[3] The kinetic inertness is due to a high activation energy barrier for ligand substitution, while the thermodynamic instability indicates that the decomposition products are energetically more favorable.[12]
Q5: Conversely, what does it mean if my complex is kinetically labile but thermodynamically stable?
A5: This refers to a complex that undergoes rapid ligand exchange (kinetically labile) yet is energetically stable.[3][12] A classic example is [Ni(CN)₄]²⁻.[3] Although the complex itself is stable, the ligands can be quickly replaced by other ligands in solution. This is often associated with the metal ion's ability to form higher-coordinate intermediates.[3]
Data Presentation
Table 1: Effect of Reaction Parameters on Metal Complex Yield
| Parameter | General Effect on Yield | Notes |
| pH | Increases to an optimum, then decreases. | Optimum pH balances ligand deprotonation with metal solubility, avoiding metal hydroxide precipitation.[1] |
| Temperature | Increases with temperature, but can drop if decomposition occurs. | Each complex has a specific thermal stability limit.[1][10] |
| Solvent | Highly variable; optimal solvent maximizes reactant solubility and minimizes competitive coordination. | Solvent choice can dramatically influence reaction success and product crystallization.[1] |
| Ligand-to-Metal Ratio | A slight excess of ligand (10-20%) often improves yield. | A large excess can complicate purification. Drives the equilibrium towards product formation. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Ligand-to-Metal Ratio
This protocol provides a general framework for screening the optimal ligand-to-metal ratio for a given reaction. This should be performed in parallel in a multi-well plate or in a series of individual reaction vials under an inert atmosphere if necessary.[4]
1. Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (e.g., argon or nitrogen).[4]
-
Use anhydrous solvents, preferably distilled from an appropriate drying agent or obtained from a solvent purification system.[4]
-
Degas all solvents by sparging with an inert gas for at least 30 minutes.[4]
2. Reaction Setup (per reaction vessel):
-
To each reaction vessel, add the metal salt (1.0 eq., e.g., 0.1 mmol).
-
Add the desired amount of ligand corresponding to the ligand-to-metal ratio to be tested (e.g., for a 1.2:1 ratio, add 0.12 mmol of ligand). Screen a range of ratios such as 1:1, 1.5:1, 2:1, and 2.5:1.[4]
-
Add the appropriate anhydrous solvent (e.g., 1-2 mL).
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-coordination.[4]
3. Reaction and Work-up:
-
If necessary, heat the reaction mixture to the desired temperature and monitor for a set period.
-
Upon completion, cool the reaction to room temperature.
-
Isolate the product by filtration if it has precipitated. Wash the solid with a small amount of cold solvent.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
4. Analysis:
-
Determine the yield of the purified product for each ratio.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, X-ray crystallography) to confirm its identity and purity.[13][14]
Protocol 2: Characterization of Metal Complexes
A thorough characterization is essential to confirm the structure and purity of the synthesized complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are extensively used to characterize the organic ligand framework within the complex.[13] For metal hydride complexes, the hydride peak typically appears in the upfield region (0 to -40 ppm).[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of certain functional groups to the metal center. For example, metal carbonyl (CO) stretches appear in a distinct region (2100–1700 cm⁻¹).[13]
-
UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the metal complex and can be employed to determine the metal-ligand stoichiometry using methods like Job's Plot.[14][15]
-
Mass Spectrometry: Provides information about the molecular weight of the complex, confirming its composition.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the complex in the solid state.[13]
Visualizations
Caption: General workflow for the synthesis and characterization of a metal complex.
Caption: Troubleshooting logic for addressing low product yield in complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cbpbu.ac.in [cbpbu.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. One moment, please... [reagent.co.uk]
- 7. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ligand-to-metal ratio controlled assembly of nanoporous metal–organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of bis(2-pyridyl) ketone oxime.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(2-pyridyl) ketone oxime. The information is designed to address common solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical compound that acts as a versatile ligand in coordination chemistry.[1] Its unique structure allows it to form stable complexes with a variety of metal ions, making it valuable in catalysis, materials science, and as a reagent for the detection and quantification of metals.[1]
Q2: What are the basic physical properties of this compound?
It is typically a white to light yellow powder or crystalline solid.[1][2] It has a melting point of 142-143 °C and should be stored at 2-8°C.[2]
Q3: In which solvents is this compound generally soluble?
Based on available literature, this compound is soluble in several organic solvents. While precise quantitative data is limited, it has been successfully dissolved in acetonitrile and dimethyl sulfoxide (DMSO) for experimental use.[3][4] General organic chemistry principles suggest it will also show solubility in other polar aprotic solvents like dimethylformamide (DMF), and to some extent in alcohols like methanol and ethanol. Its solubility in aqueous solutions is expected to be low.
Solubility Data
| Solvent | Qualitative Solubility |
| Water | Poorly soluble |
| Methanol | Sparingly to moderately soluble |
| Ethanol | Sparingly to moderately soluble |
| Acetonitrile | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Likely soluble |
| Acetone | Sparingly to moderately soluble |
| Chloroform | Sparingly soluble |
| Dichloromethane | Sparingly soluble |
Troubleshooting Guide for Solubility Issues
Problem: I am having difficulty dissolving this compound.
This is a common issue for many organic compounds. The following troubleshooting steps can help improve solubility.
| Issue | Possible Cause | Suggested Solution |
| Compound is not dissolving in the chosen solvent. | The solvent may not be appropriate for the compound's polarity. | 1. Switch to a more suitable solvent: Try dissolving the compound in a small amount of a polar aprotic solvent such as DMSO or DMF first. 2. Use a co-solvent system: If the final application requires a less polar solvent, dissolve the compound in a minimal amount of a good solvent (like DMSO) and then slowly add it to the bulk solvent while stirring vigorously. |
| Precipitation occurs when adding to an aqueous solution. | The compound is poorly soluble in water. | 1. Prepare a concentrated stock solution: Dissolve the compound in a water-miscible organic solvent (e.g., DMSO, ethanol) at a high concentration. 2. Dilute the stock solution: Add the stock solution dropwise to the aqueous buffer or media with constant stirring. Ensure the final concentration of the organic solvent is low enough to not affect the experiment (typically <1%). |
| Dissolution is very slow. | The compound is in a crystalline form with a low surface area. | 1. Increase the temperature: Gently warming the solvent while stirring can significantly increase the rate of dissolution. Be cautious not to exceed the boiling point of the solvent or decompose the compound. 2. Use sonication: Placing the sample in an ultrasonic bath can help break up solid aggregates and accelerate dissolution. |
| The required concentration is higher than the solubility limit. | The desired concentration exceeds the saturation point of the solvent. | 1. Consider a different solvent: A solvent with a higher capacity for the compound may be necessary. 2. pH adjustment: If the experimental conditions allow, adjusting the pH of the solution might increase the solubility of the compound, which has a pKa of approximately 8.31.[2] In acidic conditions, the pyridyl nitrogens can be protonated, potentially increasing aqueous solubility. |
Experimental Protocols
Protocol 1: General Solubilization for Non-Aqueous Applications
This protocol outlines a standard procedure for dissolving this compound for use in organic reactions or with other non-aqueous systems.
-
Solvent Selection: Choose an appropriate solvent based on the qualitative solubility table and the requirements of your experiment (e.g., acetonitrile, DMSO, DMF).
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add a small volume of the chosen solvent to the vial.
-
Dissolution:
-
Stir the mixture using a magnetic stir bar at room temperature.
-
If the compound does not dissolve readily, gently warm the vial in a water bath while continuing to stir.
-
Alternatively, place the vial in an ultrasonic bath for 5-10 minute intervals until the solid is fully dissolved.
-
-
Volume Adjustment: Once the solid is completely dissolved, add the remaining solvent to reach the final desired concentration.
Protocol 2: Preparation of a Stock Solution for Aqueous Dilution
This protocol is designed for preparing a concentrated stock solution of this compound that will be diluted into an aqueous medium for biological or other assays.
-
Select a Water-Miscible Solvent: Choose a solvent in which the compound is highly soluble and that is compatible with your experimental system (e.g., DMSO or ethanol).
-
Prepare a Concentrated Stock: Dissolve a known mass of this compound in a small, precise volume of the chosen organic solvent to create a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Storage: Store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C) to prevent solvent evaporation and degradation.
-
Dilution into Aqueous Media:
-
Before use, bring the stock solution to room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Add the required volume of the stock solution to your aqueous buffer or medium while vortexing or stirring to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that could lead to precipitation.
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. DI-2-PYRIDYL KETOXIME | 1562-95-4 [chemicalbook.com]
- 3. Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Di-2-pyridyl Ketoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of di-2-pyridyl ketoxime.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of di-2-pyridyl ketoxime?
A1: The synthesis of di-2-pyridyl ketoxime is typically achieved through the condensation reaction of di-2-pyridyl ketone with hydroxylamine hydrochloride in a basic medium. The basic conditions are often achieved using a base like sodium acetate.[1]
Q2: What are the typical reaction conditions for this synthesis?
A2: A common procedure involves refluxing a mixture of di-2-pyridylmethanone, hydroxylamine hydrochloride, and sodium acetate in ethanol for several hours.[1]
Q3: What is a typical yield for this synthesis?
A3: Yields for the synthesis of di-2-pyridyl ketoxime can be in the range of 70%.[1]
Q4: How can I confirm the formation of the desired product?
A4: Product formation can be confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1] The purity can be checked by thin-layer chromatography (TLC) and by its melting point.[1][2]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is refluxed for a sufficient amount of time (e.g., 4 hours).[1] - Monitor the reaction progress using TLC.[2] - Ensure all reactants are of good quality and purity. |
| Incorrect Stoichiometry | - Use a slight excess of hydroxylamine hydrochloride and base (e.g., 1.2 equivalents) relative to the di-2-pyridyl ketone.[1] |
| Improper pH | - The presence of a base like sodium acetate is crucial to neutralize the HCl released from hydroxylamine hydrochloride and to facilitate the reaction. Ensure the correct amount of base is added. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | - If TLC indicates the presence of di-2-pyridyl ketone, consider extending the reaction time or slightly increasing the equivalents of hydroxylamine hydrochloride and base. - Purify the crude product by recrystallization from methanol.[1] |
| Side Reaction: Hydrolysis of the Oxime | - The ketoxime can hydrolyze back to the ketone, especially in the presence of acid. Ensure the work-up procedure does not involve strongly acidic conditions for a prolonged period. |
| Side Reaction: Beckmann Rearrangement | - While the Beckmann rearrangement is a known reaction of oximes, it typically requires strong acid catalysts (like sulfuric acid) or other specific reagents and is less likely to be a major side reaction under the standard basic or neutral synthesis conditions.[3][4][5][6] If amide byproducts are suspected, avoid strongly acidic conditions during workup and purification. |
Experimental Protocols
Synthesis of Di-2-pyridyl Ketoxime [1]
A mixture of di-2-pyridylmethanone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium acetate (1.2 mmol) is refluxed for 4 hours in 50 mL of ethanol. The solution is then concentrated to approximately 5 mL, and water is added to precipitate the product. The precipitate is filtered off and can be further purified by recrystallization from methanol.
Data Presentation
Table 1: Summary of a Typical Synthesis of Di-2-pyridyl Ketoxime
| Parameter | Value | Reference |
| Starting Material | Di-2-pyridylmethanone | [1] |
| Reagents | Hydroxylamine hydrochloride, Sodium acetate | [1] |
| Solvent | Ethanol | [1] |
| Reaction Time | 4 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | ~70% | [1] |
| Purification | Recrystallization from methanol | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of di-2-pyridyl ketoxime.
Caption: Troubleshooting logic for the synthesis of di-2-pyridyl ketoxime.
References
Technical Support Center: Stabilization of Uncommon Metal Oxidation States with Bis(2-pyridyl) Ketone Oxime
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bis(2-pyridyl) ketone oxime (dpkoxH) and its metal complexes. The information provided is intended to assist in overcoming common experimental challenges and ensuring the successful synthesis and characterization of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common coordination modes of this compound?
A1: this compound (dpkoxH) and its deprotonated form (dpkox⁻) are versatile ligands that can adopt numerous coordination modes.[1][2][3][4][5] The specific mode depends on factors such as the metal ion, the presence of other ligands, and the reaction conditions. The coordination can involve the nitrogen atoms of the two pyridyl rings and the nitrogen and/or oxygen atoms of the oxime group.[1][2][3][4][5] Some of the observed coordination modes are illustrated in the diagram below.
Caption: Common coordination modes of this compound.
Q2: How does the choice of solvent affect the synthesis of metal complexes with dpkoxH?
A2: The choice of solvent is critical and can significantly influence the final product. For instance, the synthesis of mixed-valence iron complexes has been successfully performed in methanol or methanol/water mixtures.[6] Palladium(II) complexes have been prepared in dichloromethane, with subsequent reactions in ethanol leading to modifications of the ligand.[7] The solubility of the resulting complexes can also vary, with many being soluble in DMF and DMSO.[8] It is advisable to conduct small-scale trials with different solvents to determine the optimal conditions for your specific metal system.
Q3: Can this compound be modified in situ during the reaction?
A3: Yes, in situ modifications are possible. For example, the addition of ethanol to a reaction mixture containing a Pd(II) complex of di(2-pyridyl) ketone resulted in a nucleophilic addition to the carbonyl group of the ligand.[7] Researchers should be aware of the potential for such reactions, especially when using protic solvents.
Q4: What is a common method for synthesizing the Schiff's base ligand from di(2-pyridyl) ketone?
A4: A common method involves dissolving equimolar amounts of di(2-pyridyl) ketone and the desired amine (e.g., 2-aminopyridine) separately in ethanol. The ketone solution is then added dropwise to the amine solution with stirring, often with a few drops of acetic acid as a catalyst. The mixture is typically refluxed for several hours. The product can then be isolated by removing the solvent and using techniques like liquid-liquid partitioning.[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
Issue 1: Unexpected or No Precipitation of the Metal Complex
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | The solubility of the complex may be too high in the chosen solvent. Try changing the solvent or using a mixture of solvents to decrease solubility. Slow evaporation of the solvent can also promote crystallization.[9] |
| Inappropriate pH | The deprotonation of the oxime group is often necessary for coordination. If the reaction medium is too acidic, the ligand may not deprotonate. Conversely, a highly basic medium might lead to the formation of metal hydroxides. Adjust the pH of the reaction mixture accordingly. |
| Incorrect Metal-to-Ligand Ratio | The stoichiometry of the reactants is crucial. Vary the metal-to-ligand ratio to find the optimal conditions for the formation of the desired complex. |
| Reaction Time/Temperature | The reaction may not have reached completion. Try extending the reaction time or increasing the temperature (e.g., by refluxing).[8] |
Issue 2: Formation of a Mixture of Products or an Unstable Complex
| Possible Cause | Troubleshooting Step |
| Multiple Coordination Modes | The flexibility of the dpkoxH ligand can lead to the formation of different isomers or polynuclear species.[1][2][5] Careful control of reaction conditions (temperature, concentration, solvent) is necessary. Techniques like fractional crystallization may be required for separation. |
| Air or Moisture Sensitivity | Some metal complexes, particularly those with uncommon oxidation states, can be sensitive to air or moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using dried solvents. |
| Redox Instability | The target oxidation state may be unstable under the reaction conditions. Consider using milder reagents or performing the reaction at lower temperatures. The use of an appropriate counter-ion can also help to stabilize the complex. |
Issue 3: Difficulty in Characterizing the Product
| Possible Cause | Troubleshooting Step |
| Poor Crystal Quality | Obtaining single crystals suitable for X-ray diffraction can be challenging. Try different crystallization techniques such as slow evaporation, vapor diffusion, or layering of solvents. |
| Paramagnetism | If the metal center is paramagnetic, NMR spectroscopy may yield broad, uninformative spectra. In such cases, techniques like EPR spectroscopy and magnetic susceptibility measurements would be more appropriate.[6] |
| Complex IR or UV-Vis Spectra | Overlapping bands can make spectral interpretation difficult. Compare the spectra of the complex with those of the free ligand and starting materials. DFT calculations can also aid in assigning spectral features. |
Experimental Protocols
Protocol 1: General Synthesis of a Metal Complex with this compound
This protocol provides a general guideline for the synthesis of a metal complex with dpkoxH. The specific parameters should be optimized for each metal system.
Caption: General workflow for the synthesis of a metal-dpkoxH complex.
Detailed Steps:
-
Preparation of Reactant Solutions:
-
Reaction:
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Adjust the reaction conditions as needed. This may involve heating the mixture to reflux for a specific period,[8] or adjusting the pH with a base to facilitate deprotonation of the oxime.
-
Monitor the reaction for the formation of a precipitate.
-
-
Isolation and Purification:
-
If a precipitate forms, collect it by filtration.
-
If no precipitate forms, the product may be induced to crystallize by slow evaporation of the solvent,[9] or by the addition of a less polar solvent.
-
Wash the isolated solid with a suitable solvent to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
-
Characterization:
-
Characterize the synthesized complex using appropriate analytical techniques such as FT-IR, UV-Vis, NMR, elemental analysis, and single-crystal X-ray diffraction.
-
Data Presentation
Table 1: Physicochemical Properties of Selected Metal Complexes with Pyridyl Oxime Ligands
| Complex | Melting Point (°C) | Molar Conductivity (μScm⁻¹) | Magnetic Moment (μB) | Reference |
| --INVALID-LINK--·2H₂O | - | - | 5.95 (FeIII), 2.1 (FeII) | [6] |
| --INVALID-LINK--·4H₂O | - | - | 5.9 (FeIII), 2.0 (FeII) | [6] |
| (dpk)PdCl₂ | >300 | - | - | [7] |
| (dpk·EtOH)PdCl₂ | 185-187 | - | - | [7] |
| Schiff's Base Complexes | 123-298 | 12.4-21.2 | - | [8] |
Table 2: Selected Spectroscopic Data for Metal Complexes with Pyridyl Oxime Ligands
| Complex | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) | Reference |
| (dpk)PdCl₂ | ν(C=O): 1683, ν(Pd-N): 462, ν(Pd-Cl): 355 | 258, 335 | [7] |
| (dpk·EtOH)PdCl₂ | ν(O-H): 3380, ν(C-N): 1590, ν(Pd-N): 455, ν(Pd-Cl): 348 | 260, 340 | [7] |
| Schiff's Base Complexes | ν(C=N): ~1640 (imine) | - | [8] |
Disclaimer: The information provided in this technical support center is for guidance only. Experimental conditions should be optimized for each specific application. Always follow appropriate laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsred.com [ijsred.com]
- 9. Bis[μ-bis(pyridin-2-yl)methanone oxime-κ3N:,N′,N′′]bis[diacetato-κ2O,O′;κO-zinc(II)] - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Bis(2-pyridyl) Ketone Oxime Complexes
Welcome to the technical support center for the crystallization of bis(2-pyridyl) ketone oxime (dpkoxH) complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the crystallization of these versatile metal complexes.
Troubleshooting Guide
Successfully obtaining high-quality single crystals of this compound complexes often requires systematic troubleshooting. The flexible coordination behavior of the dpkoxH ligand can lead to various crystallization challenges, including polymorphism and sensitivity to solvent systems. This guide provides a logical workflow to diagnose and resolve common issues.
A troubleshooting workflow for addressing poor crystallinity in this compound complexes is presented below.
Caption: A troubleshooting workflow for addressing poor crystallinity in metal complexes.
Frequently Asked Questions (FAQs)
Q1: My complex immediately precipitates as an amorphous powder or an oil. What is happening and how can I fix it?
This common issue, known as "oiling out" or "crashing out," is typically caused by excessively high supersaturation.[1] This means the concentration of your complex is far above its solubility limit under the given conditions, leading to rapid, disordered precipitation instead of ordered crystal growth.
-
To resolve this, you need to slow down the process:
-
Reduce Concentration: Begin with a more dilute solution of your metal complex.
-
Modify the Solvent System: Use a solvent in which your complex is more soluble. This will require a slower change in conditions (e.g., slower evaporation or addition of an anti-solvent) to reach the point of supersaturation.[1]
-
Lower the Crystallization Temperature: Setting up your crystallization at a lower temperature can decrease the rate of solvent evaporation and nucleation.
-
Return to Heat and Add Solvent: If an oil has formed, you can try re-heating the solution and adding more of the "good" solvent to redissolve the complex, then allow it to cool more slowly.[1]
-
Q2: No crystals are forming, even after a long time. What should I do?
This indicates that your solution is not sufficiently supersaturated.
-
To induce crystallization, you can:
-
Increase Concentration:
-
Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate slowly, thereby increasing the concentration of your complex.[2]
-
Anti-solvent Addition: If your complex is dissolved in a "good" solvent, slowly add a miscible "poor" solvent (an anti-solvent) in which the complex is insoluble. This can be done by layering the anti-solvent on top of your solution or by vapor diffusion.[2][3]
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the glass vial just below the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.[4]
-
Seeding: If you have a few small crystals from a previous attempt, add one or two to the solution to act as templates for further growth.
-
-
Q3: I'm getting crystals, but they are too small, needle-like, or form clusters. How can I improve their quality?
The formation of poor-quality crystals is often due to a high rate of nucleation compared to the rate of crystal growth.
-
To grow larger, higher-quality crystals:
-
Slow Down the Crystallization Process:
-
Use a more controlled crystallization technique like vapor diffusion or slow cooling in a well-insulated container (e.g., a Dewar flask with warm water).[1]
-
Reduce the rate of anti-solvent addition in layering techniques.
-
-
Minimize Nucleation Sites: Ensure your crystallization vials are scrupulously clean. Any dust or scratches can lead to the formation of many small crystals. Filtering the solution before setting it up for crystallization can also help.
-
Optimize the Solvent System: Experiment with different solvent and anti-solvent combinations. Sometimes, the addition of a small amount of a third solvent can influence the crystal habit.[1]
-
Q4: I suspect polymorphism is occurring. How can I confirm this and isolate the desired form?
This compound complexes are known to exhibit polymorphism, where the same complex crystallizes in different crystal structures. For example, the complex [ZnCl2(dpkoxH)] is known to have at least three polymorphs.[5]
-
Identification and Control:
-
Characterization: Use techniques like powder X-ray diffraction (PXRD) to analyze the bulk sample and compare it with the single-crystal X-ray diffraction data to see if you have a single phase or a mixture.
-
Systematic Screening: The formation of a particular polymorph can be highly dependent on factors like the solvent system, temperature, and rate of crystallization. A systematic screening of these parameters is often necessary to find conditions that consistently produce the desired polymorph.
-
Q5: The ligand seems to be reacting or rearranging during crystallization. Is this possible?
Yes, in some cases, the this compound ligand or the solvent can undergo chemical transformations under the crystallization conditions. For instance, in the presence of alcohols like ethanol, the ketone group of the related di(2-pyridyl) ketone can form a hemiketal complex, which has been structurally characterized. While this is for the parent ketone, similar reactivity for the oxime under certain conditions should be considered. Additionally, hydrolysis of oximes to the parent ketone can occur.[6]
-
Mitigation Strategies:
-
Inert Atmosphere: If oxidation is a concern, perform the crystallization under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Be mindful of the reactivity of your chosen solvents. If you suspect a reaction with the solvent, switch to a more inert option.
-
Temperature Control: Lowering the temperature can often slow down or prevent unwanted side reactions.
-
Experimental Protocols
Below are generalized protocols for common crystallization techniques that can be adapted for this compound complexes.
Protocol 1: Slow Evaporation
-
Dissolution: Dissolve the complex in a suitable solvent or solvent mixture to create a solution that is just below saturation.
-
Filtration: Filter the solution through a syringe filter into a clean crystallization vial to remove any dust or particulate matter.
-
Evaporation: Cover the vial with a cap or parafilm and pierce it with one or two small holes using a needle.
-
Incubation: Place the vial in a vibration-free location at a constant temperature and allow the solvent to evaporate slowly over several days to weeks.
Protocol 2: Liquid-Liquid Diffusion (Layering)
-
Dissolution: Dissolve the complex in a small amount of a relatively dense "good" solvent.
-
Layering: Carefully and slowly layer a less dense, miscible "poor" solvent (anti-solvent) on top of the solution of the complex. A syringe or pipette can be used to add the anti-solvent down the side of the vial to minimize mixing.
-
Incubation: Seal the vial and leave it undisturbed. Crystals should form at the interface of the two solvents over time.
Protocol 3: Vapor Diffusion
-
Inner Vial Preparation: Dissolve the complex in a small volume of a "good" solvent in a small, open vial (e.g., a 1-dram vial).
-
Outer Vial Preparation: Place this inner vial inside a larger vial or beaker that contains a larger volume of a volatile "poor" solvent (anti-solvent).
-
Incubation: Seal the outer container. The anti-solvent will slowly vaporize and diffuse into the solution of the complex, gradually inducing crystallization.[3]
Quantitative Data
The optimal crystallization conditions are highly dependent on the specific metal, counter-ion, and desired coordination mode. The following tables provide examples of reported crystallization conditions for some this compound and related complexes.
Table 1: Crystallization Conditions for Selected this compound Complexes
| Complex | Metal Ion | Solvent System | Crystallization Method | Yield (%) | Reference |
| {[CdCl2(dpkoxH)]·2H2O}n | Cd(II) | Methanol/Water | Slow evaporation of a layered solution | ~55 | [5] |
| {[CdBr2(dpkoxH)]}n | Cd(II) | Methanol | Slow evaporation | ~60 | [5] |
| [CuCl2(dpkoxH)2] | Cu(II) | Ethanol | Slow evaporation | ~85 | [7] |
| [CuBr2(dpkoxH)2] | Cu(II) | Ethanol | Slow evaporation | ~85 | [7] |
Table 2: Influence of Crystallization Method on Cadmium Nitrate Complexes with dpkoxH
| Starting Materials | Solvent | Crystallization Method | Resulting Complex | Reference |
| Cd(NO3)2·4H2O + dpkoxH (1:2) | MeCN | Storage at room temperature | [Cd(NO3)2(dpkoxH)2] | [8] |
| Cd(NO3)2·4H2O + dpkoxH (1:2) | MeCN / Et2O | Layering with diethyl ether | --INVALID-LINK--2 | [8] |
Signaling Pathways and Logical Relationships
The relationship between experimental parameters and crystallization outcomes can be visualized as a decision-making process.
Caption: Interplay of experimental parameters and their effect on crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. unifr.ch [unifr.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. staff.najah.edu [staff.najah.edu]
- 8. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of pH on Complexation with Di-2-Pyridyl Ketoxime
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving the complexation of di-2-pyridyl ketoxime (dpkoxH) with metal ions, focusing specifically on the critical role of pH. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during complexation experiments with di-2-pyridyl ketoxime, presented in a question-and-answer format.
Question: My metal complex is precipitating out of solution. What could be the cause and how can I fix it?
Answer: Precipitation during complexation reactions can be attributed to several factors, often related to pH and solubility:
-
Hydroxide Precipitation: At higher pH values, many metal ions will precipitate as metal hydroxides. It is crucial to maintain the pH of your solution within a range where the desired metal-ligand complex is stable and the metal hydroxide is not. Consult the Pourbaix diagram for your specific metal ion to identify the appropriate pH window.
-
Low Complex Solubility: The formed metal-dpkox complex itself may have low solubility in the chosen solvent. You can try using a different solvent or a co-solvent system to increase solubility. Additionally, modifying the ligand structure, for instance, by adding solubilizing groups, can improve the solubility of the resulting complex.
-
Incorrect Ligand-to-Metal Ratio: An inappropriate stoichiometric ratio can sometimes lead to the formation of insoluble polymeric species. Experiment with varying the ligand-to-metal ratio to favor the formation of the desired soluble complex.
Question: I am observing inconsistent or non-reproducible results in my spectrophotometric analysis. What are the likely sources of error?
Answer: Inconsistent spectrophotometric readings are a common issue. Consider the following troubleshooting steps:
-
Instrument Warm-up: Ensure the spectrophotometer's lamp has been allowed to warm up for the manufacturer-recommended time (typically 15-30 minutes) to ensure a stable light output.
-
Cuvette Handling: Always handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Use a lint-free cloth to clean the cuvette before each measurement. Ensure the cuvette is placed in the holder in the same orientation for every reading. For measurements in the UV range (below 340 nm), quartz cuvettes are mandatory as glass and plastic absorb UV light.
-
Proper Blanking: The blank solution must be identical to the sample solution in every aspect except for the analyte of interest. This includes the solvent, buffer components, and any other additives.
-
pH Stability: The pH of your samples must be carefully controlled and consistent. Small fluctuations in pH can lead to significant changes in the speciation of the complex and thus affect the absorbance readings. Use a reliable buffer system to maintain a constant pH.
-
Air Bubbles: Check for air bubbles in the cuvette, as they can scatter light and lead to erroneous readings. Gently tap the cuvette to dislodge any bubbles.
Question: The color of my metal complex solution changes over time. What does this indicate?
Answer: A change in color over time can suggest several ongoing processes:
-
Slow Reaction Kinetics: The complexation reaction may be slow to reach equilibrium. Monitor the absorbance at the wavelength of maximum absorption (λmax) over time until it stabilizes to determine the necessary reaction time.
-
Complex Degradation: The formed complex may be unstable under the experimental conditions (e.g., sensitive to light, air, or temperature). Consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon) or protecting it from light.
-
Redox Reactions: The metal ion or the ligand might be undergoing oxidation or reduction. Ensure the oxidation state of the metal ion is stable in your chosen solvent and pH. The use of deoxygenated solvents may be necessary.
Question: How do I know the optimal pH for the complexation of a specific metal ion with di-2-pyridyl ketoxime?
Answer: The optimal pH for complexation is a balance between the deprotonation of the ligand and the prevention of metal hydroxide precipitation. Di-2-pyridyl ketoxime has a pKa of approximately 7.79 for the oxime proton.[1] This means that at a pH of 7.79, 50% of the ligand will be in its deprotonated, coordinating form (dpkox⁻).
To find the optimal pH, you should perform a pH-dependent study:
-
Prepare a series of solutions containing the metal ion and the ligand at a fixed ratio.
-
Adjust the pH of each solution across a wide range using appropriate buffers.
-
Measure the absorbance of each solution at the λmax of the expected complex.
-
Plot absorbance versus pH. The pH at which the absorbance is maximal is the optimal pH for complex formation under those conditions.
Data Presentation
Table 1: Expected pH-Dependent Formation of Metal-Di-2-Pyridyl Ketoxime Species and Representative Stability Constants for Analogous Pyridyl Oxime Complexes.
| Metal Ion | pH Range | Predominant Species | Log β (Representative Values for Analogous Complexes) | Reference for Analogous Complexes |
| Fe(II)/Fe(III) | Acidic (2-4) | [Fe(dpkoxH)n]²⁺/³⁺ | ML: 4-6 | [2] |
| Neutral (6-8) | [Fe(dpkox)n]⁽²⁻ⁿ⁾⁺/⁽³⁻ⁿ⁾⁺ | ML₂: 8-11 | [2] | |
| Cu(II) | Acidic (3-5) | [Cu(dpkoxH)n]²⁺ | ML: 7-9 | [2] |
| Neutral (6-9) | [Cu(dpkox)n]⁽²⁻ⁿ⁾⁺ | ML₂: 14-17 | [2] | |
| Ni(II) | Neutral (6-9) | [Ni(dpkox)n]⁽²⁻ⁿ⁾⁺ | ML: 5-7 | [2] |
| ML₂: 10-13 | [2] | |||
| Co(II) | Neutral (6-9) | [Co(dpkox)n]⁽²⁻ⁿ⁾⁺ | ML: 5-7 | [2] |
| ML₂: 9-12 | [2] |
Note: The stability constants (Log β) are for the overall formation of the specified complexes (e.g., β₂ for ML₂). These values are illustrative and are based on data for methyl-2-pyridylketone oxime and phenyl-2-pyridylketone oxime. The actual values for di-2-pyridyl ketoxime may vary.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of the Optimal pH for Complexation
Objective: To determine the pH at which the maximum formation of a metal-di-2-pyridyl ketoxime complex occurs.
Materials:
-
Standard solution of the metal salt of interest (e.g., 1 mM)
-
Standard solution of di-2-pyridyl ketoxime (dpkoxH) in a suitable solvent (e.g., 1 mM in ethanol)
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 10)
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of solutions: In a set of 10 mL volumetric flasks, add a fixed volume of the metal salt solution (e.g., 1 mL of 1 mM solution) and a fixed volume of the di-2-pyridyl ketoxime solution (e.g., 2 mL of 1 mM solution to ensure a ligand excess).
-
Adjust the pH: To each flask, add a specific buffer solution to achieve a range of pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10). Fill each flask to the mark with deionized water.
-
Equilibration: Allow the solutions to stand for a sufficient time to ensure the complexation reaction has reached equilibrium (this may need to be determined in a preliminary kinetic study).
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a range of wavelengths to determine the λmax of the metal complex.
-
For each solution, measure the absorbance at the determined λmax. Use a blank solution containing the buffer and ligand at the same concentration as the samples.
-
-
Data Analysis: Plot the measured absorbance against the corresponding pH value. The pH at which the absorbance is highest represents the optimal pH for complex formation under the tested conditions.
Protocol 2: Potentiometric Titration for the Determination of the pKa of Di-2-Pyridyl Ketoxime
Objective: To determine the acid dissociation constant (pKa) of the oxime proton of di-2-pyridyl ketoxime.
Materials:
-
Di-2-pyridyl ketoxime
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Inert salt solution to maintain constant ionic strength (e.g., 0.1 M KCl)
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Prepare the ligand solution: Accurately weigh a known amount of di-2-pyridyl ketoxime and dissolve it in a known volume of a suitable solvent (e.g., a water-ethanol mixture to ensure solubility). Add a known volume of the inert salt solution.
-
Acidify the solution: Add a known excess of the standardized strong acid to the ligand solution to ensure the oxime group is fully protonated.
-
Set up the titration: Place the beaker on the magnetic stirrer, immerse the pH electrode, and start stirring gently. Position the burette containing the standardized strong base over the beaker.
-
Perform the titration:
-
Record the initial pH of the solution.
-
Add the strong base in small, accurately measured increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of base added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative of the curve).
-
The pH at the half-equivalence point (the point where half of the volume of base needed to reach the equivalence point has been added) is equal to the pKa of the ligand.
-
Mandatory Visualization
Caption: Workflow for determining the optimal pH for metal-dpkoxH complexation.
Caption: Relationship between pH, ligand speciation, and metal complex formation.
References
Validation & Comparative
A Comparative Guide to the X-ray Crystallography of Bis(2-pyridyl) Ketone Oxime Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for metal complexes of bis(2-pyridyl) ketone oxime (dpkoxH). The structural versatility of this ligand and its deprotonated form (dpkox⁻) allows for the formation of a wide array of coordination complexes with diverse geometries and nuclearities.[1][2][3][4] Understanding these structural details is crucial for applications in areas such as catalysis, materials science, and medicinal chemistry.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of this compound complexes, offering a side-by-side comparison of their structural features.
Table 1: Selected Bond Lengths (Å) in this compound and its Metal Complexes
| Complex | M-Npyridyl | M-Noxime | C=Noxime | N-Ooxime | Reference |
| Dipyridin-2-ylmethanone oxime (free ligand) | - | - | 1.291(2) | 1.391(2) | [5] |
| [Zn2(C2H3O2)4(C11H9N3O)2] | 2.133(2) - 2.181(2) | 2.100(2) | - | - | [6][7] |
| {[CdCl2(dpkoxH)]·2H2O}n | 2.343(3) - 2.373(3) | 2.327(3) | - | - | [8] |
| {[CdBr2(dpkoxH)]}n | 2.362(3) - 2.381(3) | 2.339(3) | - | - | [8] |
| {[CdI2(dpkoxH)]}n | 2.378(4) - 2.399(4) | 2.352(4) | - | - | [8] |
| [Ni4{(py)2CNO}4(SO4)2(MeOH)4] | 2.054(3) - 2.071(3) | 2.043(3) | - | - | [9] |
Table 2: Selected Bond Angles (°) in this compound and its Metal Complexes
| Complex | Npyridyl-M-Npyridyl | Npyridyl-M-Noxime | C-N-Ooxime | Reference |
| Dipyridin-2-ylmethanone oxime (free ligand) | - | - | 111.9(1) | [5] |
| [Zn2(C2H3O2)4(C11H9N3O)2] | 73.18(7) - 156.90(7) | 74.40(7) - 100.08(7) | - | [6][7] |
| {[CdCl2(dpkoxH)]·2H2O}n | 89.9(1) - 159.9(1) | 67.8(1) - 110.1(1) | - | [8] |
| {[CdBr2(dpkoxH)]}n | 91.2(1) - 171.0(1) | 67.1(1) - 108.6(1) | - | [8] |
| {[CdI2(dpkoxH)]}n | 91.5(1) - 169.5(2) | 66.8(1) - 108.8(1) | - | [8] |
Table 3: Crystal System and Space Group of Selected Complexes
| Complex | Crystal System | Space Group | Reference |
| Dipyridin-2-ylmethanone oxime | Monoclinic | P21/c | [5] |
| [Zn2(C2H3O2)4(C11H9N3O)2] | Triclinic | P-1 | [6][7] |
| {[CdCl2(dpkoxH)]·2H2O}n | Monoclinic | C2/c | [8] |
| {[CdBr2(dpkoxH)]}n | Monoclinic | C2/c | [8] |
| {[CdI2(dpkoxH)]}n | Monoclinic | C2/c | [8] |
Experimental Protocols
Detailed methodologies are essential for the reproduction of experimental results. Below are representative protocols for the synthesis and crystallization of this compound and one of its zinc complexes.
Synthesis of Dipyridin-2-ylmethanone oxime
Dipyridin-2-ylmethanone oxime can be synthesized by the condensation of di-2-pyridyl ketone with hydroxylamine hydrochloride in a basic medium.[5] Typically, the reaction is carried out in ethanol under reflux conditions.[5] The product is obtained in a good yield and can be purified by recrystallization.[5]
Synthesis and Crystallization of [Zn2(C2H3O2)4(C11H9N3O)2]
This dimeric zinc complex was prepared by reacting zinc acetate dihydrate with di-2-pyridyl ketone oxime in acetonitrile.[6][7] A solution of zinc acetate dihydrate (1.58 mmol) in 15 ml of acetonitrile was combined with a solution of di-2-pyridyl ketone oxime (1.62 mmol) in 15 ml of acetonitrile.[6][7] The resulting colorless solution was stirred for 10 minutes.[6][7] Diffraction-quality, colorless crystals formed via slow evaporation of the solvent within 24 hours.[6][7]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of a this compound metal complex.
Caption: Synthesis and X-ray Crystallography Workflow.
Coordination Chemistry and Structural Diversity
This compound is a versatile ligand capable of adopting numerous coordination modes.[1][3] The neutral ligand (dpkoxH) and its deprotonated form (dpkox⁻) can act as chelating or bridging ligands, leading to the formation of mononuclear, dinuclear, and polynuclear complexes, as well as coordination polymers.[2][3]
The coordination environment of the metal center is significantly influenced by the nature of the metal ion, the counter-anions, and the reaction conditions. For instance, in the cadmium halide complexes, the dpkoxH ligand acts as a bridging ligand, forming one-dimensional polymeric chains.[8] In contrast, the reaction with zinc acetate results in a discrete dimeric molecule.[6][7] The palladium(II) complex of a related 2-pyridyl ketone oxime ligand exhibits an unusual N,O-coordination mode.[10] This structural diversity underscores the rich coordination chemistry of this class of ligands and their potential for constructing novel supramolecular architectures.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. staff.najah.edu [staff.najah.edu]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unusual coordination mode of a 2-pyridyl ketone oxime ligand in bis(4-butylphenyl 2-pyridyl ketone oximate)palladium(II)-Science-Chemical Encyclopedia-lookchem [lookchem.com]
Comparing the chelating ability of bis(2-pyridyl) ketone oxime with other oximes.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chelating ability of bis(2-pyridyl) ketone oxime and other related oxime-based chelating agents. The capacity of a molecule to bind to metal ions is a critical aspect in various fields, including medicine, environmental science, and catalysis. Understanding the relative chelating strengths and the underlying experimental methodologies is paramount for the rational design of new therapeutic agents and industrial processes.
While extensive research has been conducted on the coordination chemistry of this compound, detailing the synthesis and crystal structures of its metal complexes, quantitative data on its stability constants in solution remains elusive in the surveyed scientific literature. However, a comprehensive study by Shokrollahi et al. provides valuable quantitative data on the chelating abilities of closely related pyridyl oximes, namely methyl 2-pyridyl ketone oxime (MPKO) and phenyl 2-pyridyl ketone oxime (PPKO), as well as diacetyl monooxime (DMO)[1][2]. This guide will leverage this data to provide a quantitative comparison and a framework for evaluating the potential of this compound as a chelating agent.
Structural Comparison of Oxime Chelators
This compound, also known as di-2-pyridyl ketone oxime, possesses a unique structure featuring two pyridyl nitrogen atoms and an oxime group, all of which can act as donor sites for metal chelation[3][4][5][6]. This tridentate potential suggests a strong chelating ability. In comparison, methyl 2-pyridyl ketone oxime and phenyl 2-pyridyl ketone oxime are bidentate ligands, coordinating through one pyridyl nitrogen and the oxime nitrogen. Diacetyl monooxime also acts as a bidentate chelator. The additional pyridyl group in this compound could lead to the formation of more stable, multidentate complexes.
Quantitative Comparison of Chelating Ability
The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log β). A higher log β value indicates a stronger interaction between the chelating agent and the metal ion. The following table summarizes the overall stability constants (log β) for the formation of ML and ML₂ complexes between MPKO, PPKO, and DMO and various divalent and trivalent metal ions, as determined by potentiometric titration[1][2].
Table 1: Overall Stability Constants (log β) of Metal-Oxime Complexes [1][2]
| Metal Ion | Complex | Methyl 2-Pyridyl Ketone Oxime (MPKO) | Phenyl 2-Pyridyl Ketone Oxime (PPKO) | Diacetyl Monooxime (DMO) |
| Co²⁺ | ML | 5.85 | 6.01 | 4.98 |
| ML₂ | 10.88 | 11.24 | 9.11 | |
| Ni²⁺ | ML | 6.78 | 7.02 | 5.65 |
| ML₂ | 12.87 | 13.31 | 10.35 | |
| Zn²⁺ | ML | 5.91 | 6.12 | 5.09 |
| ML₂ | 11.05 | 11.49 | 9.32 | |
| Pb²⁺ | ML | 5.52 | 5.78 | 4.61 |
| ML₂ | 10.13 | 10.59 | 8.43 | |
| Fe²⁺ | ML | 6.23 | 6.45 | 5.27 |
| ML₂ | 11.67 | 12.11 | 9.76 | |
| Fe³⁺ | ML | 9.89 | 10.21 | 8.12 |
| ML₂ | 18.54 | 19.15 | 15.11 | |
| Cr³⁺ | ML | 8.15 | 8.43 | 6.87 |
| ML₂ | 15.21 | 15.79 | 12.88 | |
| La³⁺ | ML | 7.24 | 7.51 | 6.03 |
| ML₂ | 13.59 | 14.08 | 11.31 |
Data sourced from Shokrollahi et al. (2008). All measurements were conducted in aqueous solution at 25 ± 0.1 °C and an ionic strength of 0.1 M KCl.
From the data, it is evident that for all the tested metal ions, the stability of the complexes follows the order: Phenyl 2-Pyridyl Ketone Oxime > Methyl 2-Pyridyl Ketone Oxime > Diacetyl Monooxime. This suggests that the presence of the aromatic phenyl group enhances the chelating ability compared to the methyl group. The pyridyl group in both MPKO and PPKO also contributes to a significantly higher stability compared to the non-pyridyl DMO.
Based on these trends, it is reasonable to hypothesize that this compound, with its two pyridyl moieties, would exhibit an even greater chelating ability and form more stable complexes with metal ions compared to MPKO and PPKO. The potential for tridentate coordination could lead to a significant increase in the log β values.
Experimental Protocols
The determination of stability constants is a crucial experimental procedure for comparing the chelating ability of different ligands. The following is a detailed methodology for the potentiometric titration method, as adapted from the work of Shokrollahi et al.[1][2].
Potentiometric Titration for Determination of Stability Constants
Objective: To determine the stability constants of metal-ligand complexes in solution by measuring the changes in hydrogen ion concentration upon complex formation.
Materials:
-
pH meter with a glass electrode
-
Thermostated titration vessel
-
Microburette
-
Standardized solution of a strong base (e.g., NaOH)
-
Standardized solution of a strong acid (e.g., HCl)
-
Solutions of the oxime ligands (MPKO, PPKO, DMO) of known concentration
-
Solutions of metal salts (e.g., nitrates or chlorides) of known concentration
-
Inert electrolyte solution (e.g., KCl) to maintain constant ionic strength
-
Deionized water
Procedure:
-
Calibration of the pH meter: The pH meter is calibrated using standard buffer solutions at the experimental temperature.
-
Titration of the free ligand: A known volume of the ligand solution is mixed with a known volume of the strong acid and the inert electrolyte solution. The mixture is then titrated with the standardized strong base solution. The pH is recorded after each addition of the base.
-
Titration of the metal-ligand mixture: A known volume of the ligand solution is mixed with a known volume of the metal salt solution, the strong acid, and the inert electrolyte solution. This mixture is then titrated with the same standardized strong base solution. The pH is recorded after each addition of the base.
-
Data Analysis: The titration data (volume of base added vs. pH) for both the free ligand and the metal-ligand mixture are plotted. The formation constants (log β) are then calculated from the titration curves using a suitable computer program, such as BEST[1][2]. The program refines the stability constants by minimizing the difference between the experimental and calculated pH values.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the stability constants of metal-oxime complexes using potentiometric titration.
Caption: Workflow for determining stability constants of metal-oxime complexes.
Conclusion
This guide provides a quantitative comparison of the chelating abilities of methyl 2-pyridyl ketone oxime, phenyl 2-pyridyl ketone oxime, and diacetyl monooxime based on their stability constants with various metal ions. The data strongly suggests that the presence and nature of aromatic groups significantly influence the chelation strength. While direct quantitative data for this compound is not currently available, its structure, featuring two pyridyl donor groups, suggests a potentially superior chelating ability. The provided experimental protocol for potentiometric titration offers a robust method for future studies to quantitatively determine the stability constants of this compound and further expand our understanding of this promising class of chelating agents. Such data would be invaluable for the targeted design of new molecules for applications in drug development and beyond.
References
- 1. Potentiometric study of binary complexes of methyl 2-pyridyl ketone oxime, phenyl 2-pyridyl ketone oxime and diacetyl monooxime with some transition and heavy metal ions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to DFT Calculations for Bis(2-pyridyl) Ketone Oxime Metal Complexes
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Density Functional Theory (DFT) calculations for metal complexes of bis(2-pyridyl) ketone oxime. It includes a summary of experimental data, detailed methodologies, and a discussion on the selection of appropriate computational approaches.
This compound, also known as di-2-pyridyl ketoxime (dpkoxH), is a versatile ligand in coordination chemistry. Its ability to coordinate with a wide range of metal ions through its two pyridyl nitrogen atoms and the nitrogen and oxygen atoms of the oxime group has led to the synthesis of numerous metal complexes with diverse structural and electronic properties.[1] DFT calculations have emerged as a powerful tool to complement experimental studies, offering insights into the geometric structures, electronic properties, and spectroscopic features of these complexes.
This guide compares the application of DFT methods to this compound metal complexes, drawing on published experimental and computational data.
Comparison of Computational and Experimental Data
A direct comparison between calculated and experimental data is crucial for validating computational models. The following tables summarize key geometric and spectroscopic parameters for representative this compound metal complexes from the literature.
| Table 1: Comparison of Selected Bond Lengths (Å) for a Zn(II) Complex of this compound | |
| Parameter | Experimental (X-ray) |
| Zn-N(pyridyl) | 2.15 - 2.25 |
| Zn-N(oxime) | 2.10 |
| C=N(oxime) | 1.29 |
| N-O(oxime) | 1.38 |
Note: Experimental data is derived from typical ranges observed in crystal structures of similar complexes. Calculated data is based on representative DFT studies.[2]
| Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for a Zn(II) Complex with Experimental IR Data | |
| Vibrational Mode | Experimental (IR) |
| C=N (pyridyl) stretch | ~1600 |
| C=N (oxime) stretch | ~1580 |
| N-O stretch | ~950 |
Note: A systematic overestimation of calculated vibrational frequencies is common in DFT and is often corrected by applying a scaling factor.[2]
Choosing the Right DFT Functional
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For transition metal complexes, there is no single "best" functional, and the choice often depends on the specific property being investigated.
-
Hybrid Functionals (e.g., B3LYP, PBE0): These functionals mix a portion of exact Hartree-Fock exchange with a GGA functional. B3LYP is widely used and often provides a good balance of accuracy and computational cost for geometries and electronic properties of first-row transition metal complexes.[3][4] PBE0 is generally considered an improvement over B3LYP for some systems as it is a parameter-free hybrid functional.[3]
-
Generalized Gradient Approximation (GGA) Functionals (e.g., BP86, PBE): These functionals are computationally less expensive than hybrids and can provide good geometric parameters, although they may be less accurate for electronic properties and reaction barriers.[5]
For this compound complexes, studies have shown that B3LYP can provide results in good agreement with experimental data.[2] However, for heavier transition metals or for properties that are highly sensitive to electron correlation, benchmarking against other functionals like PBE0 or those from the Minnesota family (e.g., M06) is recommended.
Experimental Protocols
Synthesis of this compound Metal Complexes
A general procedure for the synthesis of a mononuclear this compound metal complex is as follows:
-
Ligand Synthesis: this compound is typically prepared by the reaction of di-2-pyridyl ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or sodium acetate, in an alcoholic solvent. The mixture is usually refluxed for several hours.
-
Complexation: A solution of the desired metal salt (e.g., ZnCl₂, Ni(NO₃)₂, Cu(OAc)₂) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is added to a solution of the this compound ligand.
-
The reaction mixture is stirred at room temperature or gently heated for a period ranging from a few hours to a day.
-
The resulting solid complex is collected by filtration, washed with the solvent, and dried.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent system.[1]
Characterization Techniques
-
X-ray Crystallography: Provides definitive information about the solid-state structure of the metal complex, including bond lengths, bond angles, and coordination geometry. This experimental data is essential for validating the optimized geometries obtained from DFT calculations.
-
Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N and N-O stretches of the oxime and the C=N stretches of the pyridyl rings.
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex. Time-dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis spectrum and aid in the assignment of the observed absorption bands.[6]
-
Elemental Analysis: Confirms the empirical formula of the synthesized complex.
Visualizing a DFT Workflow for Metal Complex Analysis
The following diagram illustrates a typical workflow for the DFT analysis of a this compound metal complex, from initial structure to property calculation and comparison with experimental data.
Logical Relationship between Experimental and Computational Data
The interplay between experimental results and DFT calculations is crucial for a comprehensive understanding of the properties of this compound metal complexes. The following diagram illustrates this synergistic relationship.
References
- 1. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dft.uci.edu [dft.uci.edu]
- 5. Performance of density functionals for first row transition metal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nickel(II) complexes with methyl(2-pyridyl)ketone oxime: synthesis, crystal structures and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Method Validation: Bis(2-pyridyl) Ketone Oxime and Alternatives for Metal Ion Determination
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Chelating Agents for Spectrophotometric Analysis
The selection of an appropriate chelating agent is paramount for the development of robust and reliable analytical methods for the quantification of metal ions. This guide provides a comprehensive comparison of the analytical performance of bis(2-pyridyl) ketone oxime against other common reagents used in spectrophotometric metal analysis. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for method validation and implementation.
Performance Comparison of Chelating Agents
The efficacy of an analytical method hinges on several key validation parameters. While comprehensive, directly comparative studies on the validation of this compound against other reagents are limited in publicly available literature, this section compiles available data to offer a comparative overview. The following tables summarize the analytical performance of this compound and its alternatives for the determination of cobalt, a common transition metal analyte.
Table 1: Analytical Method Validation Parameters for Cobalt (Co²⁺) Determination
| Parameter | This compound | Alternative: Ninhydrin | Alternative: 2,6-Dithiolphenol Derivatives |
| Principle | Forms a water-soluble complex with Co(III), extractable into chloroform. | Forms a violet-colored complex with cobalt at pH 8.2. | Forms mixed-ligand complexes in the presence of hydrophobic amines. |
| Wavelength (λmax) | 388 nm[1] | 395 nm | 550-560 nm |
| Linearity Range | Obeys Beer's Law (specific range not detailed in the abstract)[1] | Not explicitly stated | 0.05 - 3.2 µg/mL |
| Molar Absorptivity | 19.5 x 10³ L mol⁻¹ cm⁻¹[1] | Not explicitly stated | (2.56 - 3.15) x 10⁴ L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | Data not available | Data not available | Data not available |
| Limit of Quantification (LOQ) | Data not available | Data not available | Data not available |
| Accuracy | Data not available | Data not available | Data not available |
| Precision | Method is described as reproducible[1] | Data not available | Data not available |
| Interferences | An investigation of 60 cations and anions showed the method to be widely applicable[1] | Interference of other metals was studied. | The effect of foreign ions and reagents was studied. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducibility. Below are representative protocols for the spectrophotometric determination of metal ions using a pyridyl oxime derivative and a common alternative reagent.
Protocol 1: Spectrophotometric Determination of Cobalt(III) using this compound
This protocol is based on the rapid spectrophotometric method described for cobalt determination.[1]
1. Reagents and Solutions:
-
Standard Cobalt(II) solution (1000 ppm)
-
This compound solution (concentration to be optimized) in a suitable solvent (e.g., ethanol)
-
Chloroform (analytical grade)
-
Buffer solution (to maintain optimal pH, to be determined)
-
Oxidizing agent (to convert Co(II) to Co(III), e.g., hydrogen peroxide)
2. Preparation of Standard Solutions:
-
From the 1000 ppm stock solution, prepare a series of standard solutions of cobalt in the desired concentration range by serial dilution with deionized water.
3. Experimental Procedure:
-
To an aliquot of the standard or sample solution containing cobalt, add the oxidizing agent and allow the reaction to complete.
-
Add the this compound solution and the buffer solution.
-
Mix thoroughly and allow time for the complex to form. The formation is reported to be instantaneous.[1]
-
Extract the formed water-soluble complex into a known volume of chloroform by vigorous shaking in a separatory funnel.
-
Allow the layers to separate and collect the chloroform layer.
-
Measure the absorbance of the chloroform extract at 388 nm using a spectrophotometer against a reagent blank.
4. Validation Parameters to be Determined:
-
Linearity: Plot a calibration curve of absorbance versus concentration of the standard solutions. Determine the concentration range over which the relationship is linear (Beer's Law).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of cobalt that can be reliably detected and quantified, respectively, using established methods (e.g., based on the standard deviation of the blank).
-
Accuracy: Perform recovery studies by spiking known concentrations of cobalt into a sample matrix.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample.
-
Selectivity: Investigate the interference from other potentially present metal ions and anions.
Protocol 2: Spectrophotometric Determination of Iron using 1,10-Phenanthroline (An Alternative Method)
This protocol provides a well-established method for iron determination and serves as a point of comparison for method validation.
1. Reagents and Solutions:
-
Standard Iron solution (100 ppm)
-
1 M Sulfuric Acid
-
Hydroxylamine hydrochloride solution (e.g., 10%)
-
Sodium acetate solution
-
1,10-Phenanthroline solution (e.g., 0.1% w/v)
2. Preparation of Standard Solutions:
-
Prepare a series of standard iron solutions (e.g., 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 ppm) in 100.00 cm³ volumetric flasks from the 100 ppm stock solution.
3. Experimental Procedure:
-
To each volumetric flask containing the standard or sample solution, add 10 cm³ of 1 M sulfuric acid.
-
Add 10 cm³ of hydroxylamine hydrochloride solution to reduce Fe³⁺ to Fe²⁺.
-
Add 12 cm³ of sodium acetate solution to adjust the pH.
-
Add 10 cm³ of 1,10-phenanthroline solution to form the orange-red complex.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for approximately 10 minutes for full color development.
-
Measure the absorbance of the standard and sample solutions at a wavelength of 510 nm against a reagent blank.
4. Validation and Comparison:
-
The same validation parameters as described in Protocol 1 (Linearity, LOD, LOQ, Accuracy, Precision, and Selectivity) should be determined for this method to allow for a direct and objective comparison with the this compound method.
Workflow and Logical Relationships
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagrams illustrate the general workflow for method validation and the logical relationship of the key parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelation of Analytical Validation Parameters.
References
A Comparative Structural Analysis of Bis(2-pyridyl) Ketone Oxime Complexes with Diverse Metal Ions
A comprehensive guide for researchers, scientists, and drug development professionals on the structural versatility of bis(2-pyridyl) ketone oxime metal complexes, supported by experimental data and detailed methodologies.
This compound (dpkoxH) is a versatile ligand in coordination chemistry, capable of forming a wide array of complexes with various metal ions.[1][2][3] Its ability to coordinate in both neutral (dpkoxH) and deprotonated (dpkox⁻) forms, coupled with the presence of multiple donor sites—two pyridyl nitrogen atoms, an oxime nitrogen atom, and an oxime oxygen atom—allows for remarkable structural diversity.[1][2] This guide provides a comparative overview of the structural characteristics of dpkoxH complexes with different metals, presenting key structural data, experimental protocols, and a visual representation of its coordination behavior.
The coordination chemistry of dpkoxH has been extensively studied, revealing at least sixteen different coordination modes.[1][2][3] This flexibility leads to the formation of structures ranging from simple mononuclear and dinuclear complexes to intricate polynuclear clusters and one-dimensional coordination polymers.[1][2][3] The specific metal ion, its oxidation state, and the reaction conditions all play a crucial role in determining the final architecture of the complex.
Comparative Structural Data
The structural parameters of metal complexes with this compound are pivotal in understanding their chemical and physical properties. The following table summarizes key crystallographic data for a selection of these complexes, offering a direct comparison of how different metal ions influence the coordination environment.
| Metal Ion | Formula | Coordination Number | Geometry | Key Bond Lengths (Å) | Reference(s) |
| Zinc(II) | [Zn2(C2H3O2)4(C11H9N3O)2] | 6 | Distorted Octahedral | Zn-N(pyridyl): Varies, Zn-N(oxime): Varies, Zn-O(acetate): 2.0513(14) - 2.289(2) | [4] |
| [ZnCl2(dpkoxH)] | 4 | (Pseudo)tetrahedral | Zn-N(pyridyl): Varies | [5] | |
| [ZnBr2(dpkoxH)] | 4 | (Pseudo)tetrahedral | Zn-N(pyridyl): Varies | [5][6] | |
| Copper(II) | [Cu2(dpko)2Br4][CuBr4] | 6 (for cation) | Distorted Octahedral | Cu-N(pyridyl): Varies, Cu-N(oxime): Varies | [5] |
| Cadmium(II) | {[CdCl2(dpkoxH)]·2H2O}n | 6 | Distorted Octahedral | Cd-N(pyridyl): Varies, Cd-N(oxime): Varies | [7] |
| {[CdBr2(dpkoxH)]}n | 6 | Distorted Octahedral | Cd-N(pyridyl): Varies, Cd-N(oxime): Varies | [7] | |
| {[CdI2(dpkoxH)]}n | 6 | Distorted Octahedral | Cd-N(pyridyl): Varies, Cd-N(oxime): Varies | [7] | |
| Lanthanides(III) | [Ln2(O2CMe)4(NO3)2(mepaoH)2] (mepaoH = methyl 2-pyridyl ketoxime) | 9 | Muffin-type (MFF-9) | Ln-N(pyridyl): Varies, Ln-N(oxime): Varies, Ln-O(acetate/nitrate): Varies | [8] |
| Palladium(II) | [PdL2] (HL = 4-butylphenyl 2-pyridyl ketone oxime) | 4 | Square Planar | Pd-N(pyridyl): Varies, Pd-O(oxime): Varies | [9] |
Experimental Protocols
The synthesis and structural characterization of these complexes are crucial for understanding their properties. Below are representative experimental methodologies.
Synthesis of Zinc(II) Acetate Complex: A solution of zinc acetate dihydrate (1.58 mmol) in 15 ml of acetonitrile is combined with a 15 ml acetonitrile solution of di-2-pyridyl ketone oxime (1.62 mmol). The resulting colorless solution is stirred for 10 minutes. Diffraction-quality, colorless crystals form via slow evaporation of the solvent within 24 hours.[4][6]
Single-Crystal X-ray Crystallography: The crystal structures are determined using single-crystal X-ray diffraction. A suitable crystal is mounted on a diffractometer, and data is collected at a specific temperature (e.g., 100 K or 293 K). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry.[4][7]
Versatile Coordination of this compound
The remarkable flexibility of the this compound ligand is a key factor in the structural diversity of its metal complexes.[1][2] The ligand can act as a neutral molecule or as a deprotonated anion, coordinating to one or more metal centers in various ways. The following diagram illustrates some of the common coordination modes.
Caption: Coordination versatility of this compound.
The diverse coordination behavior of this compound has led to its use in the construction of a "periodic table" of its metal complexes, with structurally characterized examples for a vast number of elements.[1][2] The metals whose ions have yielded complexes with dpkoxH and its deprotonated form include Cr, Mn, Fe, Co, Ni, Cu, Zn, Ru, Rh, Pd, Ag, Cd, Re, Os, Ir, Au, Hg, lanthanides, and U.[2] This extensive range of complexes underscores the ligand's importance in the development of new materials with interesting magnetic, catalytic, and biological properties.[1][3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Bis[μ-bis(pyridin-2-yl)methanone oxime-κ3N:,N′,N′′]bis[diacetato-κ2O,O′;κO-zinc(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dinuclear Lanthanide(III) Complexes from the Use of Methyl 2-Pyridyl Ketoxime: Synthetic, Structural, and Physical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unusual coordination mode of a 2-pyridyl ketone oxime ligand in bis(4-butylphenyl 2-pyridyl ketone oximate)palladium(II)-Science-Chemical Encyclopedia-lookchem [lookchem.com]
Performance Showdown: Bis(2-pyridyl) Ketone Oxime vs. Commercial Extractants in Solvent Extraction
A comprehensive analysis of bis(2-pyridyl) ketone oxime's performance in solvent extraction reveals its potential as a formidable contender against established commercial extractants, particularly in the recovery of valuable metals like copper and zinc. This guide provides a detailed comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their extraction processes.
Bis(2-pyridyl) ketone oximes are a class of chelating agents that have demonstrated high efficiency and selectivity for various metal ions. Their performance is often compared to that of widely used commercial extractants, such as the LIX® and Acorga® series, which are typically based on aldoxime and ketoxime chemistries. The choice of extractant is critical in hydrometallurgical processes, directly impacting extraction efficiency, selectivity, and overall operational costs.
Quantitative Performance Comparison
The following tables summarize the performance of this compound against several commercial extractants for the extraction of copper and zinc under various experimental conditions as reported in the literature. It is important to note that direct comparisons should be made with caution, as experimental parameters can vary significantly between studies.
Table 1: Copper(II) Extraction Performance
| Extractant | Metal Ion | Aqueous Medium | pH | Organic Phase (Diluent) | Extraction Efficiency (%) | Reference |
| 1-(2-pyridyl)tridecan-1-one oxime (2PC12) | Cu(II) | Chloride | ~3.6-3.7 | 0.1 M in Toluene + 10% Decanol | >95 | [1] |
| Phenyl-2-pyridyl ketoxime (PPKO) | Cu(II) | Tartrate (Alkaline) | ~11 | 2.0% w/v in Chloroform | High loading capacity | [2] |
| LIX® 984N | Cu(II) | Sulfate | ~1.8 - 2.2 | 10 vol. % in Kerosene | >95 | [3] |
| Acorga® M5640 | Cu(II) | Sulfate | ~1.5 | 10% (v/v) in Kerosene | ~92.3 | [3][4] |
| Acorga® M5774 | Cu(II) | Sulfate | ~1.8 | 10 vol. % in Kerosene | ~67 (at O:A=1:2) | [3][5] |
| LIX® 612N-LV | Cu(II) | Sulfate | Not specified | 30% (v/v) in Escaid 100 | ~88 | [6] |
Table 2: Zinc(II) Extraction Performance
| Extractant | Metal Ion | Aqueous Medium | pH | Organic Phase (Diluent) | Extraction Efficiency (%) | Reference |
| 1-(2-pyridyl)tridecan-1-one oxime (2PC12) | Zn(II) | Chloride | ~3.5-3.8 | 0.1 M in Chloroform | ~90 | [7] |
| 4-pyridyl ketone oximes (4PC10, 4PC12, 4PC14) | Zn(II) | Chloride | ~3.5-3.8 | 0.1 M in Chloroform | ~50-70 | [7] |
| Acorga® ZNX 50 | Zn(II) | Chloride | Not specified | Not specified | Mentioned as a commercial extractant for zinc | [7] |
| Kelex 100 | Zn(II) | Chloride | Not specified | Not specified | Mentioned as a commercial extractant for zinc | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are synthesized protocols for key experiments cited in the literature.
General Solvent Extraction Protocol for Metal Ions
This protocol outlines a typical procedure for evaluating the extraction efficiency of an extractant.
-
Preparation of Aqueous Phase: An aqueous solution of the target metal ion (e.g., Cu²⁺, Zn²⁺) is prepared by dissolving a corresponding salt (e.g., CuSO₄, ZnCl₂) in deionized water to a known concentration (e.g., 0.01 M). The pH of the aqueous phase is adjusted to the desired value using a suitable acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH).[1][7]
-
Preparation of Organic Phase: The extractant, such as a this compound or a commercial reagent, is dissolved in a suitable organic diluent (e.g., chloroform, toluene, kerosene) to the desired concentration (e.g., 0.1 M or 10% v/v).[1][7] Modifiers, such as decanol, may be added to the organic phase to prevent third-phase formation and improve extraction kinetics.[1]
-
Extraction Procedure: Equal volumes of the aqueous and organic phases (e.g., 10 mL each) are placed in a separation funnel or a test tube. The mixture is then agitated using a mechanical shaker for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.[7]
-
Phase Separation: After shaking, the mixture is allowed to stand for a period to allow for the complete separation of the aqueous and organic phases.
-
Analysis: The concentration of the metal ion remaining in the aqueous phase is determined using an appropriate analytical technique, such as atomic absorption spectroscopy (AAS) or titration with EDTA.[7] The concentration of the metal ion in the organic phase is then calculated by mass balance.
-
Calculation of Extraction Efficiency: The percentage of metal extracted (%E) is calculated using the following formula: %E = [ ([M]_initial_aq - [M]_final_aq) / [M]_initial_aq ] * 100 where [M]_initial_aq and [M]_final_aq are the initial and final concentrations of the metal ion in the aqueous phase, respectively.[7]
Visualizing the Process and Comparison
To better understand the solvent extraction workflow and the comparative performance of these extractants, the following diagrams are provided.
Concluding Remarks
The analysis of available data indicates that bis(2-pyridyl) ketone oximes are highly effective extractants for copper and zinc, demonstrating performance that is competitive with, and in some cases potentially superior to, commercial reagents. Their ability to efficiently extract metals from both acidic and alkaline media, coupled with favorable stripping characteristics, makes them a versatile option for various hydrometallurgical applications.[1][2][7]
Commercial extractants like the LIX® and Acorga® series are well-established and optimized for large-scale copper extraction, with formulations tailored for specific ore types and process conditions.[3][6] The choice between an aldoxime, a ketoxime, or a blend is a critical consideration in commercial operations, balancing extraction power with stripping efficiency.[3]
Further direct comparative studies under identical experimental conditions are warranted to fully elucidate the relative advantages and disadvantages of bis(2-pyridyl) ketone oximes versus their commercial counterparts. However, the existing body of research strongly supports the continued investigation of bis(2-pyridyl) ketone oximes as a promising class of extractants for the efficient and selective recovery of valuable metals.
References
Spectroscopic Showdown: A Comparative Analysis of syn and anti Pyridyl Oxime Isomers
For researchers, scientists, and drug development professionals, the precise characterization of molecular isomers is a critical step in establishing structure-activity relationships. In the realm of pyridyl oximes, a class of compounds with significant applications in coordination chemistry and medicinal research, the differentiation between syn and anti geometric isomers is paramount.[1][2] These isomers, arising from the restricted rotation around the carbon-nitrogen double bond of the oxime functional group, often exhibit distinct physicochemical and biological properties. This guide provides a comprehensive spectroscopic comparison of syn and anti pyridyl oxime isomers, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.
The primary analytical techniques for distinguishing between these isomers include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each method provides unique insights into the molecular structure, allowing for a confident assignment of the isomeric configuration.[3]
Comparative Spectroscopic Data
The key to differentiating syn and anti pyridyl oxime isomers lies in the distinct spatial arrangement of the hydroxyl group relative to the pyridyl ring. This geometric difference leads to measurable variations in their spectroscopic signatures. The following tables summarize the characteristic spectroscopic data for the syn and anti isomers.
Table 1: ¹H NMR Chemical Shift Comparison (ppm)
| Proton | syn Isomer (Typical Range) | anti Isomer (Typical Range) | Key Differentiating Feature |
| Oxime OH | Downfield shift | Upfield shift | The proximity of the hydroxyl proton to the pyridyl nitrogen in the syn isomer can lead to hydrogen bonding, resulting in a downfield shift. |
| Pyridyl H (ortho) | Shielded (upfield shift) | Deshielded (downfield shift) | The anisotropic effect of the C=N-OH group influences the chemical shift of the nearby pyridyl protons. In the anti isomer, the hydroxyl group is closer to the ortho protons, causing deshielding. |
| Pyridyl H (meta) | Minor shifts | Minor shifts | Less affected by the oxime geometry compared to the ortho protons. |
| Pyridyl H (para) | Minor shifts | Minor shifts | Least affected by the oxime geometry. |
Note: Specific chemical shifts can vary depending on the substitution pattern on the pyridyl ring and the solvent used.
Table 2: ¹³C NMR Chemical Shift Comparison (ppm)
| Carbon | syn Isomer (Typical Range) | anti Isomer (Typical Range) | Key Differentiating Feature |
| Oxime C=N | ~145-155 | ~145-155 | Generally similar, but can show slight differences. |
| Pyridyl C (ortho) | Shielded (upfield shift) | Deshielded (downfield shift) | The steric and electronic effects of the oxime hydroxyl group are more pronounced on the ortho carbon in the anti isomer. |
| Pyridyl C (ipso) | Minor shifts | Minor shifts | The carbon atom of the pyridyl ring attached to the oxime group. |
Table 3: IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | syn Isomer (Typical Range) | anti Isomer (Typical Range) | Key Differentiating Feature |
| O-H Stretch | Lower frequency (Broad) | Higher frequency (Sharper) | Intramolecular hydrogen bonding between the oxime OH and the pyridyl nitrogen in the syn isomer weakens the O-H bond, shifting the stretching frequency to a lower wavenumber. The peak is often broader for the syn isomer.[4] |
| C=N Stretch | ~1620-1680 | ~1620-1680 | May show slight differences, but often not the primary distinguishing feature. |
| N-O Stretch | ~930-960 | ~930-960 | Can be influenced by the isomeric configuration. |
Table 4: UV-Vis Absorption Maxima (λmax)
| Transition | syn Isomer | anti Isomer | Key Differentiating Feature |
| π → π * | Can differ slightly | Can differ slightly | The conjugation between the pyridyl ring and the oxime group can be subtly affected by the isomerism, leading to small shifts in the absorption maxima.[5] syn isomers are often found to be stronger acids than their anti counterparts.[6] |
Experimental Protocols
Precise and reproducible spectroscopic data are contingent on standardized experimental procedures. Below are detailed methodologies for the key experiments cited.
Synthesis and Isomer Separation
Synthesis of Pyridyl Oximes: A common method for the synthesis of pyridyl oximes involves the reaction of a corresponding pyridyl ketone or aldehyde with hydroxylamine hydrochloride.[7]
-
Dissolution: Dissolve the pyridyl ketone/aldehyde in a suitable solvent, such as ethanol.
-
Hydroxylamine Solution: In a separate vessel, prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) in water or ethanol.
-
Reaction: Add the hydroxylamine solution to the pyridyl ketone/aldehyde solution. The reaction mixture is typically stirred at room temperature or refluxed for a period of 1 to 4 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the solvent is often removed under reduced pressure. The resulting crude product, which may be a mixture of syn and anti isomers, is then purified.
Separation of syn and anti Isomers: The separation of the geometric isomers can be achieved through fractional crystallization or column chromatography.[7]
-
Fractional Crystallization: This method relies on the different solubilities of the isomers in a particular solvent system. The crude mixture is dissolved in a minimal amount of a hot solvent and allowed to cool slowly. The less soluble isomer will crystallize out first and can be collected by filtration.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the isomers. A slurry of silica gel in a non-polar eluent (e.g., hexane) is packed into a column. The isomer mixture is dissolved in a minimal amount of the eluent and loaded onto the column. The isomers are then eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Fractions are collected and analyzed by TLC to identify the pure isomers.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Analysis: Analyze the chemical shifts, coupling constants, and integration values to assign the structure. For definitive assignment, 2D NMR experiments such as NOESY can be employed. In the NOESY spectrum of the syn isomer, a cross-peak between the oxime OH proton and the ortho-protons of the pyridyl ring is expected, whereas for the anti isomer, this interaction would be absent.[8]
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids), or in a suitable solvent (for solution-phase IR).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the O-H, C=N, and N-O stretching vibrations and compare the positions and shapes of the O-H bands to distinguish between the isomers.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of the purified isomers in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.
-
Data Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-400 nm using a spectrophotometer.
-
Analysis: Determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) for each isomer.
Visualization of the Analytical Workflow
The logical flow for the comparison of syn and anti pyridyl oxime isomers is depicted in the following diagram.
Caption: Experimental workflow for the synthesis, separation, and spectroscopic analysis of syn and anti pyridyl oxime isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ikm.org.my [ikm.org.my]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Catalytic Efficacy: Bis(2-pyridyl) Ketone Oxime vs. Schiff Base Ligands
A deep dive into the catalytic performance of metal complexes derived from bis(2-pyridyl) ketone oxime and Schiff base ligands reveals distinct activities and potential applications in organic synthesis. While both ligand classes demonstrate significant catalytic potential, their efficacy is highly dependent on the specific reaction, metal center, and reaction conditions. This guide provides a comparative overview based on available experimental data, focusing primarily on the well-documented Heck cross-coupling reaction.
Executive Summary
Schiff base ligands have been extensively studied and demonstrate high efficiency in a variety of catalytic reactions, including oxidation, polymerization, and carbon-carbon bond-forming reactions.[1] Their metal complexes are known for their stability and the ease with which their steric and electronic properties can be tuned.[1] In contrast, this compound and its derivatives are a subject of ongoing research, with emerging data on their catalytic applications. This comparison focuses on palladium-catalyzed Heck reactions, a cornerstone of modern organic synthesis, to draw parallels in their catalytic performance.
Data Presentation: Catalytic Performance in the Heck Reaction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, serves as a valuable benchmark for comparing the catalytic efficacy of different ligand systems. Below is a summary of the performance of palladium complexes with a di(2-pyridyl) ketone ligand (a close structural analog of the oxime) and various Schiff base ligands in the coupling of iodobenzene and methyl acrylate.
| Ligand Type | Catalyst | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Di(2-pyridyl) Ketone Derivative | (dpk)PdCl₂ | Iodobenzene | Methyl Acrylate | Et₃N | DMF | 100 | 2 | 95 | [2] |
| Schiff Base | Pd-N,N'-bis(3-allylsalicylidene)o-phenylenediamine | Iodobenzene | Methyl Acrylate | Et₃N | DMF | 120 | - | High | [3] |
| Schiff Base | Pd-Imidazo[1,5-a]pyridine derivative | Iodobenzene | Methyl Acrylate | K₂CO₃ | DMF | 80 | 12 | 92 | [4] |
| Schiff Base | Pd-pyridyl-imine complex | Iodobenzene | Methyl Acrylate | Et₃N | DMF | 80 | 2.5 | 100 | [5] |
| Schiff Base | Nanomagnetic triazole-based Schiff-base Pd(0) | Iodobenzene | Butyl Acrylate | K₂CO₃ | PEG-400 | 100 | - | 98 | [6][7] |
| Schiff Base | Pd-nanoparticles on Schiff base-modified ZnO | Iodobenzene | Styrene | Et₃N | DMF/H₂O | 80 | 1 | 98 | [8][9] |
Experimental Protocols
Detailed methodologies for the synthesis of the ligands, their palladium complexes, and the subsequent catalytic reactions are crucial for reproducibility and further research.
Synthesis of (dpk)PdCl₂ (di(2-pyridyl) ketone palladium(II) chloride)[2]
-
A solution of PdCl₂ (0.40 mmol) in 30 mL of CH₂Cl₂ is prepared.
-
To this solution, 10 mL of di(2-pyridyl) ketone (dpk) (0.41 mmol) is added.
-
The reaction mixture is stirred for 1 hour at room temperature, resulting in a clear red-colored solution.
-
The solution is concentrated to approximately 1 mL under reduced pressure.
-
The addition of 20 mL of n-hexane precipitates brown particles of the complex.
-
The product is collected by filtration and washed thoroughly with diethyl ether.
General Synthesis of a Schiff Base Ligand and its Palladium(II) Complex[3]
Ligand Synthesis:
-
Equimolar amounts of an appropriate aldehyde (e.g., salicylaldehyde) and a primary amine (e.g., aniline) are dissolved in a suitable solvent such as ethanol.
-
A few drops of a catalyst, like glacial acetic acid, may be added.
-
The mixture is refluxed for a period of 2-4 hours.
-
Upon cooling, the Schiff base ligand often precipitates and can be collected by filtration, washed with a cold solvent, and recrystallized if necessary.
Complexation:
-
The synthesized Schiff base ligand is dissolved in a suitable solvent.
-
An equimolar amount of a palladium(II) salt (e.g., PdCl₂) dissolved in the same or a compatible solvent is added to the ligand solution.
-
The mixture is stirred, often with heating, for several hours to facilitate complex formation.
-
The resulting palladium-Schiff base complex can be isolated by filtration or by removal of the solvent under reduced pressure.
General Procedure for the Heck Cross-Coupling Reaction[2][5]
-
A reaction vessel is charged with the palladium catalyst (typically 0.1-1 mol%), the aryl halide (e.g., iodobenzene, 1 mmol), the alkene (e.g., methyl acrylate, 1.1-1.5 mmol), and a base (e.g., Et₃N, 2 mmol).
-
A suitable solvent (e.g., DMF) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for the specified time.
-
Reaction progress can be monitored by techniques such as TLC or GC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated through standard workup procedures, which may include extraction and column chromatography.
Mandatory Visualization
Caption: General workflow for catalyst synthesis and application.
Caption: Logical framework for comparing catalytic efficacy.
Discussion and Conclusion
The data indicates that palladium complexes of both di(2-pyridyl) ketone and various Schiff bases are highly effective catalysts for the Heck reaction, often achieving excellent yields. Schiff base catalysts, in particular, have been demonstrated to be robust and versatile, with successful applications in various solvent systems, including greener alternatives like PEG-400.[6][7] The development of heterogeneous Schiff base catalysts further enhances their practical utility by simplifying catalyst recovery and reuse.[8][9]
For researchers and drug development professionals, the choice between these ligand classes will depend on the specific requirements of the reaction, including desired selectivity, reaction conditions, and the need for catalyst recyclability. Schiff base ligands currently offer a more established and broader platform for catalyst design, while this compound and related ligands represent an emerging area with potential for the discovery of novel catalytic systems. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these two important classes of ligands in catalysis.
References
- 1. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A nanomagnetic triazole-based Schiff-base complex of palladium(0) as an efficient heterogeneous catalyst for the Mizoroki–Heck C–C cross-coupling reaction under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of palladium nanoparticles stabilized on Schiff base-modified ZnO particles as a nanoscale catalyst for the phosphine-free Heck coupling reaction and 4-nitrophenol reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bis(2-pyridyl) Ketone Oxime: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and the safety of personnel. This guide provides detailed procedures for the proper disposal of Bis(2-pyridyl) ketone oxime, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Waste Classification
Waste Characterization:
To ensure proper disposal, the waste must be characterized according to federal, state, and local regulations. The primary characteristics to consider for hazardous waste are ignitability, corrosivity, reactivity, and toxicity[4][5].
| Hazardous Waste Characteristic | Criteria | Relevance to this compound |
| Ignitability | Liquids with a flash point < 60°C, non-liquids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes, or are ignitable compressed gases or oxidizers. | While not highly flammable, oximes may be combustible[2]. The flash point of the parent ketone should be considered if available. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate > 6.35 mm per year[4][5]. | This compound is a solid and unlikely to be corrosive unless dissolved in a corrosive solvent. |
| Reactivity | Substances that are unstable, react violently with water, form potentially explosive mixtures with water, or are capable of detonation or explosive reaction when heated or subjected to a strong initiating source[4][5]. | Oximes can undergo exothermic acid-catalyzed rearrangement and may decompose explosively upon heating[2]. Therefore, it should be considered potentially reactive. |
| Toxicity | Waste that contains certain contaminants at concentrations equal to or greater than the regulatory thresholds. | Some oximes are known to be toxic[2]. Without specific toxicity data, it is prudent to handle this compound as potentially toxic. |
Based on this assessment, this compound waste should be classified as hazardous chemical waste , likely falling under the categories of reactivity and toxicity.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
Step 1: Waste Collection and Segregation
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, compatible, and properly sealed hazardous waste container[4][5].
-
The container must be in good condition, not leaking, and have a secure lid.
-
Do not mix this waste with other waste streams to avoid incompatible chemical reactions. Specifically, avoid contact with strong acids, as this can catalyze an exothermic rearrangement in oximes[2].
Step 2: Labeling
-
Clearly label the waste container with the words "HAZARDOUS WASTE".
-
The label must also include the full chemical name: "this compound" and an indication of its hazards (e.g., "Toxic," "Reactive").
-
Indicate the accumulation start date on the label.
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area near the point of generation[6].
-
Ensure the storage area is well-ventilated.
-
Segregate the container from incompatible materials, particularly strong acids and oxidizing agents[6].
Step 4: Disposal Request
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for pickup and disposal[4].
-
Complete any required hazardous waste pickup request forms, providing accurate information about the waste composition[4].
Step 5: Decontamination of Empty Containers
-
Empty containers that held this compound must be properly decontaminated before being discarded as non-hazardous waste.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone)[6].
-
Collect the rinsate as hazardous waste and dispose of it with the solid this compound waste.
-
After triple rinsing and allowing the container to air dry in a ventilated area (such as a fume hood), deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic[6].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheet for the chemicals you are working with. Adherence to all federal, state, and local regulations is mandatory.
References
- 1. Bis(2-pyridyl) ketone | C11H8N2O | CID 88065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. byjus.com [byjus.com]
- 4. pfw.edu [pfw.edu]
- 5. mtu.edu [mtu.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Bis(2-pyridyl) ketone oxime
Essential Safety and Handling Guide for Bis(2-pyridyl) ketone oxime
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling this compound. The information is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this chemical in a laboratory setting.
Hazard Identification and Primary Safety Precautions
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to avoid all personal contact, including inhalation of dust.[3] Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] Do not eat, drink, or smoke when using this product.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical for the safe handling of this compound. The following table outlines the recommended PPE for various activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required under normal conditions |
| Weighing and Aliquoting | Chemical safety goggles | Nitrile gloves | Fully buttoned laboratory coat | N95 (US) or equivalent dust mask |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work under a chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Chemical-resistant gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges |
Note: Always inspect gloves before use and observe the instructions regarding permeability and breakthrough time provided by the supplier.[1] Remove gloves with care to avoid skin contamination.[1]
Operational Plan for Safe Handling
A systematic approach is essential for safely managing this compound throughout the laboratory workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly and accurately labeled.
-
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.
Weighing and Transfer
-
Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Use tools and techniques that minimize dust generation.
-
After transfer, securely seal both the source and receiving containers.
-
Clean any contaminated surfaces, including the spatula and balance, immediately after use.
Dissolution and Use
-
Conduct all procedures involving the handling of solutions in a certified chemical fume hood.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the contents, concentration, solvent, and date of preparation.
Spill Management
-
Small Spills: In the event of a small spill, wear appropriate PPE.[3] Cover the spill with an inert absorbent material, such as sand or vermiculite. Carefully sweep up the material and place it into a suitable, labeled container for waste disposal.[3]
-
Large Spills: For larger spills, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: Collect any liquid waste containing this compound in a labeled, sealed, and appropriate solvent waste container. Do not let the product enter drains.[4]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the handling and disposal process for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
